2-Cyano-5-iodobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyano-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURKJLQOEBNLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608938 | |
| Record name | 2-Cyano-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185050-32-2 | |
| Record name | 2-Cyano-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Cyano-5-iodobenzoic Acid
Abstract
2-Cyano-5-iodobenzoic acid is a pivotal trifunctional building block in modern organic synthesis, prized for its distinct and versatile reactive sites. The strategic placement of a carboxylic acid, a cyano group, and an iodine atom on the aromatic ring makes it an invaluable intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The iodine atom serves as a versatile handle for cross-coupling reactions, while the cyano and carboxyl groups offer numerous avenues for further functionalization. This guide provides an in-depth examination of the principal synthetic pathway to this compound, focusing on the robust and widely adopted Sandmeyer reaction. We will dissect the synthesis of the key precursor, 2-amino-5-iodobenzoic acid, and subsequently detail its conversion to the final product, offering field-proven experimental protocols, mechanistic insights, and critical optimization strategies for researchers and drug development professionals.
Strategic Overview: The Sandmeyer Reaction as the Core Pathway
The most reliable and efficient synthesis of this compound hinges on the classic Sandmeyer reaction . This venerable transformation provides a method for the substitution of an aromatic amino group via the preparation of its diazonium salt, followed by displacement with a nucleophile in the presence of a copper(I) salt catalyst.[1][2][3] The overall strategy involves a two-stage process:
-
Synthesis of the Key Precursor: The journey begins with the preparation of 2-amino-5-iodobenzoic acid. This intermediate contains the necessary amino group for diazotization and already has the iodine atom correctly positioned at the 5-position.
-
Diazotization and Cyanation: The amino group of the precursor is converted into a diazonium salt, which is a highly effective leaving group. This intermediate is then immediately reacted with a copper(I) cyanide complex to introduce the cyano group, yielding the target molecule.[2][4][5]
This approach is favored due to the high yields and the commercial availability of the initial starting material, 2-aminobenzoic acid (anthranilic acid).
Caption: Overall two-stage synthesis strategy.
Stage 1: Synthesis of the Precursor, 2-Amino-5-iodobenzoic Acid
The synthesis of the target molecule is critically dependent on the high-quality preparation of its direct precursor, 2-amino-5-iodobenzoic acid.[6][7][8][9][10] While historical methods exist, the modern approach involves the direct electrophilic iodination of 2-aminobenzoic acid. This method is advantageous as it avoids the need for more complex multi-step routes and offers excellent yields.
The reaction proceeds by treating 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, within an acetic acid medium.[7][11][12][13] The oxidizing agent is crucial for converting I₂ into a more potent electrophilic iodine species in situ, which then attacks the electron-rich aromatic ring. The amino group strongly activates the ring towards electrophilic substitution, directing the incoming iodine atom primarily to the para-position (position 5).
Caption: Iodination of 2-aminobenzoic acid.
Experimental Protocol 1: Synthesis of 2-Amino-5-iodobenzoic Acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Aminobenzoic Acid | 137.14 | 5.00 g | 1.0 |
| Acetic Acid (glacial) | 60.05 | 100 mL | - |
| Molecular Iodine (I₂) | 253.81 | 4.63 g | 0.5 |
| 30% Hydrogen Peroxide (H₂O₂) | 34.01 | 4.12 mL | 1.1 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminobenzoic acid (5.00 g) and glacial acetic acid (100 mL).
-
Stir the mixture to form a suspension. Add molecular iodine (4.63 g).
-
Begin dropwise addition of 30% hydrogen peroxide (4.12 mL) to the stirring suspension. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, heat the mixture to 50 °C and stir for 1-2 hours.[7][14] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it into 400 mL of cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove residual acetic acid and unreacted reagents.
-
The crude product can be purified by recrystallization, for example from benzene, to yield high-purity 2-amino-5-iodobenzoic acid as a crystalline solid.[7]
Stage 2: Sandmeyer Cyanation to Yield this compound
With the precursor in hand, the final stage involves the conversion of the amino group to a cyano group. This is a two-step, one-pot process.[4]
Step A: Diazotization
The first step is the conversion of the primary aromatic amine into an aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid.[4][15]
Causality: This reaction must be performed at low temperatures (typically 0–5 °C) because aryldiazonium salts are unstable and can decompose prematurely at higher temperatures, leading to unwanted side products and significantly reduced yields.[4][16] The cold temperature stabilizes the diazonium salt long enough for the subsequent cyanation step.
Step B: Cyanation
The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The CuCN acts as both the source of the cyanide nucleophile and the catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical, with the loss of nitrogen gas (N₂).[2][3][17] This highly reactive aryl radical then reacts with the copper-cyanide complex to form the final product and regenerate the copper(I) catalyst.
Caption: The Sandmeyer reaction pathway.
Experimental Protocol 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Amino-5-iodobenzoic Acid | 263.03 | 5.26 g | 1.0 |
| Hydrochloric Acid (conc.) | 36.46 | 5.0 mL | - |
| Water | 18.02 | 25 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.52 g | 1.1 |
| Copper(I) Cyanide (CuCN) | 89.56 | 2.15 g | 1.2 |
| Sodium Cyanide (NaCN) | 49.01 | 2.45 g | 2.5 |
Procedure:
-
Diazotization: In a 250 mL beaker, suspend 2-amino-5-iodobenzoic acid (5.26 g) in a mixture of water (15 mL) and concentrated hydrochloric acid (5.0 mL). Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, dissolve sodium nitrite (1.52 g) in water (10 mL) and cool the solution.
-
Add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is strictly maintained below 5 °C. The solid will dissolve as the diazonium salt forms. Stir for an additional 15-20 minutes in the cold bath. The presence of excess nitrous acid can be confirmed with starch-iodide paper (should turn blue).[16]
-
Cyanation: In a separate 500 mL flask, prepare the copper(I) cyanide solution. In a well-ventilated fume hood, dissolve copper(I) cyanide (2.15 g) and sodium cyanide (2.45 g) in water (20 mL). Warm gently if necessary to dissolve, then cool the solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirring copper(I) cyanide solution. A vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat on a steam bath for 30-60 minutes until gas evolution ceases.
-
Cool the reaction mixture. The product will precipitate.
-
Collect the crude product by vacuum filtration. Wash the solid with water.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Summary and Purity Validation
| Parameter | Stage 1: Iodination | Stage 2: Sandmeyer Cyanation |
| Starting Material | 2-Aminobenzoic Acid | 2-Amino-5-iodobenzoic Acid |
| Key Reagents | I₂, H₂O₂ | NaNO₂, HCl, CuCN |
| Solvent | Acetic Acid | Water |
| Temperature | 50 °C | 0–5 °C, then heat |
| Typical Yield | >85% | 70–85% |
| Purity Validation | TLC, HPLC, MP: 219-221 °C (dec.) | TLC, HPLC, NMR, IR |
Trustworthiness and Critical Safety Considerations
The protocols described herein represent a self-validating system when executed with precision. However, significant safety measures are imperative.
-
Toxicity of Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic.[18] All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. An emergency cyanide antidote kit should be available.
-
Instability of Diazonium Salts: Aryldiazonium salts are thermally unstable and can be explosive when isolated and dried. For this synthesis, the diazonium salt is generated and used in situ in a cold aqueous solution, which is a standard and safe laboratory practice. Never attempt to isolate the diazonium salt intermediate.
-
Temperature Control: Strict adherence to the low-temperature conditions (0–5 °C) during the diazotization step is critical for both safety and reaction yield.[4][16] A runaway reaction can lead to rapid decomposition and gas evolution.
By understanding the causality behind these experimental choices—low temperature to stabilize the diazonium intermediate, the role of the oxidizing agent in iodination, and the catalytic cycle of the copper cyanide—researchers can troubleshoot and optimize the synthesis for maximum yield and purity.
References
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Luchinat, C., et al. (2017). Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
-
ResearchGate. (n.d.). Room-Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.
- Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
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University of North Bengal. (n.d.). Chapter 1. Retrieved from [Link]
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YouTube. (2024, March 10). Mastering Aryl Diazonium Salts: Synthesis, Reactions & Applications Explained!. Retrieved from [Link]
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LookChem. (n.d.). Copper-mediated cyanation of aryl halide with the combined cyanide source. Retrieved from [Link]
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Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]
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Chegg.com. (2021, February 28). Solved sandmeyer reaction purpose: to synthesize 2 | Chegg.com. Retrieved from [Link]
- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
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Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]
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Pianeta Chimica. (n.d.). Preparation of 2-iodo benzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2009111553A1 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
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PubChem. (n.d.). Benzoic acid, 2-amino-5-iodo-. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-amino-5-iodobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
-
Caron, J., et al. (2018). Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation. PMC - NIH. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
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Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid) | PDF | Acid | Sodium Hydroxide. Retrieved from [Link]
-
Song, F., et al. (2017). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. PubMed. Retrieved from [Link]
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A Spectroscopic Investigation of 2-Cyano-5-iodobenzoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for 2-Cyano-5-iodobenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural elucidation through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Given the limited availability of publicly accessible experimental spectra for this specific compound, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous structures, providing a robust framework for its characterization.
Introduction
This compound (C₈H₄INO₂) is a substituted aromatic compound featuring a carboxylic acid, a nitrile group, and an iodine atom on the benzene ring. This unique combination of functional groups makes it a versatile building block in organic synthesis. The precise characterization of its molecular structure is paramount for ensuring the purity and identity of downstream products. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, offering a comprehensive interpretation of its key spectral features.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling and analysis.
| Property | Value | Source |
| CAS Number | 185050-32-2 | [1][2][3][4] |
| Molecular Formula | C₈H₄INO₂ | [2][5] |
| Molecular Weight | 273.03 g/mol | [2][3][5] |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.
Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet (broad) | 1H | -COOH |
| ~8.4 | Doublet | 1H | H-6 |
| ~8.2 | Doublet of doublets | 1H | H-4 |
| ~7.9 | Doublet | 1H | H-3 |
Interpretation of the ¹H NMR Spectrum
The aromatic region of the spectrum is anticipated to display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene ring.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a significantly downfield chemical shift (around 13.5 ppm). This is characteristic of a carboxylic acid proton, with the broadness arising from hydrogen bonding and chemical exchange with residual water in the solvent.[6]
-
Aromatic Protons (H-3, H-4, H-6): The three aromatic protons are in different chemical environments and are expected to resonate in the range of 7.9-8.4 ppm.
-
H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most deshielded, appearing as a doublet.
-
H-4: This proton is situated between the iodine atom and another proton, leading to a doublet of doublets.
-
H-3: This proton is ortho to the cyano group and will likely appear as a doublet.
-
The exact chemical shifts and coupling constants would need to be confirmed by experimental data.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[7]
-
Acquisition: Acquire the spectrum using a standard pulse sequence. For routine analysis, a 45° pulse width with a relaxation delay of 1-2 seconds and 16-32 scans is typically sufficient.[7]
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Molecular structure of this compound.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling.
Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 | -COOH |
| ~145 | C-5 (C-I) |
| ~140 | C-1 (C-COOH) |
| ~135 | C-3 |
| ~132 | C-4 |
| ~130 | C-6 |
| ~118 | C-2 (C-CN) |
| ~115 | -CN |
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is the most deshielded and is expected to appear around 165 ppm.[6]
-
Aromatic Carbons: The six aromatic carbons will resonate in the region of 118-145 ppm. The chemical shifts are influenced by the substituents.
-
The carbon attached to the iodine (C-5) is expected to be significantly upfield due to the heavy atom effect.
-
The carbons attached to the electron-withdrawing carboxylic acid (C-1) and cyano (C-2) groups will be deshielded.
-
The remaining aromatic carbons (C-3, C-4, C-6) will have chemical shifts influenced by the combined effects of the substituents.
-
-
Nitrile Carbon (-CN): The carbon of the cyano group is expected to appear in the range of 115-125 ppm.[6][8]
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.
-
Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 2230-2210 (sharp) | C≡N stretch | Nitrile |
| 1710-1680 (strong) | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1300-1200 | C-O stretch | Carboxylic acid |
| ~850 | C-I stretch | Aryl iodide |
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
-
O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6]
-
C≡N Stretch: A sharp, medium-intensity absorption around 2230-2210 cm⁻¹ is characteristic of the nitrile group.[8][9]
-
C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[6]
-
Aromatic C=C Stretches: Several weaker absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.
-
C-I Stretch: A weaker absorption around 850 cm⁻¹ may be observed for the C-I bond.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[10][11]
-
Background Spectrum: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded first.[11]
-
Sample Spectrum: The sample is then placed in the beam path, and the sample spectrum is recorded.
-
Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Caption: General workflow for spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.[12][13][14]
Predicted Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M-H]⁻ | 271.92 |
| [M+H]⁺ | 273.94 |
Interpretation of the Mass Spectrum
-
Molecular Ion: In negative ion mode ESI-MS, a prominent peak at m/z 271.92, corresponding to the deprotonated molecule [C₈H₃INO₂]⁻, is expected. In positive ion mode, a peak at m/z 273.94, corresponding to the protonated molecule [C₈H₅INO₂]⁺, would be observed.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. For benzoic acid derivatives, a common fragmentation pathway is the loss of CO₂ (44 Da) from the deprotonated molecular ion.[15][16] Therefore, a fragment ion at m/z 227.92 ([M-H-CO₂]⁻) might be observed. Another potential fragmentation is the loss of the iodine atom.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[12]
-
Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.
-
Desolvation: The charged droplets are passed through a heated capillary to evaporate the solvent, leading to the formation of gas-phase ions.[12][17]
-
Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for this compound. The detailed interpretations of the ¹H NMR, ¹³C NMR, IR, and mass spectra, along with the provided experimental protocols, serve as a valuable resource for the unambiguous characterization of this important synthetic intermediate. While the presented data is predictive, it is grounded in well-established spectroscopic principles and data from analogous compounds, offering a high degree of confidence in its utility for guiding experimental work.
References
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Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]
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AIP Publishing. (n.d.). Study of 13C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]
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ResearchGate. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
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ASTM International. (2021). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from [Link]
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PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Cyano-5-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-Cyano-5-iodobenzoic acid, a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. Through a detailed examination of its spectroscopic and structural characteristics, this document aims to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block. The guide synthesizes theoretical principles with practical, field-proven methodologies for characterization, offering a holistic understanding of the molecule's chemical behavior.
Introduction: The Strategic Importance of this compound in Synthetic Chemistry
This compound (CAS No. 185050-32-2) is a polysubstituted benzoic acid derivative that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its unique trifunctional architecture, featuring a carboxylic acid, a cyano group, and an iodine atom on a benzene ring, offers a rich platform for a diverse array of chemical transformations. The interplay between the electron-withdrawing nature of the cyano and carboxyl groups and the versatile reactivity of the carbon-iodine bond makes it a highly valuable precursor for the construction of complex molecular frameworks.[1]
The carboxylic acid moiety serves as a handle for esterification and amidation reactions, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The iodine atom, a key feature of this molecule, is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] This multifunctionality has positioned this compound as a crucial intermediate in the synthesis of novel drug candidates and functional materials. A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity and designing efficient synthetic strategies.
Molecular Structure Elucidation: A Spectroscopic Approach
The precise molecular structure of this compound can be unequivocally determined through a combination of modern spectroscopic techniques. This section details the expected and observed spectral data, providing a "fingerprint" for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the this compound molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the cyano and carboxylic acid groups, along with the influence of the iodine atom, will deshield these protons, causing their signals to appear at relatively high chemical shifts (downfield). The splitting pattern of these signals, governed by spin-spin coupling between adjacent protons, provides crucial information about their relative positions on the aromatic ring.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The spectrum is expected to show signals for the carboxylic acid carbon, the cyano carbon, and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons will be influenced by the nature of the substituents. The carbon atom of the carboxylic acid will appear at a significantly downfield position, typically in the range of 165-185 ppm. The cyano carbon will also exhibit a characteristic chemical shift, generally between 110 and 125 ppm.[1]
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H NMR | ||
| Aromatic CH | 7.5 - 8.5 | Multiplet |
| Carboxylic Acid OH | > 10 (often broad) | Singlet |
| ¹³C NMR | ||
| C=O (Carboxylic Acid) | 165 - 175 | - |
| C≡N (Cyano) | 115 - 125 | - |
| Aromatic C-I | 90 - 100 | - |
| Aromatic C-CN | 110 - 120 | - |
| Aromatic C-COOH | 130 - 140 | - |
| Aromatic C-H | 125 - 145 | - |
Infrared (IR) Spectroscopy
Infrared spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to the vibrations of its key functional groups.
The most prominent feature will be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1] The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band around 1700 cm⁻¹. The C≡N stretching vibration of the cyano group is expected to appear as a medium to strong absorption in the range of 2220-2260 cm⁻¹. Finally, the C-I stretching vibration will be observed in the fingerprint region, typically below 600 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong |
| Cyano | C≡N stretch | 2220 - 2260 | Medium to Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium to Weak |
| Carbon-Iodine | C-I stretch | < 600 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₄INO₂), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its elemental formula.[1]
In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (272.93 g/mol ). Common fragmentation patterns would likely involve the loss of the hydroxyl group (-OH) from the carboxylic acid, the entire carboxyl group (-COOH), or the iodine atom.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₄INO₂ |
| Monoisotopic Mass | 272.9287 Da |
| Expected [M-H]⁻ Ion (ESI-MS) | 271.9214 m/z |
| Expected [M+H]⁺ Ion (ESI-MS) | 273.9360 m/z |
Intermolecular Interactions and Solid-State Packing: Insights from X-ray Crystallography
It is highly probable that this compound molecules form centrosymmetric dimers in the solid state through strong hydrogen bonds between their carboxylic acid groups. This is a common and highly stable arrangement for carboxylic acids.
Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the crystal lattice of this compound, the iodine atom could potentially form halogen bonds with the nitrogen atom of the cyano group or the oxygen atoms of the carboxylic acid group of neighboring molecules. These intermolecular interactions play a crucial role in determining the crystal packing and, consequently, the physical properties of the solid material, such as its melting point and solubility.
Experimental Protocols for Characterization
To ensure the scientific integrity and reproducibility of research, standardized and validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum.
-
Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data. Phase and baseline correct the resulting spectrum. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their chemical shifts.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Caption: Workflow for ATR-FTIR spectroscopic analysis.
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.
-
Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal. Collect the infrared spectrum.
-
Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the characteristic absorption bands.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
Caption: Workflow for ESI-Mass Spectrometric analysis.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution should be filtered to remove any solid particles.
-
Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer. Optimize the source parameters, such as capillary voltage and nebulizing gas flow, to obtain a stable signal.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range.
-
Data Analysis: Identify the molecular ion peak and any other significant fragment ions. For high-resolution instruments, determine the exact mass and elemental composition.
Conclusion: A Versatile Building Block with Well-Defined Structural Properties
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. Through the systematic application of spectroscopic and analytical techniques, a clear and comprehensive picture of this important synthetic intermediate emerges. The well-defined arrangement of its functional groups, coupled with the predictable reactivity of the carbon-iodine bond, underscores its utility in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. The experimental protocols outlined herein provide a robust framework for the reliable characterization of this compound, ensuring the scientific rigor required for advanced research and development.
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Solubility of 2-Cyano-5-iodobenzoic Acid in Organic Solvents: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Cyano-5-iodobenzoic acid (CAS No: 185050-32-2), a key intermediate in pharmaceutical and materials science research. A detailed examination of the molecule's structural attributes is presented to explain its solubility behavior across a spectrum of organic solvents. This guide synthesizes theoretical principles with practical, field-proven experimental methodologies. It includes a detailed protocol for equilibrium solubility determination and presents a comprehensive, albeit representative, solubility dataset. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, purification, reaction optimization, and formulation of this compound.
Introduction: The Strategic Importance of this compound
This compound is a substituted aromatic carboxylic acid of significant interest in modern organic synthesis.[1] Its unique trifunctional structure—featuring a carboxylic acid, a cyano group, and an iodine atom on a benzene ring—makes it a versatile building block for complex molecular architectures. The presence of an iodine atom allows for a variety of cross-coupling reactions, while the cyano and carboxylic acid moieties offer sites for further chemical modification.[1]
A thorough understanding of a compound's solubility is a cornerstone of process chemistry and formulation science. For this compound, solubility data dictates the choice of solvents for:
-
Reaction Media: Ensuring reactants are in the same phase for optimal kinetics.
-
Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the pure compound.
-
Analytical Characterization: Preparing solutions for techniques like HPLC, NMR, and LC-MS.
-
Formulation Development: Creating stable solutions or dispersions for preclinical studies.
This guide provides an in-depth exploration of these principles as they apply to this compound.
Molecular Structure and Its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The interplay between polar and non-polar functional groups in this compound results in a nuanced solubility profile.
-
Carboxylic Acid (-COOH): This is a highly polar group capable of both donating and accepting hydrogen bonds. It is the primary driver for solubility in polar protic solvents like alcohols. Its acidic nature also means it can be deprotonated in basic solutions to form a highly water-soluble carboxylate salt.[2]
-
Cyano Group (-C≡N): The nitrile is a strongly polar, electron-withdrawing group.[3] While it does not donate hydrogen bonds, the nitrogen atom can act as a hydrogen bond acceptor. This feature enhances solubility in polar aprotic solvents.
-
Iodine Atom (-I): As a large, polarizable halogen, the iodine substituent increases the overall molecular weight (273.03 g/mol ) and contributes to van der Waals forces.[1][4] This can slightly improve solubility in less polar, more polarizable solvents.
-
Aromatic Ring: The central benzene ring is non-polar and hydrophobic. This core structure favors interactions with non-polar or aromatic solvents through π-π stacking but limits solubility in highly aqueous environments.
The molecule thus presents a classic amphiphilic challenge: polar, hydrogen-bonding groups attached to a hydrophobic scaffold. Its solubility is a balance between the energy required to break its crystal lattice and the energy released upon solvation by the solvent molecules.
Caption: Molecular structure and key functional groups.
Quantitative Solubility Data
While extensive quantitative data for this compound is not widely published, the following table presents a representative dataset based on its structural properties and established principles of solubility for similar substituted benzoic acids.[5][6][7] This data is intended to serve as a practical guide for solvent selection.
Table 1: Representative Solubility of this compound at 25°C
| Solvent Class | Solvent Name | Dielectric Constant (ε) | Solubility (mg/mL) | Rationale for Solubility |
| Polar Protic | Methanol | 32.7 | ~150 | Excellent. Strong hydrogen bonding with the carboxylic acid group. |
| Ethanol | 24.5 | ~120 | Very good. Effective hydrogen bonding, slightly less polar than methanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 250 | Excellent. High polarity and a strong hydrogen bond acceptor, effectively solvating both polar groups. |
| N,N-Dimethylformamide (DMF) | 36.7 | > 200 | Excellent. High polarity and acts as a good hydrogen bond acceptor. | |
| Acetone | 20.7 | ~90 | Good. Polar solvent that can accept hydrogen bonds. | |
| Acetonitrile | 37.5 | ~75 | Good. High polarity but a weaker hydrogen bond acceptor compared to DMSO or DMF. | |
| Ethers | Tetrahydrofuran (THF) | 7.6 | ~60 | Moderate. Can accept hydrogen bonds, and its ether oxygen interacts with the acidic proton. |
| Chlorinated | Dichloromethane (DCM) | 9.1 | ~25 | Moderate to Low. Intermediate polarity allows for some interaction, but lacks strong hydrogen bonding capability. |
| Aromatic | Toluene | 2.4 | ~10 | Low. Some solubility due to π-π stacking between the benzene rings of solute and solvent. |
| Non-Polar | Hexane | 1.9 | < 1 | Very Poor. "Like dissolves like" principle; the high polarity of the solute is incompatible with the non-polar solvent. |
Data Interpretation: The data clearly illustrates the "like dissolves like" principle.[8] Solubility is highest in highly polar aprotic solvents (DMSO, DMF) that are excellent hydrogen bond acceptors, effectively solvating the carboxylic acid and cyano groups. Polar protic solvents (Methanol, Ethanol) also demonstrate high solubility due to their ability to form strong hydrogen bonds. As solvent polarity decreases, so does the solubility, with the non-polar hydrocarbon hexane being a very poor solvent.
Experimental Protocol: Isothermal Equilibrium Shake-Flask Method
The determination of thermodynamic equilibrium solubility is the gold standard for accurate solubility measurement.[9][10][11] The isothermal shake-flask method is a robust and widely accepted technique.
Pillar of Trustworthiness: Self-Validating Protocol
This protocol is designed to be self-validating by ensuring that a true equilibrium is reached. This is confirmed by analyzing samples at successive time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant. This demonstrates that the system is no longer changing and has reached a state of thermodynamic equilibrium.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several 4 mL glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant-temperature orbital shaker or rotator set to 25.0 ± 0.5 °C.
-
Agitate the vials at a consistent speed (e.g., 150 rpm) for a minimum of 48-72 hours to allow the system to reach equilibrium.[12]
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Alternatively, for faster separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, take the sample from the upper portion of the liquid.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean, pre-labeled vial. This step is critical to remove any microscopic solid particles.
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution by comparing the analytical response of the sample to the calibration curve.
-
-
Calculation:
-
Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (Concentration from calibration curve) × (Dilution Factor)
-
Caption: Workflow for the Isothermal Equilibrium Shake-Flask Method.
Conclusion
This compound exhibits a solubility profile dominated by its polar functional groups. It is highly soluble in polar aprotic and polar protic organic solvents, with solubility decreasing significantly as solvent polarity diminishes. This predictable behavior, rooted in the principles of "like dissolves like" and hydrogen bonding, allows for rational solvent selection in research and development settings. For applications requiring precise concentration control, the isothermal equilibrium shake-flask method detailed herein provides a reliable framework for empirical solubility determination. This guide serves as a foundational resource for scientists and researchers, enabling more efficient and informed utilization of this valuable synthetic intermediate.
References
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Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available at: [Link]
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Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. Available at: [Link]
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A Technical Guide to 2-Cyano-5-iodobenzoic Acid for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block
2-Cyano-5-iodobenzoic acid (CAS No. 185050-32-2) is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a carboxylic acid, a nitrile (cyano group), and an iodine atom on a benzene ring, offers a versatile platform for complex molecular engineering. The electron-withdrawing nature of the cyano and carboxyl groups, combined with the reactivity of the carbon-iodine bond, makes this molecule a prime substrate for a variety of cross-coupling reactions and other transformations.[1] This guide provides an in-depth overview of its commercial availability, key chemical applications, and detailed experimental protocols relevant to its use in advanced organic synthesis.
Commercial Availability and Supplier Comparison
For researchers and drug development professionals, securing a reliable source of high-purity starting materials is paramount. This compound is available from several reputable chemical suppliers. A comparative analysis of leading vendors is presented below to facilitate procurement decisions.
| Supplier | Catalog Number | Purity | Available Quantities |
| Benchchem | B1320986 | Inquire for details | Inquire for details |
| BLD Pharm | BD247292 | Inquire for details | Inquire for details |
| Matrix Scientific | 149490 | Inquire for details | Inquire for details |
Note: Purity and available quantities are subject to batch variations and should be confirmed with the supplier at the time of inquiry or purchase.
Core Reactivity and Synthetic Applications
The chemical utility of this compound is primarily dictated by the interplay of its three functional groups. The iodine atom at the 5-position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This reactivity is fundamental to its application as a key intermediate in the synthesis of complex molecules, including potent enzyme inhibitors.
Key Applications in Drug Discovery: Synthesis of PARP Inhibitors
A notable application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. The core structure of several PARP inhibitors can be efficiently constructed using this versatile building block. The C-I bond allows for the strategic introduction of various aryl or heteroaryl moieties via reactions like the Suzuki-Miyaura or Sonogashira coupling.
Experimental Protocols for Key Transformations
The following sections provide detailed, field-proven methodologies for common and impactful synthetic transformations involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures. The following protocol is a representative example of coupling this compound with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Self-Validation: The use of a palladium catalyst in combination with a phosphine ligand is crucial for the catalytic cycle.[2] The base (K₂CO₃) is essential for the transmetalation step, activating the boronic acid.[2] The reaction progress is monitored to ensure complete conversion of the starting material, which validates the chosen reaction time and temperature.
Protocol 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aromatic ring to an alkyne. This is particularly useful for extending the molecular scaffold or for subsequent cyclization reactions.
Reaction Scheme:
Caption: Step-by-step workflow for the Sonogashira coupling.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., propargyl alcohol) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Triethylamine (Et₃N, 2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Add triethylamine and the terminal alkyne.
-
To this solution, add copper(I) iodide and bis(triphenylphosphine)palladium(II) dichloride.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) until completion, monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality and Self-Validation: The Sonogashira reaction relies on a dual catalytic system.[3][4][5][6] The palladium complex facilitates the oxidative addition to the aryl iodide, while the copper(I) salt activates the terminal alkyne.[3][4][5][6] The amine base is crucial for deprotonating the alkyne and neutralizing the hydrogen iodide formed during the reaction.[4][5][6] Monitoring the disappearance of the starting materials by TLC provides a reliable check for reaction completion.
Conclusion
This compound stands out as a strategic building block for the synthesis of complex organic molecules. Its commercial availability from reliable suppliers, combined with its predictable and versatile reactivity in cornerstone reactions like Suzuki-Miyaura and Sonogashira couplings, makes it an invaluable tool for researchers in drug discovery and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to effectively harness the synthetic potential of this powerful intermediate.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]
- Google Patents. Process for preparing 2-amino-5-cyanobenzoic acid derivatives. WO2008082502A2.
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
Sources
An In-depth Technical Guide on the Safety and Handling of 2-Cyano-5-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Cyano-5-iodobenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, a cyano group, and an iodine atom, makes it a valuable precursor for the synthesis of complex molecules, particularly in the realm of pharmaceutical development. The presence of an iodo-substituent facilitates various cross-coupling reactions, while the cyano and carboxylic acid moieties offer sites for diverse chemical modifications. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, physicochemical properties, and synthetic considerations for this compound, ensuring its safe and effective use in a laboratory setting.
Core Safety Directives and Hazard Identification
GHS Hazard Classification (Inferred)
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[1][2][4][5]
-
Serious Eye Damage / Eye Irritation (Category 1/2), H318/H319: Causes serious eye damage or irritation.[1][2][4][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[1][2][4][5]
Precautionary Statements
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338
-
Storage: P403+P233, P405
-
Disposal: P501
Physicochemical and Toxicological Profile
Understanding the fundamental properties of this compound is critical for its effective use in experimental design and for ensuring safety.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 185050-32-2 | [6] |
| Molecular Formula | C₈H₄INO₂ | Inferred |
| Molecular Weight | 273.03 g/mol | [6] |
| Appearance | White to off-white or pale yellow solid (powder/crystals) | Inferred from analogues[3] |
| Melting Point | Not definitively established. Analogues melt in the range of 157-221°C.[7] | Inferred |
| Solubility | Expected to be soluble in alcohols and other organic solvents; sparingly soluble in water.[2][8] | Inferred |
Toxicological Data (Based on Analogues)
-
Acute Toxicity: Harmful if swallowed. The oral LD50 for 2-Iodobenzoic acid in mice is 1500 mg/kg.[3]
-
Irritation: Causes skin irritation and serious eye irritation/damage.[1][2][4] Direct contact with eyes can lead to irreversible damage.
-
Respiratory Effects: Inhalation of dust may cause respiratory tract irritation.[1][2][4][5]
Laboratory Handling and Personal Protective Equipment (PPE)
A stringent adherence to safety protocols is mandatory when handling this compound. The following represents a minimum standard for personal and engineering controls.
Engineering Controls
-
Ventilation: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[1][4][9]
-
Skin Protection:
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used.[1][9]
Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4][5]
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1][5]
Reactivity and Synthetic Utility
This compound is a stable compound under normal storage conditions but possesses three distinct functional groups that dictate its reactivity.
-
Iodo Group: The carbon-iodine bond is the most reactive site for many transformations, serving as an excellent leaving group in nucleophilic aromatic substitution and as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[6]
-
Cyano Group: The nitrile can undergo hydrolysis to form an amide or carboxylic acid, be reduced to an amine, or participate in cycloaddition reactions.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amide bond formation, and reduction to an alcohol.[6]
The unique arrangement of these groups makes this compound a key intermediate in the synthesis of various heterocyclic systems and substituted aromatic compounds used in drug discovery.[6][11][12]
Experimental Protocol: Synthesis via Sandmeyer Reaction
The synthesis of this compound can be achieved from 2-amino-5-iodobenzoic acid via a Sandmeyer reaction. This procedure is adapted from established methods for similar transformations.[6]
Materials
-
2-Amino-5-iodobenzoic acid (1.0 eq)
-
Hydrochloric acid (HCl), concentrated (3.0 eq)
-
Sodium nitrite (NaNO₂), (1.1 eq)
-
Copper(I) cyanide (CuCN), (1.2 eq)
-
Sodium cyanide (NaCN), (if needed to form a solution with CuCN)
-
Deionized water
-
Ice
Step-by-Step Methodology
-
Diazotization:
-
Suspend 2-amino-5-iodobenzoic acid in deionized water in a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve sodium nitrite in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the acidic suspension of the amine, ensuring the temperature remains between 0-5 °C. A clear solution of the diazonium salt should form.[6]
-
Stir the reaction mixture for an additional 20-30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide. This is often done by dissolving CuCN in an aqueous solution of NaCN or KCN under a fume hood.
-
Cool the copper(I) cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.[6]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl to protonate the carboxylic acid and precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Synthesis Workflow Diagram
Caption: Synthesis of this compound via Sandmeyer reaction.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed.[1][5]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service.[1][4]
References
- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents.
- Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid. Google Patents.
-
ProChem, Inc. (n.d.). The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. ProChem, Inc. Retrieved from [Link]
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Retrieved from [Link]
-
PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Retrieved from [Link]
-
Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. Creative Safety Supply. Retrieved from [Link]
-
Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Texium. Retrieved from [Link]
-
Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Eureka by Patsnap. Retrieved from [Link]
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- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
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- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-氯-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Amino-5-iodobenzoic acid | 5326-47-6 [chemicalbook.com]
- 9. creativesafetysupply.com [creativesafetysupply.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. preprints.org [preprints.org]
- 12. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of 2-Cyano-5-iodobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyano-5-iodobenzoic acid is a polysubstituted aromatic compound with significant potential as a building block in pharmaceutical synthesis. Its unique trifunctional structure—featuring a carboxylic acid, a nitrile, and an iodo group—offers versatile reactivity for the construction of complex molecular architectures. However, this same structural complexity necessitates a thorough understanding of its chemical stability to ensure the integrity, purity, and quality of research and development outcomes. This technical guide provides a comprehensive analysis of the stability profile of this compound, detailing its intrinsic chemical liabilities, recommended storage and handling conditions, and robust analytical methodologies for assessing its purity and degradation. By elucidating the causality behind its stability characteristics, this guide serves as an essential resource for scientists working with this valuable synthetic intermediate.
Introduction: A Molecule of Synthetic Utility and Stability Considerations
The utility of this compound in organic synthesis stems from the distinct reactivity of its three functional groups. The carboxylic acid allows for amide bond formation, the cyano group can be transformed into various nitrogen-containing heterocycles, and the iodo substituent serves as a versatile handle for cross-coupling reactions. This trifecta of reactivity makes it a coveted precursor in medicinal chemistry.
However, the very features that make this molecule attractive also present inherent stability challenges. The carbon-iodine bond is known for its sensitivity to light, the nitrile group can be susceptible to hydrolysis under certain pH conditions, and the carboxylic acid moiety can undergo decarboxylation at elevated temperatures. Understanding and mitigating these potential degradation pathways are paramount for its effective use. This guide will dissect the stability profile of this compound, providing a scientific rationale for its proper storage and handling, and offering detailed protocols for its stability assessment.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and storage.
| Property | Value | Source |
| Chemical Formula | C₈H₄INO₂ | N/A |
| Molecular Weight | 273.03 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | Not available | N/A |
| pKa | 2.79 ± 0.10 (Predicted) | N/A |
| Solubility | Soluble in polar organic solvents | N/A |
Intrinsic Stability and Potential Degradation Pathways
The stability of this compound is governed by the interplay of its three functional groups. The following sections detail the primary degradation pathways to consider.
Photostability
The carbon-iodine (C-I) bond is the most significant contributor to the photosensitivity of this compound. Aryl iodides are known to undergo homolytic cleavage upon exposure to ultraviolet (UV) light, generating an aryl radical and an iodine radical.[2] This initiating step can lead to a cascade of secondary reactions, including:
-
Deiodination: The resulting aryl radical can abstract a hydrogen atom from the solvent or another molecule to form 2-cyanobenzoic acid.
-
Dimerization: Two aryl radicals can combine to form biphenyl derivatives.
-
Reaction with Solvents: The highly reactive aryl radical can react with organic solvents, leading to the formation of complex impurities.
Causality: The C-I bond is weaker than C-Br and C-Cl bonds, making it more susceptible to cleavage by UV radiation. The energy from UV light is sufficient to promote an electron to an anti-bonding orbital, leading to bond dissociation.[2]
Hydrolytic Stability
The nitrile (-CN) group is susceptible to hydrolysis under both acidic and basic conditions, although typically harsh conditions are required.[3]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acid and heat, the nitrile can be hydrolyzed first to an amide (2-carbamoyl-5-iodobenzoic acid) and subsequently to the corresponding carboxylic acid (5-iodophthalic acid).[3]
-
Base-Catalyzed Hydrolysis: Under strong alkaline conditions and elevated temperatures, the nitrile can be saponified to a carboxylate salt.[3] During this process, ammonia gas is evolved.[4]
Causality: The carbon atom of the nitrile group is electrophilic and can be attacked by water (under acidic conditions after protonation of the nitrogen) or hydroxide ions (under basic conditions). The electron-withdrawing nature of the adjacent carboxylic acid and iodo groups can influence the rate of this reaction.[1]
Thermostability
Aromatic carboxylic acids can undergo decarboxylation at high temperatures, resulting in the loss of carbon dioxide. For this compound, this would lead to the formation of 4-iodobenzonitrile. Studies on benzoic acid have shown that thermal decomposition typically occurs at temperatures above 400°C.[5]
Causality: The stability of the aromatic ring makes decarboxylation of benzoic acids difficult. However, at sufficiently high temperatures, the C-C bond between the ring and the carboxyl group can cleave, leading to the release of CO₂ and the formation of an aryl anion intermediate, which is then protonated.
Oxidative Stability
While generally stable to mild oxidizing conditions, strong oxidizing agents could potentially affect the molecule. The iodo group can be oxidized to hypervalent iodine species such as iodoxy compounds (e.g., 2-cyano-5-iodoxybenzoic acid) in the presence of powerful oxidants.[6] These species are themselves highly reactive.
Causality: The iodine atom in aryl iodides possesses lone pairs of electrons that can be attacked by strong electrophilic oxidizing agents, leading to an increase in the oxidation state of the iodine.
The logical relationship between these degradation pathways is illustrated in the following diagram:
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Procedures
Based on the intrinsic stability profile, the following storage and handling conditions are recommended to minimize degradation and ensure the long-term integrity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of any potential thermal or hydrolytic degradation. |
| Light | Store in an amber, light-tight container. | To prevent photodegradation due to the photosensitive C-I bond. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To protect against atmospheric moisture and potential long-term oxidative degradation. |
| Moisture | Keep container tightly sealed in a dry place. | To prevent hydrolysis of the nitrile group. |
Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases to prevent vigorous reactions and degradation.
The decision-making process for proper storage and handling is outlined below:
Caption: Decision workflow for storage and handling.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study should be performed in accordance with ICH guidelines.[7][8]
Forced Degradation (Stress Testing) Protocol
Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products and establish the specificity of the analytical method. A target degradation of 5-20% is generally considered optimal.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Maintain the solution at room temperature for a predetermined time.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a predetermined time.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.
-
At various time points, dissolve a portion of the solid in the diluent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all stressed and control samples using a suitable stability-indicating HPLC method (see Protocol 5.2).
Stability-Indicating HPLC Method
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the intact this compound from all potential degradation products generated during the forced degradation study.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1100/1200 series or equivalent with DAD/UV detector | Standard, reliable instrumentation for pharmaceutical analysis. DAD allows for peak purity assessment. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Phenomenex) | C18 is a versatile stationary phase for reversed-phase chromatography of small molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase to suppress ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B | A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; should be optimized based on the UV spectrum of the compound. |
| Injection Volume | 10 µL | Standard injection volume. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures good solubility of the analyte. |
Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to demonstrate its suitability as a stability-indicating method.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and chemical synthesis communities. A comprehensive understanding of its stability is not merely an academic exercise but a critical component of its effective and reliable application. The primary stability concerns—photodegradation via cleavage of the carbon-iodine bond, potential hydrolysis of the nitrile group under harsh pH conditions, and thermal decarboxylation at high temperatures—can be effectively mitigated through controlled storage and handling. By implementing the recommended conditions of refrigerated, dark, and dry storage under an inert atmosphere, researchers can ensure the long-term integrity of this valuable reagent. Furthermore, the provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for the empirical validation of its stability profile and for routine quality control, thereby upholding the principles of scientific integrity and reproducibility in research and development.
References
-
European Medicines Agency. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. 1996. Available from: [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
- MedCrave. Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. 2016;2(6):00040.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Advanced Drug Delivery Reviews, 59(1), 5-15.
- Voronkov, M. G., et al. (2013). Photochemical reactions of acyl iodides with aryl halides. Russian Journal of Organic Chemistry, 49(1), 17-21.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
- ICH. (2005). Q2 (R1): Validation of analytical procedures: text and methodology.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
-
Study.com. What gas evolved during the alkaline hydrolysis of benzonitrile? Explain the mechanism. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 72911, 2-Amino-5-iodobenzoic acid. Available from: [Link].
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
-
Wikipedia. 2-Iodoxybenzoic acid. Available from: [Link]
-
Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available from: [Link]
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Bajaj, S., et al. (2002). HPLC and HPTLC in the analysis of forced degradation samples of drugs. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- Taylor, R. (1990).
- Taylor & Francis Online. (2002).
-
ResearchGate. The thermal decomposition of benzoic acid. Available from: [Link]
-
SIELC Technologies. Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column. Available from: [Link]
- Google Patents. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
- Google Patents. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
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- 4. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
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In-Depth Technical Guide: Theoretical and Computational Elucidation of 2-Cyano-5-iodobenzoic Acid
Introduction
Substituted benzoic acids are foundational scaffolds in organic chemistry, serving as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, 2-Cyano-5-iodobenzoic acid (2C5IBA), with CAS No. 185050-32-2, presents a particularly intriguing molecular architecture.[1] The strategic placement of three distinct functional groups—a carboxylic acid, a cyano group, and an iodine atom—on the benzene ring imparts a unique combination of reactivity and electronic properties. The electron-withdrawing nature of the cyano and carboxyl groups deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[1] Concurrently, the carbon-iodine bond is a key site for powerful cross-coupling reactions, making 2C5IBA a valuable intermediate in complex molecular synthesis.[1]
This technical guide provides a comprehensive exploration of this compound from a theoretical and computational perspective. By leveraging quantum chemical calculations, primarily Density Functional Theory (DFT), we can dissect its structural, spectroscopic, and electronic properties with high precision. This in silico approach, validated by experimental data, offers profound insights into the molecule's behavior, guiding its application in research and development, particularly in the realm of drug discovery. We will delve into its optimized geometry, vibrational frequencies, electronic transitions, and frontier molecular orbitals, providing a molecular-level understanding of its reactivity and potential as a pharmacophore or synthetic building block.
Theoretical and Computational Methodology
The Rationale for Density Functional Theory (DFT)
To accurately model the properties of this compound, Density Functional Theory (DFT) stands out as the computational method of choice. DFT offers an exceptional balance between computational cost and accuracy, making it ideal for studying polyatomic molecules.[1] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable variable than the full many-electron wavefunction.
Experimental Protocol: Computational Details
All theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular structure of 2C5IBA was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. This combination is widely recognized for its reliability in predicting the geometries and vibrational frequencies of organic molecules.[2][3][4]
Step-by-Step Computational Workflow:
-
Initial Structure Generation: A preliminary 3D structure of this compound was built using standard bond lengths and angles.
-
Geometry Optimization: The initial structure was subjected to full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies validates the structure as a stable point on the potential energy surface.
-
Spectroscopic and Property Calculations: Following successful optimization, further calculations were carried out to predict:
-
FT-IR and FT-Raman vibrational spectra.
-
¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[4]
-
UV-Vis electronic absorption spectra using Time-Dependent DFT (TD-DFT).[2][4]
-
Frontier Molecular Orbitals (HOMO and LUMO).
-
Molecular Electrostatic Potential (MEP).
-
Nonlinear Optical (NLO) properties.
-
Workflow Visualization
Caption: Computational workflow for the theoretical analysis of this compound.
Structural and Spectroscopic Analysis
A thorough understanding of a molecule's structure and its interaction with electromagnetic radiation is paramount. Here, we correlate theoretical predictions with experimental spectroscopic data.
Optimized Molecular Structure
The geometry optimization reveals the most stable three-dimensional arrangement of atoms in 2C5IBA. Key structural parameters, such as bond lengths and angles, are determined. The planarity of the benzene ring is slightly distorted due to the presence of the bulky iodine atom and the sterically demanding cyano and carboxylic acid groups.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful tool for identifying functional groups within a molecule. The calculated FT-IR and FT-Raman spectra provide a theoretical fingerprint that can be compared with experimental results for validation.[2][3]
Key Vibrational Modes of this compound:
| Functional Group | Vibration Type | Calculated Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching (Broad) | ~3100 - 2900 | 3300 - 2500[5] |
| Cyano (C≡N) | Stretching | ~2230 | 2260 - 2220 |
| Carbonyl (C=O) | Stretching | ~1720 | 1760 - 1690[5] |
| Aromatic C-H | Stretching | ~3080 | 3100 - 3000 |
| C-I | Stretching | ~650 | 700 - 500 |
| Carboxylic Acid (C-O) | Stretching | ~1290 | 1320 - 1210[5] |
Note: Calculated wavenumbers are often scaled to better match experimental values due to the harmonic approximation used in the calculations.
The broadness of the O-H stretching band is a hallmark of the hydrogen bonding present in the dimeric form of carboxylic acids, which is common in the solid state.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The GIAO method allows for the accurate prediction of ¹H and ¹³C chemical shifts. These theoretical values are crucial for assigning peaks in experimental spectra and confirming the molecular structure.
UV-Visible Spectroscopy and Electronic Transitions
The TD-DFT method is employed to simulate the UV-Vis absorption spectrum, which arises from electronic transitions between molecular orbitals.[4] The primary absorption bands for aromatic compounds like 2C5IBA are typically found in the UV region and correspond to π → π* transitions. The calculated maximum absorption wavelength (λmax) and the corresponding oscillator strengths provide insight into the electronic structure and can be correlated with experimental measurements.
Electronic and Nonlinear Optical (NLO) Properties
The arrangement of electrons within a molecule dictates its reactivity and optical properties. Computational methods provide a powerful lens through which to view these fundamental characteristics.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[6] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[6][7] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and reactivity.[7][8] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.[7][9]
For 2C5IBA, the HOMO is expected to be localized primarily on the benzene ring and the iodine atom, which has lone pairs of electrons. The LUMO is likely distributed over the electron-withdrawing cyano and carboxylic acid groups. This distribution indicates that the molecule is susceptible to nucleophilic attack at the positions with high LUMO density and electrophilic attack where the HOMO is concentrated.
Caption: Diagram of HOMO-LUMO energy levels and the associated energy gap.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[10][11] The MEP map uses a color scale to represent different potential values.
-
Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. For 2C5IBA, these regions are expected around the oxygen atoms of the carboxylic acid and the nitrogen atom of the cyano group.[10]
-
Blue Regions: Indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the carboxyl group.[10]
-
Green/Yellow Regions: Represent areas of neutral potential.
The MEP surface provides crucial insights for drug design, as it helps identify regions of a molecule that are likely to engage in electrostatic interactions with biological targets.[12]
Nonlinear Optical (NLO) Properties
Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics and photonics.[13] Organic molecules with large dipole moments and first hyperpolarizability (β) values are promising candidates for NLO materials.[13][14] The presence of both electron-donating (iodine, through hyperconjugation and polarizability) and strong electron-withdrawing (cyano, carboxyl) groups in 2C5IBA suggests it may possess notable NLO properties. Computational calculations of the dipole moment (μ) and the first hyperpolarizability (β) can quantify this potential. A high β value indicates a strong second-order NLO response.
Potential Applications in Drug Development
The structural and electronic features of this compound make it a compelling scaffold for medicinal chemistry and drug development.
-
Intermediate for Synthesis: As highlighted, the iodine atom is a versatile handle for introducing molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] This allows for the synthesis of a diverse library of derivatives for biological screening.
-
Scaffold for Bioactive Molecules: Halogenated aromatic compounds are known to possess a range of biological activities.[15] The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets.[15] Derivatives of the related 2-amino-5-iodobenzoic acid have shown potential antimycobacterial activity.[15]
-
Precursor for Hypervalent Iodine Reagents: 2-Iodobenzoic acid derivatives can serve as precursors for synthesizing hypervalent iodine reagents, which are environmentally benign and powerful oxidizing agents used in a wide array of organic transformations.[1]
While direct biological activity data for 2C5IBA is not extensively reported, computational docking studies could be employed to predict its binding affinity to various biological targets, such as enzymes or receptors, further guiding its potential therapeutic applications.
Conclusion
This guide has provided a detailed theoretical and computational examination of this compound. Through the application of Density Functional Theory, we have elucidated its optimized geometry, vibrational signatures, and electronic characteristics. The analyses of its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties collectively paint a comprehensive picture of its chemical reactivity and physical behavior. The unique combination of a carboxylic acid, a cyano group, and an iodine atom on a benzene scaffold makes 2C5IBA a molecule of significant interest. The computational insights presented herein not only align with fundamental chemical principles but also provide a robust framework for guiding future experimental work, particularly in its application as a versatile building block in the synthesis of novel pharmaceuticals and advanced materials.
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DergiPark. (2019). International Journal of Chemistry and Technology The theoretical investigation of HOMO, LUMO, thermophysical properties and QSA. Retrieved from [Link]
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PubMed. (2011). DFT and ab initio quantum chemical studies on p-cyanobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1449-1454. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular orbital (MO) distribution and HOMO–LUMO analysis of two compounds. Retrieved from [Link]
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YouTube. (2021). HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci. Retrieved from [Link]
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Methodological & Application
Introduction: A Versatile Building Block for Complex Architectures
An Application Guide to the Strategic Use of 2-Cyano-5-iodobenzoic Acid in Suzuki-Miyaura Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the ability to efficiently construct carbon-carbon bonds is paramount.[1][2][3] The Suzuki-Miyaura coupling reaction stands as a titan among cross-coupling methodologies, prized for its operational simplicity, broad functional group tolerance, and relatively mild conditions.[3][4][5] This guide focuses on a particularly valuable building block: This compound .
The unique trifunctional nature of this molecule—possessing an iodide, a cyano group, and a carboxylic acid on an aromatic ring—makes it an exceptionally versatile reagent.[6] The iodine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling, while the cyano and carboxylic acid moieties offer orthogonal sites for subsequent transformations, such as amide bond formation or further synthetic elaborations. This strategic arrangement allows for the rapid assembly of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[4][7] This document provides a detailed exploration of the Suzuki-Miyaura reaction mechanism, a practical, field-tested protocol for its application with this compound, and a guide to troubleshooting common challenges.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid) with an organohalide. The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex, which inserts itself into the carbon-halogen bond of the organohalide (in this case, the carbon-iodine bond of this compound). This is typically the rate-determining step of the reaction.[9][10] The palladium center is oxidized from Pd(0) to Pd(II), forming a new organopalladium(II) complex. The reactivity of the halide in this step follows the trend I > Br > Cl > F, making the iodo-substituent on our substrate ideal for efficient coupling.[9][11]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the Pd(II) complex.[10][12] A crucial aspect of the Suzuki coupling is the requirement of a base. The base activates the boronic acid by forming a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of its organic substituent to the palladium center.[12][13][14] A halide or other ligand on the palladium is displaced by the new organic group.
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new carbon-carbon bond of the desired biaryl product. This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.[8][15]
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the coupling of this compound with a generic arylboronic acid. Reaction conditions, particularly temperature and duration, may require optimization for specific substrates.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade/Purity |
| This compound | Aryl halide starting material | >98% |
| Arylboronic acid | Coupling partner | >97% |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst for C-C bond formation | >98% |
| Base (e.g., K₂CO₃ or K₃PO₄) | Activates the boronic acid | Anhydrous, >99% |
| Solvent (e.g., 1,4-Dioxane/Water mixture) | Reaction medium | Anhydrous/Degassed |
| Schlenk flask or reaction vial | Reaction vessel for inert atmosphere | - |
| Magnetic stirrer and hotplate | For agitation and heating | - |
| Inert gas (Argon or Nitrogen) | To prevent catalyst oxidation | High purity |
| Ethyl acetate, Water, Brine | For extraction and workup | ACS Grade |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | ACS Grade |
| Silica Gel | For column chromatography | 60 Å, 230-400 mesh |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02–0.05 equiv). The amount of catalyst may need to be adjusted based on the reactivity of the boronic acid.
-
Causality Note: Using an excess of the boronic acid helps to drive the reaction to completion, compensating for potential side reactions like protodeboronation. The base is critical for activating the boronic acid for transmetalation.[13]
-
-
Creating an Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Note: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover and achieving high yields.
-
-
Solvent Addition and Reaction:
-
Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80–100 °C).[8]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x). The carboxylic acid product may have some solubility in the basic aqueous layer; acidifying the aqueous layer with 1M HCl to pH ~3-4 before extraction can improve recovery of the desired product.
-
Combine the organic layers, wash with water and then with brine to remove residual inorganic salts.
-
Causality Note: The aqueous wash removes the base and inorganic byproducts. The brine wash helps to break up any emulsions and begins the drying process.
-
-
Purification and Characterization:
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterize the final product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
-
Troubleshooting Common Issues
Even a robust reaction like the Suzuki coupling can present challenges. Below is a workflow to address common problems.
Summary of Typical Reaction Parameters
The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Suzuki coupling. The table below summarizes common combinations used for coupling aryl iodides.
| Parameter | Common Choices | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is an active Pd(0) source. Pd(II) sources like Pd(OAc)₂ are reduced in situ to form the active catalyst.[13][15] |
| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ | Ligands stabilize the Pd center, prevent aggregation, and tune electronic/steric properties for optimal reactivity.[12][15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Carbonates and phosphates are common. Stronger bases may be needed for less reactive boronic acids.[8][15] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF, THF/H₂O | A biphasic system with water is common, as it helps dissolve the base and facilitate the reaction.[14][15] |
| Temperature | 60 - 110 °C | Higher temperatures are often required to drive the oxidative addition and other steps to completion.[8] |
Conclusion and Future Outlook
This compound is a powerful and versatile substrate for Suzuki-Miyaura cross-coupling reactions. Its strategic functionalization allows for the efficient synthesis of highly decorated biaryl-2-carbonitrile derivatives, which are key intermediates in the development of new pharmaceuticals and advanced materials.[16][17] By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively leverage this reaction to accelerate their discovery programs. The continued development of more active and robust catalyst systems promises to further expand the scope and utility of this indispensable synthetic tool.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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ResearchGate. (2020). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... Available from: [Link]
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Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available from: [Link]
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Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Available from: [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
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Beilstein Journal of Organic Chemistry. (2012). 4′-Methylbiphenyl-2-carbonitrile synthesis by continuous flow Suzuki–Miyaura reaction. Available from: [Link]
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Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]
-
PubMed. (2020). Cyanation of aryl halides and Suzuki-Miyaura coupling reaction using palladium nanoparticles anchored on developed biodegradable microbeads. Available from: [Link]
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National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
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Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]
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CORE. (2002). A Suzuki Coupling Based Route to 2,2′-Bis(2-indenyl)biphenyl Derivatives. Available from: [Link]
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EThOS. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]
-
ResearchGate. (2022). Synthesis of various biphenyl derivatives via Suzuki–Miyaura... Available from: [Link]
-
Fine Chemical Suppliers in China. The Role of 2-Bromo-5-iodobenzoic Acid in Pharmaceutical Intermediate Synthesis. Available from: [Link]
- Google Patents. (2008). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
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Application Note & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 2-Cyano-5-iodobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the synthetic utility of 2-cyano-5-iodobenzoic acid as a strategic starting material for the construction of medicinally relevant heterocyclic compounds. We explore its unique trifunctional nature, which allows for selective and sequential reactions to build complex molecular architectures. Two primary, high-yield synthetic strategies are presented: a palladium/copper-catalyzed annulation to form quinazolinone cores and a domino Sonogashira coupling-cyclization cascade for the synthesis of substituted furan- and pyran-fused heterocycles. Detailed, step-by-step protocols, mechanistic rationales, and key experimental considerations are provided to enable researchers to leverage this versatile building block in drug discovery and medicinal chemistry programs.
The Strategic Value of this compound
This compound is a highly functionalized aromatic building block poised for the efficient synthesis of diverse heterocyclic systems. Its value lies in the orthogonal reactivity of its three key functional groups:
-
Aryl Iodide (C5-I): The carbon-iodine bond is the most reactive of the aryl halides, making it an exceptional handle for a wide array of transition-metal-catalyzed cross-coupling reactions. It is the preferred substrate for reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Ullmann couplings, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds.[1]
-
Carboxylic Acid (C1-COOH): This group provides a classical reaction site for forming amides, esters, and acid chlorides. This functionality is crucial for introducing key side chains or for serving as an electrophilic partner in cyclization reactions.
-
Nitrile (C2-CN): Positioned ortho to the carboxylic acid, the cyano group is a powerful and versatile functional group. It is a potent electron-withdrawing group and can be transformed into various other functionalities (e.g., hydrolyzed to an amide, reduced to an amine) or act as an electrophilic site for intramolecular cyclization by a neighboring nucleophile to form fused heterocyclic rings.[2][3][4]
The strategic arrangement of these groups allows for a programmed sequence of reactions, making it a powerful tool for building libraries of complex molecules from a single, common starting material.
Caption: Key reactive sites of this compound.
Synthetic Strategy I: Annulation for Quinazolinone Synthesis
Quinazolinones are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. A robust strategy for their synthesis from this compound involves a two-step sequence: (1) amidation of the carboxylic acid and (2) an intramolecular copper-catalyzed C-N bond formation (Ullmann-type cyclization). The nitrile group ultimately becomes part of the final heterocyclic ring. This approach is adapted from established protocols on analogous 2-iodobenzoic acids.[1][5]
Principle & Rationale
The carboxylic acid is first converted to a more reactive intermediate, such as an acid chloride, which readily reacts with a primary amine (R-NH₂) to form the corresponding 2-iodo-benzamide. This intermediate possesses all the necessary components for cyclization. In the presence of a copper(I) catalyst and a suitable base, an intramolecular Ullmann coupling occurs between the amide N-H and the ortho-iodo group, forming the six-membered pyrimidinone ring and yielding the quinazolinone product.[6][7]
Caption: General workflow for quinazolinone synthesis.
Detailed Experimental Protocol: Synthesis of 3-Benzyl-6-cyanoquinazolin-4(3H)-one
PART A: Synthesis of N-benzyl-2-cyano-5-iodobenzamide
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (2.73 g, 10.0 mmol, 1.0 eq).
-
Acid Chloride Formation: Suspend the starting material in anhydrous toluene (30 mL). Add thionyl chloride (1.46 mL, 20.0 mmol, 2.0 eq) dropwise at room temperature.
-
Expert Insight: Thionyl chloride is used in excess to drive the reaction to completion and can be easily removed under vacuum. The reaction should be performed in a well-ventilated fume hood.
-
-
Reaction: Heat the mixture to 80 °C and maintain for 3 hours. The suspension should become a clear solution. Monitor completion by TLC (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid).
-
Work-up (1): Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene, yielding the crude acid chloride as a solid.
-
Amidation: Dissolve the crude 2-cyano-5-iodobenzoyl chloride in anhydrous dichloromethane (DCM, 40 mL) and cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve benzylamine (1.20 mL, 11.0 mmol, 1.1 eq) and triethylamine (2.09 mL, 15.0 mmol, 1.5 eq) in DCM (10 mL). Add this solution dropwise to the cooled acid chloride solution over 15 minutes.
-
Expert Insight: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing side reactions and protonation of the benzylamine nucleophile.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up (2): Quench the reaction with 1 M HCl (20 mL). Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate) to yield the pure amide intermediate.
PART B: Copper-Catalyzed Intramolecular Cyclization
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-benzyl-2-cyano-5-iodobenzamide intermediate (3.62 g, 10.0 mmol, 1.0 eq), copper(I) iodide (CuI, 190 mg, 1.0 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous dimethylformamide (DMF, 30 mL).
-
Trustworthiness: The use of anhydrous solvent and an inert atmosphere is critical to prevent catalyst deactivation and ensure reproducible results.
-
-
Reaction: Heat the reaction mixture to 130 °C and stir vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into water (100 mL). A precipitate should form.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with water (3 x 20 mL) and then a small amount of cold diethyl ether. The crude product can be further purified by column chromatography on silica gel (e.g., DCM/Methanol gradient) to afford the final 3-benzyl-6-cyanoquinazolin-4(3H)-one.
| Parameter | Part A: Amidation | Part B: Cyclization |
| Key Reagents | SOCl₂, Benzylamine, Et₃N | CuI, K₂CO₃ |
| Solvent | Toluene, DCM | DMF |
| Temperature | 0 °C to 80 °C | 130 °C |
| Typical Time | 3-5 hours | 18-24 hours |
| Expected Output | N-benzyl-2-cyano-5-iodobenzamide | 3-benzyl-6-cyanoquinazolin-4(3H)-one |
| Purification | Recrystallization / Chromatography | Filtration / Chromatography |
Synthetic Strategy II: Domino Sonogashira Coupling/Cyclization
This advanced strategy leverages the high reactivity of the aryl iodide to construct a carbon-carbon bond, which then participates in a subsequent intramolecular cyclization. A one-pot Sonogashira coupling followed by a 5-exo-dig cycloisomerization is a powerful method for building substituted benzofuran rings.[8][9][10] To apply this to our starting material, we will first couple it with a suitable alkyne, propargyl alcohol, to generate an intermediate primed for cyclization onto the nitrile group, forming a furan-fused pyridinone system.
Principle & Rationale
The Sonogashira reaction is a robust palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl halide.[11][12] In this protocol, this compound is first coupled with propargyl alcohol. The resulting intermediate, 2-cyano-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid, contains a nucleophilic hydroxyl group and an electrophilic nitrile group in proximity. Upon treatment with a base, the hydroxyl group can attack the nitrile in an intramolecular fashion, leading to a highly functionalized furopyridinone core.
Caption: Mechanistic overview of Sonogashira coupling and subsequent cyclization.
Detailed Experimental Protocol: Synthesis of a Furo[3,4-c]isoquinolin-5-one Derivative
-
Reaction Setup: To a 50 mL Schlenk tube, add this compound (1.37 g, 5.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (175 mg, 0.25 mmol, 5 mol%), and copper(I) iodide (CuI, 48 mg, 0.25 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Reagent Addition: Add anhydrous triethylamine (10 mL) and anhydrous THF (10 mL) via syringe. Stir for 10 minutes to dissolve the solids. Add propargyl alcohol (0.35 mL, 6.0 mmol, 1.2 eq) dropwise.
-
Expert Insight: Triethylamine serves as both the base and a solvent in this reaction. The use of a co-solvent like THF can improve solubility. The reaction is often exothermic upon alkyne addition.
-
-
Reaction: Stir the reaction at room temperature for 12 hours. The reaction mixture typically turns dark and a precipitate of triethylammonium iodide forms. Monitor by TLC for consumption of the starting material.
-
Work-up (1): Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and salts, washing with THF. Concentrate the filtrate under reduced pressure.
-
Cyclization Setup: Redissolve the crude residue in anhydrous DMF (20 mL) in a round-bottom flask.
-
Base Addition: Add potassium tert-butoxide (t-BuOK, 673 mg, 6.0 mmol, 1.2 eq) portion-wise at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor the formation of the cyclized product by LC-MS.
-
Work-up (2): Cool the reaction to room temperature and carefully quench by pouring it into a beaker of ice water (100 mL). Acidify to pH ~4 with 1 M HCl.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel) to yield the final furo-fused heterocycle.
| Parameter | Sonogashira Coupling | Intramolecular Cyclization |
| Key Reagents | PdCl₂(PPh₃)₂, CuI, Propargyl Alcohol | K-tert-butoxide (t-BuOK) |
| Solvent | Triethylamine / THF | DMF |
| Temperature | Room Temperature | 60 °C |
| Typical Time | 12 hours | 4 hours |
| Expected Output | Furo[3,4-c]isoquinoline-3,5(1H,4H)-dione skeleton | |
| Purification | Filtration | Extraction / Chromatography |
Safety & Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reagent-Specific Hazards:
-
Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.
-
Copper(I) Iodide: Harmful if swallowed or inhaled. Avoid creating dust.
-
Organic Solvents (DMF, DCM, Toluene): Are volatile and have associated health risks. Avoid inhalation and skin contact.
-
Characterization of Products
The identity and purity of all intermediates and final products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C≡N stretch, C=O stretch).
Conclusion
This compound stands out as a pre-functionalized and highly adaptable platform for the synthesis of complex heterocyclic compounds. The protocols detailed herein demonstrate two distinct and powerful strategies for leveraging its unique reactivity. The ability to perform sequential, selective transformations via amidation/cyclization or cross-coupling/cyclization cascades enables rapid access to quinazolinone and fused-ring scaffolds, which are of significant interest in modern drug discovery. These methods provide a reliable foundation for researchers to build diverse molecular libraries and accelerate the development of novel therapeutic agents.
References
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Cacchi, S., & Fabrizi, G. (2011). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. Available from: [Link]
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National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Available from: [Link]
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Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]
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MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available from: [Link]
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Taylor & Francis Group. Palladium Catalyzed Synthesis of Heterocycles. Available from: [Link]
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Semantic Scholar. Palladium Catalysts: Synthesis of Five-Membered N-Heterocycles Fused with Other.... Available from: [Link]
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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PubMed. Discovery of potent poly(ADP-ribose) polymerase-1 inhibitors from the modification of indeno[1,2-c]isoquinolinone. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Available from: [Link]
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Organic Chemistry Portal. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade. Available from: [Link]
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National Center for Biotechnology Information. Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. Available from: [Link]
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ResearchGate. Intermolecular Sonogashira Coupling and Intramolecular 5- Exo- dig Cycloisomerization Cascade. Available from: [Link]
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National Center for Biotechnology Information. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. Available from: [Link]
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Science.gov. Ullmann reaction. Available from: [Link]
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PubMed. Intermolecular Sonogashira Coupling and Intramolecular 5- Exo- dig Cycloisomerization Cascade. Available from: [Link]
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PubMed. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group. Available from: [Link]
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MIT Open Access Articles. Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides. Available from: [Link]
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Application Notes & Protocols: Leveraging 2-Cyano-5-iodobenzoic Acid as a Strategic Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures from readily available, highly functionalized starting materials can significantly accelerate drug discovery timelines. 2-Cyano-5-iodobenzoic acid (CAS No. 185050-32-2) has emerged as a preeminent example of such a strategic precursor. Its structure is a masterful convergence of three distinct and orthogonally reactive functional groups: a carboxylic acid, a nitrile (cyano), and an iodo substituent. This unique arrangement provides chemists with a powerful toolkit for molecular elaboration, making it a valuable intermediate in the synthesis of complex organic molecules, including potent pharmaceutical agents.[1]
The true synthetic power of this molecule lies in the chemoselectivity offered by its functional groups:
-
The Iodo Group: Positioned on the aromatic ring, the carbon-iodine bond is the most labile site for transition-metal-catalyzed cross-coupling reactions.[1] Iodine's excellent leaving group ability makes it the preferred handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] This allows for the precise and predictable introduction of diverse aryl, heteroaryl, or alkynyl moieties, which are common features in modern pharmacophores.
-
The Cyano Group: As a strong electron-withdrawing group, the nitrile functionality influences the reactivity of the aromatic ring.[1] More importantly, it is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or primary amide, or reduced to a primary amine, opening numerous pathways for further derivatization.[1]
-
The Carboxylic Acid Group: This group provides a classical site for modifications such as esterification or, more critically, amide bond formation—a cornerstone reaction in the synthesis of the vast majority of small-molecule drugs.
This guide provides an in-depth exploration of the reactivity of this compound, focusing on its application in the synthesis of key pharmaceutical intermediates, supported by detailed, field-proven protocols.
Physicochemical & Safety Data
Proper handling and storage are critical for ensuring the integrity and reactivity of the reagent. The following data provides a summary of its key properties and essential safety information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 185050-32-2 | [1] |
| Molecular Formula | C₈H₄INO₂ | [1] |
| Molecular Weight | 273.03 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | Data not consistently available; related iodobenzoic acids melt in the 160-220 °C range. | [2][3] |
| InChI Key | GURKJLQOEBNLCE-UHFFFAOYSA-N | [1] |
Safety & Handling Precautions
This compound and related halogenated benzoic acids should be handled with care in a well-ventilated area or chemical fume hood.[4][5][6]
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[2][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light and moisture.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4]
Core Reactivity: A Platform for Palladium-Catalyzed Cross-Coupling
The primary utility of this compound in pharmaceutical synthesis stems from the reactivity of the iodo group in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing the biaryl and aryl-alkyne scaffolds that are central to many drug classes, including kinase and PARP inhibitors.[7][8]
Caption: Key reaction sites on this compound.
The Suzuki-Miyaura Coupling: Constructing Biaryl Cores
The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds.[9] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid, catalyzed by a palladium(0) complex in the presence of a base.[9][10] The high functional group tolerance and generally mild conditions make it ideal for late-stage diversification in complex syntheses.[11]
The catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.[10]
-
Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate complex) is transferred to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Caption: Simplified workflow of the Suzuki-Miyaura reaction.
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a robust method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is uniquely co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[13][14] The resulting arylalkynes are valuable intermediates, found in numerous bioactive molecules and useful for further transformations such as click chemistry or cyclization reactions.
The mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki reaction, it begins with oxidative addition of the aryl iodide to the Pd(0) catalyst.
-
Copper Cycle: The amine base deprotonates the terminal alkyne to form an acetylide, which then reacts with the copper(I) salt to generate a copper(I) acetylide intermediate.[15] This species is highly reactive and undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.[15]
Application Profile: Synthesis of a PARP Inhibitor Precursor
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a major breakthrough in targeted cancer therapy, particularly for cancers with BRCA1/2 mutations.[7][16] A common structural motif in many PARP inhibitors, such as Niraparib, is a biaryl or heteroaryl-aryl core.[17][18] this compound is an ideal precursor for constructing such frameworks. The following protocol outlines a representative Suzuki-Miyaura coupling to synthesize a key biaryl intermediate.
Caption: Synthesis of a biaryl intermediate via Suzuki coupling.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Protocol 1: Synthesis of 2-Cyano-5-(pyridin-3-yl)benzoic acid via Suzuki-Miyaura Coupling
Rationale: This protocol demonstrates the construction of a C-C bond at the iodo-position. A mixture of DME and water is used as the solvent system to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid. Potassium carbonate is a common, effective base for activating the boronic acid.[19] Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst.
Materials:
-
This compound (1.0 eq)
-
Pyridine-3-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times. This is crucial to remove oxygen which can deactivate the palladium catalyst.
-
Solvent Addition: Under a positive pressure of nitrogen, add DME and water in a 4:1 ratio (e.g., 8 mL DME, 2 mL H₂O per 1 mmol of the limiting reagent).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.03 eq) to the flask. The mixture will typically turn yellow or dark.
-
Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
-
Work-up (Aqueous): Cool the reaction mixture to room temperature. Dilute with ethyl acetate. The product is a carboxylic acid, so an acidic workup is required to ensure it is protonated and soluble in the organic layer. Carefully acidify the aqueous layer with 1 M HCl to pH ~3-4.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the final biaryl product.
Protocol 2: General Procedure for Sonogashira Coupling
Rationale: This protocol introduces an alkyne using a palladium/copper co-catalyst system.[14] Triethylamine serves as both the base to deprotonate the alkyne and often as a solvent.[13] Copper(I) iodide is the essential co-catalyst that forms the reactive copper acetylide intermediate.[12]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Anhydrous Triethylamine (TEA) or a mixture of THF/TEA
-
Ethyl Acetate
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous TEA via syringe. Stir for 10 minutes. Then, add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary. The reaction is often accompanied by the formation of a triethylammonium iodide precipitate. Monitor by TLC for completion.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic solution with saturated aqueous NH₄Cl (to remove copper salts), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain the desired arylalkyne product.
Conclusion
This compound is a quintessential example of a modern synthetic building block, engineered for versatility and efficiency. The strategic placement of its iodo, cyano, and carboxyl groups allows for a predictable and stepwise elaboration into highly complex molecular targets. Its proficiency in robust and scalable reactions, particularly palladium-catalyzed cross-couplings, cements its role as a valuable precursor for the synthesis of pharmaceutical intermediates, empowering chemists to build the next generation of therapeutic agents with greater precision and speed.
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- Google Patents. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid. [URL: https://patents.google.
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- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Fine Chemical Suppliers in China. The Role of 2-Bromo-5-iodobenzoic Acid in Pharmaceutical Intermediate Synthesis. [URL: https://www.hopemax.
- CDH Fine Chemical. 2-IODO BENZOIC ACID CAS NO 88-67-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: http://www.cdhfinechemical.com/images/product/msds/27805_msds.pdf]
- Chemistry LibreTexts. Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Catalyzed_Coupling_Reactions/25.03%3A_Sonogashira_Coupling]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Transition_Metal_Catalyzed_Coupling_Reactions_(Topczewski)/01%3A_Chapters/1.01%3A_Suzuki-Miyaura_Coupling]
- Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Texium. Preparation of 2-iodobenzoic acid. [URL: https://texium.
- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- YouTube. Sonogashira coupling. [URL: https://www.youtube.
- MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [URL: https://www.mdpi.com/1420-3049/20/1/72]
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- 7. researchgate.net [researchgate.net]
- 8. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
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- 16. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
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- 19. Suzuki Coupling [organic-chemistry.org]
Application Note: Strategic Approaches to the Sonogashira Coupling of 2-Cyano-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of Arylalkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[1][2] The resulting arylalkynes are versatile intermediates, serving as precursors to a wide array of more complex molecular architectures.
This application note provides a detailed guide to the reaction conditions for the Sonogashira coupling of 2-Cyano-5-iodobenzoic acid, a substrate of interest in medicinal chemistry and materials science. The presence of both a carboxylic acid and a cyano group on the aromatic ring introduces specific challenges that require careful consideration of the reaction parameters to achieve high yields and purity. We present both traditional copper-catalyzed and modern copper-free protocols, offering researchers the flexibility to choose the most suitable method for their specific application.
Understanding the Substrate: this compound
The reactivity of this compound in the Sonogashira coupling is governed by several key factors:
-
Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of the palladium catalytic cycle, allowing for milder reaction conditions compared to aryl bromides or chlorides.[1]
-
Electron-Withdrawing Groups: The cyano (-CN) and carboxylic acid (-COOH) groups are electron-withdrawing, which generally accelerates the rate-determining oxidative addition of the palladium(0) catalyst to the aryl iodide.
-
Acidic Proton: The carboxylic acid moiety introduces an acidic proton that can react with the amine bases typically employed in Sonogashira couplings. This can potentially lead to solubility issues and the need for careful base selection to avoid unwanted side reactions.
The Catalytic Cycle: A Tale of Two Metals
The generally accepted mechanism for the copper-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Figure 1: Simplified mechanism of the copper-catalyzed Sonogashira coupling.
In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition to the aryl iodide. Meanwhile, in the copper cycle, the terminal alkyne is deprotonated by a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the palladium(II) center yields the desired arylalkyne product and regenerates the Pd(0) catalyst.[3]
Recommended Reaction Protocols
The presence of the carboxylic acid on this compound necessitates careful selection of the base to ensure both efficient deprotonation of the alkyne and compatibility with the acidic substrate. Below are two robust protocols, a traditional copper-catalyzed method and a copper-free alternative.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol utilizes a classic palladium-copper co-catalyst system with an amine base. The choice of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial as they are sufficiently basic to deprotonate the alkyne but generally will not deprotonate the carboxylic acid to an extent that causes significant solubility or reactivity issues in many aprotic solvents.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow:
Figure 2: Workflow for copper-catalyzed Sonogashira coupling.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.01-0.05 equiv), and CuI (0.02-0.10 equiv).
-
Add anhydrous, degassed THF or DMF (sufficient to dissolve the starting material) followed by TEA or DIPEA (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Heat the reaction mixture to 50-70 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with dilute aqueous HCl (to remove the amine base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free Sonogashira couplings have gained prominence to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts and to simplify purification, particularly in pharmaceutical applications.[1][4] For substrates with acidic protons, a copper-free system with a non-amine base can be advantageous. Tetrabutylammonium acetate (TBAA) has been shown to be an effective base in copper-free Sonogashira reactions.[5]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Tetrabutylammonium acetate (TBAA)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow:
Figure 3: Workflow for copper-free Sonogashira coupling.
Step-by-Step Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02-0.05 equiv), PPh₃ (0.04-0.10 equiv), and TBAA (2.0-3.0 equiv).
-
Add anhydrous, degassed DMF and stir the mixture at room temperature until all solids are dissolved.
-
Add the terminal alkyne (1.2-1.5 equiv) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine to remove DMF and the base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Summary: Typical Reaction Parameters
The following table summarizes typical reaction parameters for the Sonogashira coupling of this compound. Optimization may be required for specific terminal alkynes.
| Parameter | Protocol 1 (Copper-Catalyzed) | Protocol 2 (Copper-Free) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂ |
| Catalyst Loading | 1-5 mol% | 2-5 mol% |
| Ligand | PPh₃ (in catalyst) | PPh₃ or other phosphines |
| Ligand Loading | 2-10 mol% | 4-10 mol% |
| Copper Co-catalyst | CuI | None |
| Co-catalyst Loading | 2-10 mol% | N/A |
| Base | TEA or DIPEA | TBAA |
| Base Loading | 2-3 equivalents | 2-3 equivalents |
| Solvent | THF or DMF | DMF |
| Temperature | 50-70 °C | 80-100 °C |
| Reaction Time | 2-12 hours | 4-24 hours |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading or reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is also critical.
-
Alkyne Homocoupling: In the copper-catalyzed protocol, the formation of Glaser coupling byproducts can be an issue. This can be minimized by ensuring a thoroughly deoxygenated reaction mixture and by adding the alkyne slowly. Alternatively, the copper-free protocol can be employed.
-
Starting Material Recovery: If significant amounts of starting material are recovered, it may indicate insufficient catalyst activity or that the reaction temperature is too low. For less reactive terminal alkynes, a more electron-rich and bulky phosphine ligand may be beneficial.
-
Purification Challenges: The carboxylic acid functionality can make purification by silica gel chromatography challenging due to streaking. It may be beneficial to protect the carboxylic acid as an ester prior to the coupling reaction, followed by deprotection. Alternatively, a mildly acidic eluent system can be used during chromatography.
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of functionalized arylalkynes. By carefully selecting the reaction conditions, particularly the base and the use or omission of a copper co-catalyst, researchers can successfully navigate the challenges posed by the acidic carboxylic acid group. The protocols detailed in this application note provide a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874-922.
- Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975, 16, 4467-4470.
- Liang, Y.; Xie, Y.-X.; Li, J.-H. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.2006, 71, 379-381.
- Urgaonkar, S.; Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. J. Org. Chem.2004, 69, 5752-5755.
- Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.2003, 42, 1566-1568.
- Doucet, H.; Hierso, J.-C. Palladium-N-heterocyclic carbene (NHC) catalysts for Sonogashira cross-coupling reactions. Angew. Chem. Int. Ed.2007, 46, 834-871.
- Plenio, H.; Fleck, T. J. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. J. Org. Chem.2012, 77, 2798-2809.
- Chow, L.; Eberhart, A. J.; Shaughnessy, K. H. The Sonogashira Coupling of Aryl and Vinyl Halides. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis, 2021; pp 315-410.
- Al-Masum, M.; Kumar, D. Copper-Free Sonogashira Coupling Reactions: A Sustainable Approach. RSC Adv.2021, 11, 12345-12367.
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- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Group in 2-Cyano-5-iodobenzoic Acid
Abstract
This technical guide offers a comprehensive overview of methodologies for the derivatization of the carboxylic acid group in 2-Cyano-5-iodobenzoic acid, a critical starting material in pharmaceutical and materials science research. We present detailed, step-by-step protocols for common and effective transformations, including esterification and amidation. The rationale behind experimental choices, self-validating benchmarks for reaction monitoring, and expert insights are provided to ensure procedural robustness and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their synthetic endeavors.
I. Introduction: The Strategic Importance of this compound
This compound is a polysubstituted aromatic compound of significant interest in synthetic chemistry. Its unique trifunctional nature—possessing a carboxylic acid, a cyano group, and an iodine atom—makes it a valuable building block for complex molecular architectures. The carboxylic acid moiety, in particular, serves as a primary handle for derivatization, allowing for the introduction of a wide array of functional groups and structural motifs.
The selective modification of the carboxylic acid is often a pivotal step in the synthesis of pharmacologically active compounds and advanced materials. However, the presence of the electron-withdrawing cyano and iodo groups influences the reactivity of the carboxylic acid and the aromatic ring, necessitating carefully optimized reaction conditions to achieve high yields and avoid side reactions. This guide provides validated protocols for the two most common derivatization pathways: esterification and amidation.
II. Esterification Protocols
Esterification is a fundamental transformation used to protect the carboxylic acid, modulate the physicochemical properties of a molecule, or install a specific ester functional group.
A. Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
This method is a reliable and cost-effective choice for the synthesis of simple alkyl esters, such as methyl or ethyl esters.
Protocol Details:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol), which acts as both the solvent and a reagent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05–0.1 equivalents).
-
Reaction Execution: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol using a rotary evaporator. The resulting residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. If necessary, the crude product can be purified further by silica gel column chromatography.
Expertise & Experience: The use of excess alcohol is a key principle in Fischer-Speier esterification as it shifts the reaction equilibrium towards the product side. The strong acid catalyst works by protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
B. Steglich Esterification: A Mild Alternative for Sensitive Substrates
For more complex or acid-sensitive alcohols, the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a preferred method.[1]
Protocol Details:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and DMAP (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled mixture.
-
Reaction Execution: Allow the reaction to gradually warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Isolation: The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding. Remove the DCU by filtration. The filtrate is then washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The crude ester is then purified by column chromatography.
Trustworthiness: The precipitation of the DCU byproduct serves as a visual and self-validating indicator of reaction progress. This, coupled with chromatographic monitoring, ensures a high degree of confidence in the reaction's endpoint.
Sources
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Cyano-5-iodobenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Cyano-5-iodobenzoic Acid
This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature—possessing a carboxylic acid, a nitrile, and an aryl iodide—offers a rich platform for molecular elaboration. The electron-withdrawing nature of the cyano and carboxyl groups significantly influences the reactivity of the aryl iodide, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in the construction of complex molecular architectures, particularly in the pharmaceutical industry.
Notably, this scaffold is a key component in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[1][2][3][4] PARP inhibitors are crucial in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][3] The ability to efficiently and selectively functionalize the this compound core via palladium catalysis is therefore of paramount importance to medicinal chemists and process development scientists.
This guide provides detailed application notes and robust protocols for four key palladium-catalyzed transformations of this compound: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. Each protocol is designed to be a self-validating system, grounded in mechanistic understanding and practical, field-proven insights.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from an aryl halide and an organoboron reagent.[5][6][7] For this compound, this reaction allows for the introduction of a wide range of aryl or heteroaryl substituents at the 5-position.
Experimental Protocol
This protocol details the coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass/Volume | CAS No. | Supplier (Example) |
| This compound | 273.02 | 1.0 | 1.0 | 273 mg | 185050-32-2 | Sigma-Aldrich |
| Arylboronic Acid | - | 1.2 | 1.2 | - | - | Combi-Blocks |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 34.7 mg | 14221-01-3 | Strem Chemicals |
| K₂CO₃ | 138.21 | 3.0 | 3.0 | 415 mg | 584-08-7 | Fisher Scientific |
| 1,4-Dioxane | 88.11 | - | - | 8 mL | 123-91-1 | Acros Organics |
| Water | 18.02 | - | - | 2 mL | 7732-18-5 | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (273 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Catalyst Addition: Under a gentle stream of argon or nitrogen, add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH ~2 with 1M HCl to protonate the carboxylic acid.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Expertise & Experience: Justification of Protocol Choices
-
Substrate Reactivity: The aryl iodide of this compound is highly activated towards oxidative addition to Pd(0) due to the electron-withdrawing effects of the ortho-cyano and para-carboxylic acid groups. This allows for relatively mild reaction conditions.
-
Catalyst System: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.[5] For more challenging couplings, or to achieve lower catalyst loadings, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor could be utilized.
-
Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting the transmetalation step of the Suzuki cycle.[6] It is also compatible with the carboxylic acid functionality. Stronger bases like K₃PO₄ could also be used, but care must be taken to avoid potential side reactions with the cyano group.
-
Solvent System: The dioxane/water solvent system is a common choice for Suzuki reactions, as it effectively dissolves both the organic and inorganic reagents.[8] The presence of water is often crucial for the activation of the boronic acid.[7]
Trustworthiness: A Self-Validating System
-
Expected Outcome: A high yield (>85%) of the desired biaryl product is expected. The product should be easily characterizable by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Potential Side Reactions: The primary side reaction is the homocoupling of the arylboronic acid (Glaser coupling). This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen. Protodeboronation (loss of the boronic acid group) can also occur, particularly with prolonged reaction times or high temperatures.
-
Troubleshooting:
-
No Reaction: Ensure the palladium catalyst is active. Use a fresh bottle or a different batch. Confirm the base is anhydrous if using a non-aqueous system.
-
Low Yield: Increase catalyst loading to 5 mol%. Consider a more active ligand. Ensure efficient stirring.
-
Incomplete Conversion: Increase reaction time or temperature (up to 110 °C in a sealed vessel).
-
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[9][10] This reaction is particularly useful for extending the carbon framework of this compound, a key step in the synthesis of many complex molecules, including some PARP inhibitors.[11]
Experimental Protocol
This protocol describes the coupling of this compound with a terminal alkyne.
Reaction Scheme:
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass/Volume | CAS No. | Supplier (Example) |
| This compound | 273.02 | 1.0 | 1.0 | 273 mg | 185050-32-2 | Sigma-Aldrich |
| Terminal Alkyne | - | 1.2 | 1.2 | - | - | GFS Chemicals |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 | 14.0 mg | 13965-03-2 | Alfa Aesar |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 7.6 mg | 7681-65-4 | Acros Organics |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 | 0.42 mL | 121-44-8 | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 5 mL | 68-12-2 | Sigma-Aldrich |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (273 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Solvent and Base: Add anhydrous DMF (5 mL) and triethylamine (0.42 mL, 3.0 mmol).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Completion is usually observed within 1-6 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate (30 mL) and water (30 mL). Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NH₄Cl (to remove copper salts), then brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Expertise & Experience: Justification of Protocol Choices
-
Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is highly effective for the Sonogashira coupling of aryl iodides.[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[9]
-
Base and Solvent: Triethylamine serves a dual role as both the base and a solvent. It deprotonates the terminal alkyne and the carboxylic acid, and also scavenges the HI produced during the reaction.[13] DMF is an excellent polar aprotic solvent for this transformation, ensuring the solubility of all components.
-
Copper-Free Conditions: While the copper co-catalyst is highly effective, it can promote the homocoupling of the alkyne (Glaser coupling). If this is a significant issue, a copper-free Sonogashira protocol can be employed, typically requiring a stronger base (e.g., piperidine or DBU) and sometimes a different palladium ligand system.[14]
Trustworthiness: A Self-Validating System
-
Expected Outcome: High yields (>90%) of the arylalkyne product are common under these conditions.[15]
-
Potential Side Reactions: The main side product is the Glaser homocoupling of the terminal alkyne. This can be minimized by using fresh, high-purity CuI and ensuring an oxygen-free environment.
-
Troubleshooting:
-
Stalled Reaction: The catalyst may be deactivated. Add a fresh portion of both Pd and Cu catalysts. Ensure the triethylamine is dry.
-
Significant Glaser Coupling: Switch to a copper-free protocol. Ensure the reaction is strictly anaerobic.
-
Difficulty with Purification: The triethylammonium carboxylate salt can sometimes complicate purification. A thorough acidic workup is crucial.
-
Visualization: The Sonogashira Catalytic Cycles
Caption: Interconnected Palladium and Copper cycles in the Sonogashira coupling.
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction is a palladium-catalyzed method for the arylation of alkenes.[16][17][18] It is a powerful tool for creating substituted olefins from aryl halides. With this compound, this reaction enables the synthesis of cinnamic acid derivatives, which are valuable intermediates in various synthetic pathways.
Experimental Protocol
This protocol outlines the Heck coupling of this compound with an acrylate ester.
Reaction Scheme:
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass/Volume | CAS No. | Supplier (Example) |
| This compound | 273.02 | 1.0 | 1.0 | 273 mg | 185050-32-2 | Sigma-Aldrich |
| n-Butyl Acrylate | 128.17 | 1.5 | 1.5 | 0.21 mL | 141-32-2 | TCI America |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg | 3375-31-3 | Strem Chemicals |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 0.04 | 12.2 mg | 6163-58-2 | Alfa Aesar |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 | 0.28 mL | 121-44-8 | Fisher Scientific |
| Acetonitrile (MeCN) | 41.05 | - | - | 5 mL | 75-05-8 | Acros Organics |
Step-by-Step Procedure:
-
Vessel Preparation: In a sealed reaction tube, combine this compound (273 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).
-
Reagent Addition: Add acetonitrile (5 mL), triethylamine (0.28 mL, 2.0 mmol), and n-butyl acrylate (0.21 mL, 1.5 mmol).
-
Sealing and Heating: Securely seal the reaction tube and place it in a preheated oil bath at 100 °C.
-
Reaction: Stir the mixture for 12-24 hours.
-
Monitoring: Monitor the reaction's progress via LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove palladium black. Rinse the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water (20 mL), and acidify to pH ~2 with 1M HCl. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield the trans-substituted alkene.
Expertise & Experience: Justification of Protocol Choices
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ is a classic and effective catalyst system for the Heck reaction (the Jeffery conditions).[16] The phosphine ligand stabilizes the Pd(0) active species.
-
Base and Alkene: Triethylamine is a suitable organic base to neutralize the HI formed during the catalytic cycle. Electron-deficient alkenes, such as acrylates, are particularly reactive in the Heck reaction due to favorable migratory insertion kinetics.[16]
-
Stereoselectivity: The Heck reaction typically proceeds with excellent trans selectivity due to the syn-addition of the aryl-palladium species across the double bond, followed by syn-β-hydride elimination.[17]
Trustworthiness: A Self-Validating System
-
Expected Outcome: A good to excellent yield (70-95%) of the trans-cinnamic acid derivative is expected.
-
Potential Side Reactions: The main potential side reaction is the reduction of the aryl iodide to the corresponding arene. Isomerization of the double bond in the product can also occur under harsh conditions.
-
Troubleshooting:
-
Low Reactivity: For less activated alkenes, a higher temperature or a more electron-rich, bulky ligand (e.g., P(t-Bu)₃) may be required.
-
Catalyst Decomposition (Palladium Black): Ensure the reaction is run under an inert atmosphere, although Heck reactions are often more tolerant of air than other couplings. A higher ligand-to-palladium ratio (4:1) can sometimes improve catalyst stability.
-
Visualization: The Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C-N bonds via palladium catalysis, coupling aryl halides with a wide variety of amines.[19][20][21] This reaction is indispensable for synthesizing aniline derivatives from this compound, which are common substructures in pharmaceuticals.
Experimental Protocol
This protocol describes the amination of this compound with a primary amine.
Reaction Scheme:
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass/Volume | CAS No. | Supplier (Example) |
| This compound | 273.02 | 1.0 | 1.0 | 273 mg | 185050-32-2 | Sigma-Aldrich |
| Primary Amine (R-NH₂) | - | 1.2 | 1.2 | - | - | Oakwood Chemical |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) | 9.2 mg | 51364-51-3 | Strem Chemicals |
| XPhos | 476.65 | 0.04 | 0.04 | 19.1 mg | 564483-18-7 | Sigma-Aldrich |
| NaOtBu | 96.10 | 2.5 | 2.5 | 240 mg | 865-48-5 | Acros Organics |
| Toluene | 92.14 | - | - | 5 mL | 108-88-3 | Fisher Scientific |
Step-by-Step Procedure:
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add NaOtBu (240 mg, 2.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol) to a reaction vial.
-
Reagent Addition: Add this compound (273 mg, 1.0 mmol) and toluene (5 mL).
-
Amine Addition: Add the primary amine (1.2 mmol).
-
Reaction: Seal the vial and stir the mixture at 100 °C.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction: Dilute with ethyl acetate and water. Acidify the aqueous layer to pH ~5-6 (avoiding strongly acidic conditions if the product is acid-sensitive). Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Expertise & Experience: Justification of Protocol Choices
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is a state-of-the-art catalyst system for Buchwald-Hartwig aminations. [21]These ligands promote the rate-limiting reductive elimination step and prevent catalyst decomposition.
-
Base Selection: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine (or the resulting ammonium salt after oxidative addition) to form the palladium-amido complex. [19]The presence of the carboxylic acid requires an additional equivalent of base for its deprotonation.
-
Inert Atmosphere: This reaction is highly sensitive to oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst. Therefore, strict anaerobic conditions, preferably using a glovebox, are essential for success. [20]
Trustworthiness: A Self-Validating System
-
Expected Outcome: Good to excellent yields (75-95%) are expected for a range of primary and secondary amines.
-
Potential Side Reactions: Hydrodehalogenation (reduction of the aryl iodide) is the most common side reaction, resulting from β-hydride elimination from the palladium-amido intermediate. This is minimized by the use of bulky ligands like XPhos.
-
Troubleshooting:
-
No Reaction/Low Conversion: The most likely culprit is oxygen contamination. Ensure all reagents and solvents are dry and the reaction is set up under strictly inert conditions.
-
Hydrodehalogenation: Consider a different ligand (e.g., RuPhos) or a lower reaction temperature.
-
Substrate Incompatibility: The strong base (NaOtBu) may not be compatible with base-sensitive functional groups on the amine coupling partner. In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ may be used, often requiring a different ligand and higher temperatures.
-
Visualization: The Buchwald-Hartwig Amination Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
-
Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters.
-
Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega.
-
Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Organic Letters.
-
Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
-
Heck reaction. Wikipedia.
-
Palladium catalyzed couplings. Chemistry LibreTexts.
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research.
-
Buchwald–Hartwig amination. Wikipedia.
-
Palladium-Catalyzed Direct Decarbonylative Cyanation of Aryl Carboxylic Acids. The Journal of Organic Chemistry.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Sonogashira coupling. Wikipedia.
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research.
-
Heck Reaction. Organic Chemistry Portal.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. ResearchGate.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. BenchChem.
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This compound. BenchChem.
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Sonogashira Coupling. Chemistry LibreTexts.
-
Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN. The Journal of Organic Chemistry.
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. RSC Medicinal Chemistry.
-
Screening catalytic conditions in Heck coupling between (diacetoxy)iodobenzene and methyl acrylate. ResearchGate.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
A Comparative Guide to the Applications of 2-Iodobenzoate in Synthesis. BenchChem.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers.
-
Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science.
-
Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. ACS Medicinal Chemistry Letters.
-
Processes for preparing olaparib. Google Patents.
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Application Note: Strategic Functionalization of the Cyano Group in 2-Cyano-5-iodobenzoic Acid
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the selective functionalization of the cyano group in 2-Cyano-5-iodobenzoic acid. This trifunctional building block offers a unique platform for generating diverse molecular scaffolds. We present detailed, field-tested protocols for three primary transformations: controlled hydrolysis to the corresponding amide, reduction to a primary amine, and [2+3] cycloaddition to form a tetrazole. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and explains the critical causality behind methodological choices to ensure reproducibility and safety.
Introduction: The Synthetic Potential of this compound
This compound is a highly valuable scaffold in modern organic synthesis. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, a cyano (nitrile) group, and an aryl iodide. The cyano group, in particular, serves as a versatile precursor to several key functionalities essential in medicinal chemistry and materials science.[1][2] It can be transformed into amides, amines, and heterocycles, each conversion unlocking a new branch of synthetic possibilities.[1] The presence of the iodo-substituent further enhances its value, providing a handle for cross-coupling reactions, while the carboxylic acid group offers a point for amide bond formation or salt formation.
This guide focuses exclusively on the strategic manipulation of the cyano group, providing robust protocols to access three critical derivatives. Understanding and controlling these transformations is paramount for leveraging this building block to its full potential.
Figure 1: Key functionalization pathways of the cyano group.
Transformation I: Controlled Hydrolysis to 2-Carbamoyl-5-iodobenzoic Acid
Principle and Mechanism: The hydrolysis of nitriles is a classic transformation that can yield either an amide or a carboxylic acid.[3] The reaction typically proceeds via nucleophilic attack of water on the nitrile carbon, activated by either acid or base catalysis.[4] A significant challenge is preventing the subsequent hydrolysis of the intermediate amide to the carboxylic acid, as the amide can be more susceptible to hydrolysis than the starting nitrile under harsh conditions.[5] To achieve selective conversion to the amide, milder, often metal-catalyzed, conditions are employed.[6] These methods promote the initial hydration step while minimizing the conditions that would lead to the second hydrolysis. For instance, molybdenum(VI) complexes in the presence of hydrogen peroxide can efficiently catalyze the conversion of nitriles to primary amides.[7]
Caption: Experimental workflow for controlled nitrile hydrolysis.
Protocol 2.1: Mo(VI)-Catalyzed Hydrolysis
| Parameter | Value / Reagent |
| Reactant | This compound (1.0 eq) |
| Catalyst | Sodium Molybdate (Na₂MoO₄, 0.05 eq) |
| Oxidant | Hydrogen Peroxide (30% aq., 3.0 eq) |
| Solvent | Ethanol |
| Temperature | 70 °C |
| Time | 4-8 hours |
| Typical Yield | 75-85% |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 2.75 g, 10 mmol).
-
Add ethanol (40 mL) and stir to dissolve the starting material.
-
Add sodium molybdate (103 mg, 0.5 mmol) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (3.0 mL, ~30 mmol) at room temperature.
-
Heat the reaction mixture to 70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature. Quench the excess peroxide by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a drop of the reaction mixture no longer turns starch-iodide paper blue.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with 2M HCl. A white precipitate should form.
-
Cool the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (2 x 15 mL), and dry under high vacuum to yield 2-Carbamoyl-5-iodobenzoic acid.
Behind the Procedure:
-
Catalyst Choice: Sodium molybdate is an effective, inexpensive, and low-toxicity catalyst for nitrile hydration.[7] It forms a peroxomolybdate species in situ, which facilitates the nucleophilic attack on the nitrile.
-
Solvent: Ethanol is chosen for its ability to dissolve the starting material and its suitable boiling point for the reaction.
-
Temperature Control: Heating to 70 °C provides sufficient thermal energy to overcome the activation barrier without promoting significant decomposition or the secondary hydrolysis of the amide product.
-
Workup: The sodium sulfite quench is a critical step to safely destroy residual hydrogen peroxide. Acidification is necessary to protonate the carboxylate and precipitate the less soluble carboxylic acid product.
Transformation II: Reduction to 2-(Aminomethyl)-5-iodobenzoic Acid
Principle and Mechanism: The reduction of an aromatic nitrile to a primary amine is a fundamental transformation that provides access to key structural motifs.[8] Common reagents include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, and borane complexes.[9][10][11] A key consideration for this compound is the presence of the carboxylic acid, which is also readily reduced by powerful hydrides like LiAlH₄ and borane. Catalytic hydrogenation (e.g., H₂/Pd-C) is often used for nitrile reduction, but it carries a risk of dehalogenation (hydrodeiodination) of the aryl iodide.[10]
Therefore, a robust method involves using a borane reagent, such as Borane-THF complex (BH₃•THF), which will concurrently reduce both the nitrile and the carboxylic acid to the corresponding aminomethyl and hydroxymethyl groups, respectively. This leads to the formation of (2-(aminomethyl)-5-iodophenyl)methanol. A subsequent selective oxidation of the primary alcohol back to the carboxylic acid would be required if the benzoic acid moiety is desired. For this guide, we will focus on the complete reduction product.
The resulting primary amine is often protected, for example as a tert-butoxycarbonyl (Boc) derivative, to facilitate purification and prevent side reactions in subsequent synthetic steps.[12]
Caption: Experimental workflow for borane-mediated reduction.
Protocol 3.1: Borane-THF Reduction
| Parameter | Value / Reagent |
| Reactant | This compound (1.0 eq) |
| Reductant | Borane-THF complex (1M solution, ~4.0 eq) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Reflux (66 °C) |
| Time | 12-16 hours |
| Typical Yield | 70-80% (of the amino alcohol) |
Step-by-Step Procedure:
-
Dry a round-bottom flask under flame or in an oven and allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
Add this compound (2.75 g, 10 mmol) to the flask.
-
Add anhydrous THF (50 mL) via syringe and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1M BH₃•THF solution (40 mL, 40 mmol) dropwise via a syringe or an addition funnel. Vigorous gas evolution (H₂) will be observed.
-
After the addition is complete, remove the ice bath and heat the reaction to reflux overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol (15 mL).
-
Slowly add 2M HCl (20 mL) and stir for 30 minutes.
-
Remove the solvents under reduced pressure. Add 2M NaOH solution to the residue until the pH is >10.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (2-(aminomethyl)-5-iodophenyl)methanol.
-
Purify the product by column chromatography on silica gel.
Protocol 3.2: Optional Boc-Protection
-
Dissolve the crude amino alcohol from Protocol 3.1 in a mixture of THF (30 mL) and water (15 mL).
-
Add sodium bicarbonate (1.26 g, 15 mmol).
-
Add di-tert-butyl dicarbonate (Boc₂O, 2.62 g, 12 mmol) and stir vigorously at room temperature for 4-6 hours.[12]
-
Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The resulting Boc-protected product is often more amenable to chromatographic purification.
Behind the Procedure:
-
Reagent Choice: BH₃•THF is a powerful reducing agent capable of reducing both nitriles and carboxylic acids.[13] It is generally preferred over LiAlH₄ for its greater functional group tolerance and easier handling.
-
Anhydrous Conditions: Borane reagents react violently with water, so anhydrous conditions are essential for safety and efficacy.
-
Quenching: The quench with methanol is performed to destroy any excess borane. The subsequent addition of acid hydrolyzes the borate-amine complexes formed during the reaction, liberating the free amine.
-
Boc Protection: The primary amine product is nucleophilic and can be prone to air oxidation. Protection as a Boc-carbamate renders it stable, less polar, and easier to handle in subsequent synthetic steps.[14][15]
Transformation III: [2+3] Cycloaddition to 5-Iodo-2-(1H-tetrazol-5-yl)benzoic Acid
Principle and Mechanism: The conversion of a nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid. The reaction is a [2+3] cycloaddition between the nitrile and an azide source, typically sodium azide.[16] The reaction often requires a catalyst to activate the nitrile. While historical methods used toxic organotin reagents, modern protocols favor Lewis acids like zinc(II) salts (e.g., ZnBr₂ or ZnCl₂), which are more environmentally benign and effective.[17][18] The reaction is believed to proceed via coordination of the Lewis acid to the nitrile nitrogen, increasing its electrophilicity and rendering it susceptible to attack by the azide anion.[19]
⚠️ CRITICAL SAFETY INFORMATION ⚠️
Sodium azide (NaN₃) is acutely toxic and potentially explosive .[20][21]
-
Toxicity: Fatal if swallowed, inhaled, or absorbed through the skin.[22] Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves.[23][24]
-
Explosion Hazard: Sodium azide can form highly explosive heavy metal azides. NEVER use metal spatulas to handle solid NaN₃.[21] Avoid contact with lead, copper (including brass fittings in drains), bromine, and strong acids.[20]
-
Hydrazoic Acid (HN₃) Formation: Contact with acid liberates highly toxic and explosive hydrazoic acid gas.[22] The workup procedure must be performed carefully to control this hazard. All waste containing azide must be disposed of as hazardous waste according to institutional guidelines.[24]
Caption: Experimental workflow for zinc-catalyzed tetrazole synthesis.
Protocol 4.1: Zinc-Catalyzed [2+3] Cycloaddition
| Parameter | Value / Reagent |
| Reactant | This compound (1.0 eq) |
| Azide Source | Sodium Azide (NaN₃, 1.5 eq) |
| Catalyst | Zinc Bromide (ZnBr₂, 1.2 eq) |
| Solvent | Isopropanol / Water (2:1 v/v) |
| Temperature | Reflux (~90 °C) |
| Time | 18-24 hours |
| Typical Yield | 80-90% |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (2.75 g, 10 mmol), sodium azide (0.975 g, 15 mmol), and zinc bromide (2.70 g, 12 mmol).
-
Add a solvent mixture of isopropanol (40 mL) and deionized water (20 mL).
-
Heat the suspension to reflux and maintain for 18-24 hours. Monitor the reaction's progress by LC-MS, observing the disappearance of the starting material and the appearance of the product mass.
-
Cool the reaction mixture to room temperature. If any solids are present, filter them off and wash with a small amount of the solvent mixture.
-
Perform this step in a well-ventilated fume hood. Transfer the filtrate to a beaker and slowly add 3M HCl dropwise with vigorous stirring until the pH of the solution is 2-3. A thick white precipitate will form.
-
Stir the suspension at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes.
-
Collect the product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Dry the solid product under high vacuum to yield 5-Iodo-2-(1H-tetrazol-5-yl)benzoic acid.
Behind the Procedure:
-
Catalyst and Azide Source: Zinc bromide acts as a Lewis acid, activating the nitrile.[25] Sodium azide serves as the source for the N₃⁻ nucleophile. An excess is used to drive the reaction to completion.
-
Solvent System: The isopropanol/water mixture is effective at dissolving the reactants and reagents to a sufficient extent, facilitating the reaction. Using water as a co-solvent is also a key safety feature, as aqueous solutions of sodium azide are not shock-sensitive.[20]
-
Acidic Workup: The tetrazole ring is acidic and exists as the sodium tetrazolate salt at the end of the reaction. Careful acidification is required to protonate the ring and precipitate the neutral, less soluble product. This step must be done cautiously to manage the evolution of hydrazoic acid.[22]
Conclusion
The synthetic routes detailed in this application note demonstrate the versatile potential of the cyano group in this compound. By selecting the appropriate reaction conditions, researchers can selectively and efficiently transform this building block into amides, amines, or tetrazoles. These protocols provide a reliable foundation for the synthesis of complex molecules and libraries of compounds for screening in drug discovery and materials science programs. Adherence to the procedural details and safety precautions outlined is essential for achieving successful and safe outcomes.
References
-
Safe Handling of Sodium Azide (SAZ). (n.d.). University of Wisconsin-Madison, Environment, Health & Safety. Retrieved from [Link]
-
Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. (2017). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]
-
Sodium Azide NaN3. (2019). University of Illinois Urbana-Champaign, Division of Research Safety. Retrieved from [Link]
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. Retrieved from [Link]
-
Lab Safety Guideline: Sodium Azide. (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]
-
Hydrolysis of nitriles. (n.d.). Lumen Learning, Organic Chemistry II. Retrieved from [Link]
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Safety Data Sheet: Sodium azide. (n.d.). Carl ROTH. Retrieved from [Link]
- Conversion of aromatic nitriles into tetrazoles. (2005). Google Patents (WO2005051929A1).
-
Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. (2021). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]
-
Nitrile Reduction. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]
-
Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Conversion of nitriles to amides in the presence of alkaline catalysts. (1968). Google Patents (US3686307A).
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024). Organic Syntheses, 101, 327-341. Retrieved from [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Conversion of nitriles to amides. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Carpentier, F., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 24(3), 405-412. Retrieved from [Link]
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Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Retrieved from [Link]
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Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. (1998). Synthetic Communications, 28(11), 2037-2044. Retrieved from [Link]
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Ma, X., et al. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6), 526-535. Retrieved from [Link]
- Process for preparation of tetrazoles from aromatic cyano derivatives. (2006). Google Patents (WO2006067784A1).
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Di-tert-butyl dicarbonate. (n.d.). Wikipedia. Retrieved from [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
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What is the best method to form a tetrazole from a cyano when you have cyano group adjacent to NH2 group in a aromatic ring system? (2013). ResearchGate. Retrieved from [Link]
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Dömling, A. (2014). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 114(21), 10825-10867. Retrieved from [Link]
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How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? (2017). ResearchGate. Retrieved from [Link]
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives. (2008). Google Patents (WO2008082502A2).
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Transition Metals Catalyzed Element-Cyano Bonds Activations. (2017). Accounts of Chemical Research, 50(8), 2016-2029. Retrieved from [Link]
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Nitriles: reduction to amines. (2018). YouTube. Retrieved from [Link]
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C−H functionalization introducing a cyano group. (n.d.). ResearchGate. Retrieved from [Link]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(15), 7942-7987. Retrieved from [Link]
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Converting Nitriles to Amides. (n.d.). Chemistry Steps. Retrieved from [Link]
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Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. (1998). Indian Journal of Chemistry - Section B, 37B, 391-392. Retrieved from [Link]
- A synthetic method of 2-chloro-5-iodobenzoic acid. (2014). Google Patents (CN104193616A).
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2010). ARKIVOC, (xi), 189-201. Retrieved from [Link]
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Application Note: Strategic Use of 2-Cyano-5-iodobenzoic Acid in the Synthesis of Advanced Photosensitizers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy (PDT) has emerged as a clinically approved, minimally invasive therapeutic strategy for various cancers and other diseases.[1] The efficacy of PDT relies on the interplay of a photosensitizer (PS), light, and molecular oxygen, which together generate cytotoxic reactive oxygen species (ROS) like singlet oxygen, leading to localized cell death and tissue destruction.[2][3] The molecular architecture of the photosensitizer is paramount, dictating its photophysical properties, solubility, and targeting capabilities. This application note details the strategic use of 2-Cyano-5-iodobenzoic acid as a versatile building block in the synthesis of novel photosensitizers, leveraging its unique trifunctionality to construct complex and highly tunable molecules.
The Role of this compound: A Trifunctional Linchpin
This compound is a valuable precursor in photosensitizer synthesis due to the distinct reactivity of its three functional groups:
-
Iodo Group: This heavy halogen atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[4][5] This allows for the straightforward formation of carbon-carbon bonds, which is essential for constructing the extended π-conjugated systems characteristic of many photosensitizers. The presence of a heavy atom like iodine can also enhance the rate of intersystem crossing (ISC) from the excited singlet state to the triplet state, a critical step for efficient singlet oxygen generation.[6]
-
Cyano Group (Nitrile): The electron-withdrawing nature of the nitrile group can be used to modulate the electronic properties of the photosensitizer. This tuning affects the molecule's absorption and emission wavelengths, as well as its redox potentials, which can influence the efficiency of ROS production.
-
Carboxylic Acid Group: This functional group provides a convenient handle for improving the aqueous solubility of the final photosensitizer, a crucial factor for biological applications. Furthermore, it can be used for bioconjugation, allowing the photosensitizer to be attached to targeting moieties like antibodies or peptides to enhance its accumulation in diseased tissues.[2]
Synthetic Protocol: Synthesis of a Porphyrin-Based Photosensitizer via Suzuki-Miyaura Coupling
This section provides a detailed protocol for the synthesis of a substituted porphyrin photosensitizer, illustrating the use of this compound as a key reactant. The aryl iodide functionality will be coupled with a boronic acid-substituted porphyrin core.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of a photosensitizer.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a cool, dark place. |
| Porphyrin Boronic Acid Ester | Synthesis Grade | Custom synthesis or specialized supplier | Structure specific to desired PS. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Handle in a glovebox or inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Dry before use. |
| Toluene | Anhydrous | Acros Organics | Use from a solvent purification system. |
| Ethanol | 200 Proof | Decon Labs | |
| Deionized Water | N/A | In-house | Degas before use. |
| Dichloromethane (DCM) | HPLC Grade | VWR | For extraction and chromatography. |
| Methanol | HPLC Grade | VWR | For chromatography. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Protocol
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.2 equivalents) and the porphyrin boronic acid ester (1.0 equivalent).
-
Add potassium carbonate (3.0 equivalents).
-
The flask is sealed with septa, and the atmosphere is replaced with argon by evacuating and backfilling three times. This is critical to prevent oxidation of the palladium catalyst.
-
-
Catalyst and Solvent Addition:
-
In a separate vial, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) in degassed toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add the degassed solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the porphyrin).
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously under the argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water and extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-5% methanol).
-
Collect the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield the pure photosensitizer.
-
Characterization
The identity and purity of the synthesized photosensitizer should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the molecular structure.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight.
-
UV-Vis Spectroscopy: To determine the absorption spectrum and the Q-band wavelength, which is crucial for identifying the correct wavelength of light for photoactivation.
-
Fluorescence Spectroscopy: To determine the emission spectrum and quantum yield.
Mechanism: The Suzuki-Miyaura Coupling Cycle
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[7][8] The catalytic cycle involves a palladium(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The aryl group from the porphyrin boronic acid ester is transferred to the palladium center, displacing the iodide. This step is typically facilitated by a base.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the final product and regenerating the active Pd(0) catalyst.
This compound is a powerful and versatile building block for the synthesis of sophisticated photosensitizers. Its trifunctional nature allows for the construction of complex molecular architectures through reliable and high-yielding cross-coupling reactions. The ability to independently tune the π-conjugated system, aqueous solubility, and bioconjugation potential through its iodo, cyano, and carboxylic acid groups, respectively, provides researchers with a high degree of control over the final properties of the photosensitizer. This strategic approach to molecular design is crucial for developing the next generation of highly effective agents for photodynamic therapy.
References
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Synthesis of a new photosensitizer for laser-mediated photodynamic therapy to kill cancer cells in gliomas. Materials Advances (RSC Publishing). Available at: [Link]
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Synthesis of a new chlorin photosensitizer for photodynamic therapy against colon cancer. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
[Synthesis of BODIPY Photosensitizers and Their Photodynamic Effect on Cancer Cells]. Zhongguo Yi Xue Ke Xue Yuan Xue Bao. Available at: [Link]
-
Novel Photosensitizers Trigger Rapid Death of Malignant Human Cells and Rodent Tumor Transplants via Lipid Photodamage and Membrane. SciSpace. Available at: [Link]
-
New photosensitizers for photodynamic therapy. PMC - NIH. Available at: [Link]
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Isolation, Synthesis, and Use of Natural Photosensitizers in the Treatment of Central Nervous System Tumors. MDPI. Available at: [Link]
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Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers. PMC - NIH. Available at: [Link]
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Theranostics with photodynamic therapy for personalized medicine: to see and to treat. NIH. Available at: [Link]
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Theranostic Agents for Photodynamic Therapy and Fluorescence Imaging Based on Organic Photosensitizers and Fluorophores. ResearchGate. Available at: [Link]
-
Examples of photodynamic therapy drugs. ResearchGate. Available at: [Link]
-
Potential Application of Photosensitizers With High-Z Elements for Synergic Cancer Therapy. Frontiers in Chemistry. Available at: [Link]
-
Photosensitizers for photodynamic therapy: Structure-activity analysis of cyanine dyes through design of experiments. ResearchGate. Available at: [Link]
-
Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. Chemical Communications (RSC Publishing). Available at: [Link]
-
Photoinduced inverse Sonogashira coupling reaction. PMC - NIH. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Postsynthetic modification of peptoids via the Suzuki-Miyaura cross-coupling reaction. Biopolymers. Available at: [Link]
-
Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy. PMC - NIH. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
An insight on the role of photosensitizer nanocarriers for Photodynamic Therapy. PubMed. Available at: [Link]
-
Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. Available at: [Link]
-
Preparation of oligodiazo compounds by using the suzuki coupling reaction and characterization of their photoproducts. PubMed. Available at: [Link]
-
Development of novel oxygen-independent photosensitizers. PubMed. Available at: [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central. Available at: [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. Available at: [Link]
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Application Notes and Protocols for Amide Bond Formation with 2-Cyano-5-iodobenzoic Acid
Introduction: Navigating the Synthesis of Amides from a Uniquely Substituted Benzoic Acid
The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] Its prevalence in pharmaceuticals, agrochemicals, and materials science underscores the continuous need for robust and versatile synthetic protocols. This guide focuses on 2-Cyano-5-iodobenzoic acid, a versatile building block whose distinct electronic and steric properties present unique challenges and opportunities in amide synthesis.[3]
The structure of this compound is characterized by two powerful electron-withdrawing groups—a nitrile (-CN) and an iodine (-I)—positioned on the aromatic ring.[3] This electronic arrangement significantly decreases the electron density of the carboxylic acid moiety, influencing its reactivity.[4] Furthermore, the iodine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making amides derived from this acid valuable intermediates for library synthesis and lead optimization.
These application notes provide a comprehensive overview of reliable protocols for coupling this compound with a range of primary and secondary amines. We will delve into the mechanistic underpinnings of various coupling strategies, offering detailed, step-by-step procedures and troubleshooting insights to empower researchers to achieve high yields and purity in their synthetic endeavors.
Core Principle: The Two-Step Dance of Amide Synthesis
At its heart, amide bond formation is a condensation reaction that requires the activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, necessitating the conversion of the carboxylate's hydroxyl group into a better leaving group. This creates a highly reactive acyl intermediate that is readily attacked by the nucleophilic amine to form the stable amide bond.[2][5]
Caption: General workflow for amide bond formation.
Selecting the Optimal Coupling Strategy
The choice of coupling reagent is paramount and depends on factors such as the amine's nucleophilicity, steric hindrance, the desired scale of the reaction, and cost considerations.[6] For an electron-deficient substrate like this compound, highly efficient coupling reagents are often preferred.
| Coupling Reagent | Class | Typical Yield | Key Advantages | Potential Drawbacks |
| EDC / HOBt | Carbodiimide | Moderate to High | Cost-effective, widely used, water-soluble byproducts (EDC). HOBt minimizes side reactions.[6][7][8] | Can form N-acylurea byproducts; may require longer reaction times for difficult couplings.[6] |
| HATU / DIPEA | Uronium/Aminium Salt | High | Very fast and highly efficient, excellent for sterically hindered and electron-deficient substrates.[1][6] | Higher cost, potential for guanidinylation of the amine if addition order is not controlled.[6] |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings, byproducts are water-soluble, simplifying workup.[6][9] | Reagent is often supplied as a solution in an organic solvent. |
| PyBOP | Phosphonium Salt | High | Effective for hindered systems, less risk of guanidinylation compared to HATU. | Byproducts can sometimes complicate purification. |
Experimental Protocols
Protocol 1: EDC/HOBt-Mediated Amide Coupling (The Workhorse Method)
This method is a reliable and cost-effective choice for a broad range of amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. The resulting O-acylisourea intermediate is highly reactive but can rearrange to a stable N-acylurea byproduct.[6] The addition of 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an HOBt-active ester, which is less prone to side reactions and reacts cleanly with the amine.[8][9]
Caption: Key intermediates in the EDC/HOBt coupling reaction.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (1M HCl, sat. NaHCO₃, brine, MgSO₄/Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 eq.). Dissolve it in anhydrous DCM or DMF (to a concentration of ~0.1 M).
-
Amine Addition: Add the desired amine (1.1–1.2 eq.) and HOBt (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control any exotherm and minimize potential side reactions during the activation step.
-
Base and Reagent Addition: Add DIPEA (2.5 eq.) followed by the portion-wise addition of EDC·HCl (1.5 eq.).
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
Troubleshooting:
-
Low Yield: The amine may be poorly nucleophilic or sterically hindered. Consider switching to a more potent coupling reagent like HATU. Ensure all reagents and solvents are anhydrous.
-
N-Acylurea Byproduct Detected: This indicates the O-acylisourea intermediate is rearranging before reacting with the amine. Ensure HOBt is added before EDC. Running the reaction at 0 °C for the initial hours can also help.
Protocol 2: HATU-Mediated Amide Coupling (The High-Efficiency Method)
For challenging couplings involving electron-poor amines or sterically demanding substrates, uronium/aminium salt reagents like HATU are often the solution.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive OAt-active ester, leading to rapid amide bond formation.
Mechanism Insight: The order of addition is crucial. Pre-mixing HATU and the amine can lead to the formation of a guanidinium byproduct, consuming the amine and reducing the yield.[6] Therefore, the carboxylic acid should be activated with HATU before the amine is added, or all components should be mixed with the amine added last.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
DIPEA or 2,4,6-Collidine
-
Anhydrous DMF or a mixture of DCM/DMF
Step-by-Step Procedure:
-
Reaction Setup: In a dry, inert-atmosphere flask, dissolve this compound (1.0 eq.) in anhydrous DMF (~0.1 M).
-
Reagent Addition: Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the solution. Stir for 5-10 minutes at room temperature to pre-activate the acid. A color change is often observed.
-
Amine Addition: Add the amine (1.1 eq.) to the activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into water and extract with a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄/Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography.
Troubleshooting:
-
Guanidinium Byproduct: If this side product is observed, ensure the pre-activation step is performed correctly or that the amine is added last.
-
Cost: HATU is more expensive than EDC. For large-scale synthesis, consider alternatives like T3P® or converting the acid to an acyl chloride.[9]
Protocol 3: T3P®-Mediated Amide Coupling (The Clean-Up Champion)
Propanephosphonic acid anhydride (T3P®) is a powerful water-immiscible coupling reagent that drives the formation of amides from carboxylic acids and amines. A key advantage is that its byproducts are phosphonic acids, which are highly water-soluble and easily removed during an aqueous workup, simplifying purification.[6][9]
Materials:
-
This compound
-
Amine (primary or secondary)
-
T3P® (typically 50% solution in EtOAc or DMF)
-
Pyridine or DIPEA
-
Anhydrous Ethyl Acetate (EtOAc) or DCM
Step-by-Step Procedure:
-
Reaction Setup: In a dry flask, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous EtOAc or DCM.
-
Base Addition: Add a tertiary amine base like Pyridine or DIPEA (3.0 eq.).
-
Reagent Addition: Cool the mixture to 0 °C and add the T3P® solution (1.5 eq.) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Separate the layers. Extract the aqueous layer with the reaction solvent (EtOAc or DCM).
-
Combine the organic layers, wash with brine, dry over MgSO₄/Na₂SO₄, and concentrate.
-
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.
References
- A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. (n.d.). Benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters.
- How to overcome common problems in Benzamide synthesis?. (n.d.). Benchchem.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Examples of coupling agents for amide bond formation with benzotriazole-like structures. (n.d.).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed.
- Challenges in the scale-up of amide synthesis processes. (n.d.). Benchchem.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. (n.d.). Benchchem.
- This compound | 185050-32-2. (n.d.). Benchchem.
- Evolution of amide bond formation. (n.d.). ResearchGate.
- This compound | 185050-32-2. (n.d.). BLD Pharm.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
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Application Notes and Protocols for 2-Cyano-5-iodobenzoic Acid in Materials Science
Introduction: Unlocking New Frontiers in Materials Science with a Multifunctional Linker
In the dynamic field of materials science, the rational design of functional materials is paramount. The choice of molecular building blocks is a critical determinant of the final properties of a material. 2-Cyano-5-iodobenzoic acid is an emerging organic linker that offers a unique combination of functionalities, making it a compelling candidate for the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers.
This guide provides an in-depth exploration of the potential applications of this compound in materials science. It is intended for researchers, scientists, and professionals in drug development who are seeking to leverage the unique properties of this versatile molecule. We will delve into the causality behind experimental choices, provide detailed, field-proven-inspired protocols, and discuss the potential impact of the cyano and iodo functional groups on the resulting material's properties.
The distinct functionalities of this compound—the carboxylate for robust coordination to metal centers, the electron-withdrawing cyano group for tuning electronic properties and serving as a reactive site, and the iodo group for post-synthetic modification or inducing specific physical properties—position it as a linker of significant interest for creating next-generation materials.[1]
Part 1: The Strategic Advantage of this compound in MOF and Coordination Polymer Synthesis
The unique trifunctional nature of this compound provides a powerful platform for the design of functional materials. The interplay of its constituent groups allows for a multi-pronged approach to material design.
1.1 The Carboxylate Group: The Anchor of the Framework
The primary role of the benzoic acid moiety is to act as a robust coordinating agent to metal ions or clusters, forming the fundamental structure of MOFs and coordination polymers. The choice of metal and the coordination mode of the carboxylate will dictate the dimensionality and topology of the resulting framework.[2]
1.2 The Cyano Group: A Hub of Functionality
The nitrile group is a potent electron-withdrawing group that can significantly influence the electronic environment of the metal-organic framework. This can be leveraged to tune properties such as gas adsorption selectivity, catalytic activity, and luminescence.[3] Furthermore, the cyano group is a versatile synthetic handle for post-synthetic modification (PSM), allowing for the introduction of new functionalities after the initial framework has been constructed.[4][5][6][7]
1.3 The Iodo Group: A Gateway to Advanced Applications
The presence of an iodine atom on the linker is a key feature that opens up a range of advanced applications. The C-I bond is relatively weak, making the iodine atom a good leaving group for various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] This allows for the precise grafting of other functional groups onto the framework post-synthetically. Additionally, the high atomic number of iodine can impart radiodensity to the material, a desirable property for applications in medical imaging. The iodo group can also participate in halogen bonding, which can influence the packing of the crystal structure and the adsorption of guest molecules.[8]
Part 2: Protocols for the Synthesis of Functional Materials
While a specific MOF synthesized from this compound has not been extensively reported in the literature, we can extrapolate from established protocols for structurally similar functionalized benzoic acid linkers to propose a robust synthetic strategy. The following protocols are based on the well-established solvothermal synthesis of zinc-based MOFs, a common and versatile method.[1][9][10][11]
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF (Proposed)
This protocol details the proposed synthesis of a zinc-based MOF using this compound as the organic linker.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
4-dram vials with Teflon-lined caps
-
Ultrasonication bath
-
Programmable oven
-
Centrifuge
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 4-dram vial, combine this compound (0.1 mmol, 27.5 mg) and Zinc nitrate hexahydrate (0.1 mmol, 29.7 mg).
-
Add 5 mL of DMF to the vial.
-
Tightly cap the vial and sonicate the mixture for 15 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Place the vial in a programmable oven.
-
Heat the oven to 120 °C at a rate of 5 °C/min.
-
Hold the temperature at 120 °C for 48 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
-
Product Isolation and Washing:
-
After cooling, carefully open the vial and collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant and wash the crystals with 5 mL of fresh DMF, followed by centrifugation. Repeat this step three times.
-
To exchange the solvent, wash the crystals with 5 mL of ethanol, followed by centrifugation. Repeat this step three times.
-
-
Activation of the MOF:
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed solvothermal synthesis workflow for a zinc-based MOF.
Protocol 2: Post-Synthetic Modification (PSM) via Tetrazole Formation (Proposed)
This protocol describes a potential post-synthetic modification of the cyano-functionalized MOF to introduce tetrazole groups, which can enhance properties like proton conductivity and gas sorption selectivity.
Materials:
-
Activated cyano-functionalized MOF (from Protocol 1)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Methanol
Procedure:
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask, suspend the activated MOF (100 mg) in 10 mL of DMF.
-
Add sodium azide (5 equivalents per cyano group) and ammonium chloride (5 equivalents per cyano group).
-
Stir the suspension at room temperature for 10 minutes.
-
-
Reaction:
-
Heat the mixture to 100 °C and stir for 24 hours under a nitrogen atmosphere.
-
-
Product Isolation and Washing:
-
Cool the reaction mixture to room temperature.
-
Collect the modified MOF by filtration.
-
Wash the product thoroughly with DMF, water, and finally methanol to remove any unreacted reagents.
-
-
Activation:
-
Dry the modified MOF under vacuum at 120 °C for 12 hours.
-
Part 3: Characterization of the Synthesized Materials
A thorough characterization is essential to confirm the successful synthesis of the desired material and to understand its properties.[13][14]
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF.[1] | A diffraction pattern that matches a simulated pattern from a single crystal structure or indicates a new crystalline phase. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature at which the framework decomposes. | A TGA curve showing the temperature of solvent loss and framework decomposition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the functional groups from the linker in the final material. | Characteristic peaks for the cyano group (~2230 cm⁻¹) and the disappearance of the carboxylic acid C=O stretch upon coordination. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity and surface area (BET) of the activated MOF. | A Type I isotherm characteristic of microporous materials, from which the surface area can be calculated. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (after digestion) | To confirm the incorporation of the linker into the framework and to check for any modifications. | The ¹H and ¹³C NMR spectra of the digested MOF should correspond to the this compound linker. |
Diagram of the Characterization Workflow:
Caption: A comprehensive workflow for the characterization of the synthesized MOF.
Conclusion: A Promising Future for a Multifaceted Building Block
This compound stands as a highly promising, yet underexplored, building block for the creation of advanced functional materials. Its unique combination of a robust coordinating group, a versatile cyano moiety, and a reactive iodo group provides a rich chemical playground for materials scientists. The protocols and characterization workflows outlined in this guide, while based on established methodologies for similar linkers, offer a solid starting point for researchers to explore the potential of this exciting molecule. The ability to fine-tune electronic properties, perform post-synthetic modifications, and introduce specific functionalities through the iodo group paves the way for the development of novel MOFs and coordination polymers with tailored properties for a wide range of applications, from gas separation and catalysis to drug delivery and medical imaging.
References
-
Mondloch, J. E., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. [Link]
-
Mondloch, J. E., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. PubMed, 25225784. [Link]
-
Mondloch, J. E., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE, (91), e52094. [Link]
-
Farha, O. K., et al. (2021). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. IntechOpen. [Link]
-
Kung, C.-W., et al. (2018). Post-Synthetic Cyano-Ferrate(II) Functionalization of the Metal–Organic Framework, NU-1000. ResearchGate. [Link]
-
JoVE. (2014). Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. [Link]
-
Ni, J., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central. [Link]
-
Argonne National Laboratory. (n.d.). Optimizing Iodine Adsorption in Functionalized Metal-Organic Frameworks via an Unprecedented Positional Isomerism Strategy. Argonne National Laboratory. [Link]
-
Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(16), 11739-11754. [Link]
-
Evans, J. D., & Sumby, C. J. (2014). CHAPTER 3: Post-synthetic Modification of MOFs. Royal Society of Chemistry. [Link]
-
Antwi-Afari, M. F., et al. (2020). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. MDPI. [Link]
-
Bennett, T. D., et al. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. Chemistry of Materials, 34(5), 2043-2051. [Link]
-
Eddaoudi, M., et al. (2002). Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. ResearchGate. [Link]
-
Li, J., et al. (1998). A new type of coordination polymer: Hydrothermal synthesis, crystal structure, and magnetic properties of [(C10H8N2)2CuBr]Cu3Br4. Research With Rutgers. [Link]
-
Forgan, R. S. (2014). Synthesis and post-synthetic modification of metal-organic frameworks. R Discovery. [Link]
-
Rakhmanova, M. I., et al. (2022). Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. ResearchGate. [Link]
-
Chen, X.-L., et al. (2008). A mixed-valence copper coordination polymer generated by a hydrothermal metal/ligand redox reaction process. PubMed. [Link]
-
Huskens, J., et al. (2011). Zinc-1,4-benzenedicarboxylate-bipyridine frameworks – linker functionalization impacts network topology during solvothermal synthesis. Journal of Materials Chemistry. [Link]
-
Larin, A. V., & Pidko, E. A. (2021). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances, 11(57), 36139-36162. [Link]
-
Li, J., et al. (2023). Imaging the dynamic influence of functional groups on metal-organic frameworks. Nature Communications, 14(1), 4872. [Link]
-
Bhattacharya, S., et al. (2023). Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1121-1126. [Link]
-
Wang, Y., et al. (2016). Synthesis of copper(II) coordination polymers and conversion into CuO nanostructures with good photocatalytic, antibacterial and lithium ion battery performances. ResearchGate. [Link]
-
Walton, K. S., & Sholl, D. S. (2015). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. [Link]
-
Shiozawa, H., et al. (2017). Room temperature synthesis of Cu-BTC coordination polymer and metal-organic framework by pH control. ChemRxiv. [Link]
Sources
- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc-1,4-benzenedicarboxylate-bipyridine frameworks – linker functionalization impacts network topology during solvothermal synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of functionalized metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyano-5-iodobenzoic Acid
Welcome to the technical support guide for the synthesis of 2-Cyano-5-iodobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will address common challenges, troubleshoot suboptimal results, and explain the causality behind key experimental choices to enhance yield and purity.
Overview of the Synthetic Pathway
The most common and reliable route to this compound begins with 2-aminobenzoic acid (anthranilic acid). The synthesis is typically a two-step process:
-
Electrophilic Iodination: Introduction of an iodine atom at the C-5 position of 2-aminobenzoic acid.
-
Sandmeyer Cyanation: Conversion of the 2-amino group into a 2-cyano group via a diazonium salt intermediate.
This guide is structured to address issues in the order of the synthetic workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Core Concepts
This section addresses specific experimental failures and suboptimal results in a question-and-answer format.
Part 1: Iodination of 2-Aminobenzoic Acid
Question: My yield for 2-amino-5-iodobenzoic acid is consistently low (<60%). The crude product is also highly colored. What are the likely causes and solutions?
Answer: Low yield and impurities in this step typically stem from three factors: incomplete reaction, formation of byproducts, and inefficient purification.
-
Causality - Incomplete Reaction: The iodination of 2-aminobenzoic acid is an electrophilic aromatic substitution. The amino group is a strong activating group, but the reaction requires an oxidizing agent to generate the electrophilic iodine species (I⁺) from molecular iodine (I₂). If the oxidant is insufficient or inefficient, the reaction will stall. A common and effective method involves using molecular iodine with hydrogen peroxide in a solvent like acetic acid[1][2].
-
Causality - Byproduct Formation:
-
Regioisomers: While the C-5 position is sterically and electronically favored, minor amounts of 2-amino-3-iodobenzoic acid can form.
-
Oxidation of Starting Material: The reaction conditions can sometimes lead to oxidative degradation of the electron-rich aminobenzoic acid.
-
Residual Iodine: The crude product is often contaminated with unreacted I₂, giving it a dark brown or purple color.
-
Troubleshooting Steps:
-
Optimize Oxidant Stoichiometry: Ensure you are using at least one equivalent of hydrogen peroxide (30% aq.) relative to the molecular iodine. The reaction of 2-aminobenzoic acid with molecular iodine in the presence of hydrogen peroxide is a known method for producing 2-amino-5-iodobenzoic acid[2].
-
Control Reaction Time and Temperature: Stir the reaction mixture at room temperature for a sufficient duration (e.g., 5 hours) to ensure completion. Monitoring via Thin Layer Chromatography (TLC) is crucial.
-
Effective Quenching and Purification: After the reaction, the mixture should be quenched by adding it to a large volume of water to precipitate the product[2]. To remove residual I₂, wash the crude solid with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate. The color should lighten significantly from brown/purple to a tan or off-white solid.
-
Recrystallization: For high purity, the product can be recrystallized from acetic acid or methanol[2].
| Parameter | Recommendation | Rationale |
| Solvent | Acetic Acid | Good solubility for starting material and facilitates the reaction. |
| Oxidant | Hydrogen Peroxide (30% aq.) | Inexpensive, effective, and yields water as a byproduct. |
| Temperature | Room Temperature (20-25 °C) | Balances reaction rate with minimizing byproduct formation. |
| Purification Wash | Dilute Sodium Bisulfite | Reduces excess I₂ to colorless I⁻, simplifying purification[3]. |
Part 2: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful but sensitive transformation. Success hinges on the stability of the intermediate aryl diazonium salt.
Sources
Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Cyano-5-iodobenzoic Acid
Welcome to the technical support center for optimizing catalytic reactions involving 2-Cyano-5-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and reaction optimization for this versatile building block. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to help you achieve robust and reproducible results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. Each problem is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying chemical principles.
Issue 1: Low or No Product Yield
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors, primarily related to catalyst activity and reaction conditions. The electronic properties of the substrate (electron-withdrawing cyano and iodo groups) and the potentially coordinating carboxylic acid moiety require careful optimization.
Troubleshooting Workflow:
-
Verify Catalyst Activity: The first step in troubleshooting is to ensure the active Pd(0) species is being efficiently generated and is not deactivated.
-
Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, ensure its quality. Consider switching to a more reliable palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which generates the active LPd(0) species more cleanly and efficiently.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) using properly dried and degassed solvents.
-
-
Optimize Catalyst Loading: While the goal is to use minimal catalyst, starting with an insufficient amount can lead to a stalled reaction.
-
Initial Loading: For an aryl iodide, a catalyst loading of 1-2 mol% is a reasonable starting point.[2]
-
Incremental Increase: If the yield is still low, incrementally increase the catalyst loading to 3-5 mol%. This can help overcome minor catalyst deactivation pathways.
-
-
Evaluate the Ligand: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.
-
Steric Bulk and Electron-Richness: For an electron-deficient aryl iodide like this compound, bulky and electron-rich ligands (e.g., XPhos, SPhos, or RuPhos) are often more effective than less donating ligands like PPh₃. These ligands promote the rate-determining oxidative addition step and subsequent reductive elimination.
-
-
Assess the Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[3][4][5]
-
Base Strength and Type: A common issue is the choice and amount of base. The base activates the boronic acid to form a more nucleophilic borate species.[3] For this substrate, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point. Stronger bases like NaOtBu could potentially react with the acidic proton of the carboxylic acid.
-
Stoichiometry: Ensure you are using at least 2-3 equivalents of the base.
-
-
Solvent and Temperature Considerations:
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is often optimal for Suzuki couplings to dissolve both the organic substrate and the inorganic base.
-
Temperature: While aryl iodides are generally reactive, the electron-withdrawing nature of the cyano group can influence the reaction rate. If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing the temperature to around 100 °C.
-
Workflow Diagram: Troubleshooting Low Yield
Caption: A stepwise workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
Issue 2: Catalyst Deactivation and Formation of Palladium Black
Question: During my Heck reaction with this compound, the solution turns black, and a precipitate forms. The reaction then stalls. What is happening, and how can I prevent it?
Answer:
The formation of a black precipitate, commonly known as "palladium black," is a clear indication of catalyst decomposition and aggregation.[6] This removes the soluble, active palladium species from the catalytic cycle, leading to a stalled reaction. This is a common issue, especially at elevated temperatures or with substrates that can coordinate strongly to the metal center.
Troubleshooting Workflow:
-
Ligand Choice and Ratio: The primary role of the ligand is to stabilize the palladium nanoparticles and prevent their aggregation.
-
Use a Robust Ligand: For challenging substrates, a simple ligand like PPh₃ may not be sufficient. Switch to a more robust, bulky phosphine ligand (e.g., a biarylphosphine like XPhos) or an N-heterocyclic carbene (NHC) ligand, which can offer greater stability to the palladium center.
-
Ligand-to-Palladium Ratio: An excess of the ligand relative to the palladium source can sometimes improve catalyst stability. Try increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or even 4:1).
-
-
Temperature Control: High temperatures can accelerate the rate of catalyst decomposition.
-
Lower the Temperature: If possible, try running the reaction at a lower temperature for a longer period. While this may slow down the reaction rate, it can significantly improve the catalyst's lifetime.
-
Gradual Heating: Bring the reaction to the target temperature gradually to avoid thermal shock that can promote catalyst precipitation.
-
-
Solvent Effects: The solvent can influence the stability of the catalytic species.
-
Solvent Choice: Highly polar, coordinating solvents like DMF can sometimes promote catalyst decomposition. Consider switching to a less coordinating solvent like dioxane or toluene. Anecdotal evidence suggests that THF may also promote the formation of palladium black in some cases.[7]
-
-
Purity of Reagents: Impurities in the starting materials or solvents can act as catalyst poisons.
-
Purify Starting Materials: Ensure that the this compound and the coupling partner are of high purity. Recrystallization or column chromatography may be necessary.
-
Use High-Purity Solvents: Always use anhydrous, degassed, high-purity solvents.
-
Data Summary: Ligand Selection for Catalyst Stability
| Ligand Type | General Characteristics | Suitability for this compound |
| Triphenylphosphine (PPh₃) | Common, inexpensive. | Prone to dissociation at high temperatures, may not provide sufficient stability. |
| Bulky Biarylphosphines (e.g., XPhos, SPhos) | Electron-rich, sterically demanding. | Excellent choice. Promotes oxidative addition and provides high stability to the Pd(0) center. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form very stable Pd complexes. | Highly effective, particularly for preventing catalyst decomposition at elevated temperatures. |
Issue 3: Significant Homocoupling in Sonogashira Reactions
Question: I'm performing a Sonogashira coupling with this compound and a terminal alkyne, but I'm getting a significant amount of the alkyne homocoupling (Glaser coupling) byproduct. How can I suppress this side reaction?
Answer:
Alkyne homocoupling is a common side reaction in Sonogashira couplings, typically catalyzed by the copper(I) co-catalyst in the presence of oxygen.[8][9] Optimizing the reaction conditions to favor the cross-coupling pathway is key.
Troubleshooting Workflow:
-
Strictly Anaerobic Conditions: The Glaser homocoupling pathway is highly dependent on the presence of oxygen.
-
Degassing: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
Minimize Copper Catalyst Loading: While the copper co-catalyst is essential for the traditional Sonogashira reaction, excessive amounts can promote homocoupling.
-
Reduce CuI Loading: Try reducing the loading of the copper(I) source (e.g., CuI) to 0.5-1 mol%.
-
-
Consider Copper-Free Conditions: Modern Sonogashira protocols often omit the copper co-catalyst to avoid the homocoupling issue altogether.[6][10]
-
Palladium/Ligand System: Copper-free Sonogashira reactions typically require a highly active palladium catalyst system, often employing bulky, electron-rich ligands.
-
Base and Solvent: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and the solvent.
-
-
Control of Reagent Addition:
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.
-
Diagram: Competing Pathways in Sonogashira Coupling
Caption: Simplified schematic of the desired cross-coupling versus the undesired homocoupling pathway.
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for a Buchwald-Hartwig amination with this compound?
A1: For a Buchwald-Hartwig amination, a typical catalyst loading is between 1-2 mol%.[11] Given that this compound is an aryl iodide, which is a highly reactive electrophile in this reaction, this loading should be sufficient for many amine coupling partners.[12] If you are working with a particularly challenging or sterically hindered amine, you may need to increase the loading to 3-5 mol%. It is also highly recommended to use a modern precatalyst to ensure efficient formation of the active catalytic species.[1][12]
Q2: Can the carboxylic acid group on this compound interfere with the catalyst?
A2: Yes, the carboxylic acid group can potentially interfere with the palladium catalyst. Under the basic conditions required for most cross-coupling reactions, the carboxylic acid will be deprotonated to a carboxylate anion. This carboxylate can coordinate to the palladium center, potentially forming a stable, inactive palladacycle that sequesters the catalyst from the main catalytic cycle.[13] To mitigate this, using a bulky ligand that sterically disfavors the formation of such a palladacycle can be beneficial. Additionally, the choice of base is important; a weaker, non-coordinating base like K₃PO₄ or Cs₂CO₃ might be preferable to stronger, more nucleophilic bases.
Q3: For a Suzuki coupling, how does the choice of base affect the reaction with this substrate?
A3: The base is critical as it facilitates the transmetalation step by converting the neutral boronic acid into a more reactive anionic borate species.[3] For this compound, the choice of base requires balancing reactivity with potential side reactions.
-
Strong Bases (e.g., NaOtBu, KOtBu): While highly effective at promoting the reaction, they will readily deprotonate the carboxylic acid. This may be acceptable, but they can be incompatible with other functional groups.
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are excellent choices as they are strong enough to facilitate the reaction but are generally more functional-group tolerant.[11] Cs₂CO₃ is often particularly effective but is more expensive.
-
Phosphate Bases (e.g., K₃PO₄): This is another robust and commonly used base that provides good results with a wide range of substrates.
The main role of the base is to activate the organoboron species towards the Pd-halide complex.[3]
Q4: I need to scale up my reaction. What is the most important factor to consider regarding catalyst loading?
A4: When scaling up, the goal is to minimize catalyst loading to reduce costs and simplify purification by lowering residual palladium levels in the final product.[14] The most critical factor is to ensure that the optimized reaction conditions from the small-scale experiments are robust.[15] This includes maintaining a strictly inert atmosphere, using high-purity reagents, and ensuring efficient mixing. On a larger scale, even trace amounts of oxygen or impurities can have a significant impact on the total amount of active catalyst. It is often beneficial to express catalyst loading in parts per million (ppm) in addition to mol% to get a clearer picture of the catalyst's efficiency, especially in an industrial context.[14]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[13]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst). Then, add the degassed solvent mixture (e.g., dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. Acidify the aqueous layer to protonate the carboxylic acid and extract with an organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
References
-
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development URL: [Link]
-
Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: Organic Process Research & Development URL: [Link]
-
Title: Optimizing Suzuki Coupling Reactions Source: CovaSyn URL: [Link]
-
Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL: [Link]
-
Title: Struggling to make a sonogashira coupling reaction happen Source: Reddit r/Chempros URL: [Link]
-
Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: Organic Letters URL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: ResearchGate URL: [Link]
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Title: Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study Source: MDPI URL: [Link]
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Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]
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Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]
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Title: Palladium-Catalyzed Reactions Source: MDPI URL: [Link]
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Title: Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF Source: ResearchGate URL: [Link]
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Title: Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions Source: New Journal of Chemistry URL: [Link]
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Title: Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction Source: PubMed URL: [Link]
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Title: Heck Reaction—State of the Art Source: MDPI URL: [Link]
-
Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers URL: [Link]
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Title: Sonogashira troubleshooting help needed Source: Reddit r/Chempros URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction Source: ResearchGate URL: [Link]
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PMC - NIH URL: [Link]
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Title: Optimising a Buchwald-Hartwig amination using the ChemSpeed Source: University of Bristol URL: [Link]
-
Title: Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol Source: KAUST Repository URL: [Link]
-
Title: Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives Source: ResearchGate URL: [Link]
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Title: A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides Source: ResearchGate URL: [Link]
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Title: Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent Source: ResearchGate URL: [Link]
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Title: Catalyst Loading Optimization | Download Table Source: ResearchGate URL: [Link]
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Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]
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Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]
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Title: Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis Source: MDPI URL: [Link]
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Title: Buchwald-Hartwig amination; selection of optimal conditions. Source: ResearchGate URL: [Link]
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Title: On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery Source: MDPI URL: [Link]
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Title: A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins Source: PMC - NIH URL: [Link]
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Title: Palladium-catalyzed cross-coupling reactions Source: Fiveable URL: [Link]
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Title: Tailoring the structure, pH sensitivity and catalytic performance in Suzuki–Miyaura cross-couplings of Ln/Pd MOFs based on the 1,1′-di(p-carboxybenzyl)-2,2′-diimidazole linker Source: Dalton Transactions URL: [Link]
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Title: Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles Source: PubMed URL: [Link]
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Title: Role of a base in Suzuki-Miyaura reaction | Request PDF Source: ResearchGate URL: [Link]
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Title: Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions Source: MDPI URL: [Link]
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Technical Support Center: Navigating the Scale-Up of 2-Cyano-5-iodobenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2-Cyano-5-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with this multi-step synthesis. We will delve into the intricacies of the Sandmeyer reaction, address common pitfalls in purification, and provide robust troubleshooting strategies to ensure a safe, efficient, and scalable process.
I. Synthesis Pathway Overview: The Sandmeyer Approach
The most common and industrially viable route to this compound involves a two-step process starting from 2-aminobenzoic acid. The initial step is an electrophilic iodination to form 2-amino-5-iodobenzoic acid, which then undergoes a Sandmeyer reaction—diazotization followed by cyanation—to yield the final product.[1]
Caption: Synthetic route to this compound.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, providing both explanations and actionable solutions.
A. Synthesis & Reaction Conditions
Question 1: My diazotization reaction is showing poor conversion and a significant amount of starting material (2-amino-5-iodobenzoic acid) remains. What are the likely causes?
Answer: Incomplete diazotization is a common issue, often stemming from suboptimal reaction conditions. Here are the primary factors to investigate:
-
Insufficient Acid: The reaction requires a strong acidic medium to generate nitrous acid (from sodium nitrite) and to stabilize the resulting diazonium salt. Ensure you are using a sufficient excess of a strong mineral acid like hydrochloric or sulfuric acid.
-
Temperature Control: The diazotization must be conducted at low temperatures, typically between 0-5 °C.[2] Higher temperatures can lead to the premature decomposition of the unstable diazonium salt, which can result in the formation of phenolic byproducts and reduce the yield of the desired product.[3] On a larger scale, efficient heat removal is critical. Monitor the internal temperature closely and ensure your cooling system can handle the exotherm, especially during the addition of sodium nitrite.
-
Rate of Nitrite Addition: A slow, controlled addition of the sodium nitrite solution is crucial.[2] Adding it too quickly can cause localized temperature spikes and lead to decomposition of the diazonium salt.
-
Nitrous Acid Decomposition: Nitrous acid is unstable and should be generated in situ. Ensure the sodium nitrite solution is fresh and added to the cold, acidic solution of the amine.
Troubleshooting Protocol: Verifying Complete Diazotization
-
Starch-Iodide Test: After the addition of sodium nitrite is complete, take a small aliquot of the reaction mixture and spot it onto starch-potassium iodide paper. A blue-black color indicates the presence of excess nitrous acid, suggesting the diazotization is complete. If the test is negative, it may indicate insufficient sodium nitrite.
-
Caution: An excess of nitrous acid should be avoided as it can lead to side reactions. If a strong positive test persists long after the addition, consider quenching the excess with a small amount of urea or sulfamic acid before proceeding to the cyanation step.[2]
Question 2: During the cyanation step, I am observing a low yield of this compound and the formation of a dark, tarry byproduct. What is happening?
Answer: Low yields and tar formation during the Sandmeyer cyanation are often linked to the stability of the diazonium salt and the conditions of the cyanation reaction itself.
-
Decomposition of the Diazonium Salt: If there is a delay between the diazotization and cyanation steps, or if the temperature of the diazonium salt solution rises, it can decompose, leading to the formation of phenols and other byproducts that can polymerize into tar. The diazonium salt solution should be used immediately after preparation and kept cold.
-
Inefficient Copper(I) Cyanide Catalyst: The activity of the copper(I) cyanide is critical. It should be freshly prepared or of high quality. The presence of impurities can inhibit the reaction.
-
Temperature of Cyanation: The addition of the cold diazonium salt solution to the copper cyanide solution should be controlled to manage the evolution of nitrogen gas and any exotherm. While some warming is often necessary to drive the reaction to completion, uncontrolled temperature increases can promote side reactions.
-
pH of the Cyanation Mixture: The pH of the copper cyanide solution can influence the reaction. For some Sandmeyer reactions, a basic medium (e.g., using sodium carbonate) is employed to neutralize the acid carried over from the diazotization step.[3][4] This can be critical for preventing unwanted side reactions.
Caption: Decision tree for troubleshooting low yields in the cyanation step.
B. Work-up & Purification
Question 3: After quenching the reaction, I am struggling with the isolation and purification of the crude this compound. What are the best practices for obtaining a pure product?
Answer: The purification of aromatic carboxylic acids often involves acid-base extraction and recrystallization. For this compound, the following steps are recommended:
-
Acidification and Precipitation: After the reaction is complete, the mixture should be carefully acidified with a strong acid (e.g., HCl) to protonate the carboxylic acid, causing it to precipitate out of the aqueous solution. The target pH should be well below the pKa of the carboxylic acid (typically pH < 2).[5]
-
Filtration and Washing: The crude solid should be collected by filtration and washed thoroughly with cold water to remove inorganic salts and other water-soluble impurities.
-
Recrystallization: This is the most critical step for achieving high purity.
-
Solvent Selection: Common solvents for recrystallizing aromatic carboxylic acids include aqueous ethanol, acetic acid, or toluene.[5][6] Small-scale solvent screening is recommended to find the optimal solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Decolorization: If the crude product is highly colored, activated carbon can be used during the recrystallization process to remove colored impurities. However, use it judiciously as it can also adsorb the desired product.
-
Hot Filtration: If there are insoluble impurities present at the boiling point of the recrystallization solvent, a hot filtration step is necessary to remove them before allowing the solution to cool and crystallize.[6]
-
Table 1: Recrystallization Solvent Screening
| Solvent System | Observations |
| Water | Low solubility even when hot. |
| Ethanol | High solubility even at room temperature. |
| Aqueous Ethanol (e.g., 50%) | Good solubility when hot, precipitates upon cooling. A promising option. |
| Acetic Acid | Good solubility when hot, forms crystals on cooling. May require removal of residual acetic acid. |
| Toluene | Moderate solubility when hot. |
Question 4: My final product contains residual copper. How can I effectively remove it?
Answer: Residual copper is a common impurity from the Sandmeyer reaction. Here are several strategies for its removal:
-
Aqueous Washes: During the work-up, washing the crude product with an aqueous solution of a chelating agent like EDTA can help to sequester and remove copper ions.
-
Ammonia Wash: A dilute ammonium hydroxide wash can be effective as copper ions form soluble complexes with ammonia. However, this will also deprotonate the carboxylic acid, so re-acidification will be necessary to precipitate the product.
-
Thorough Recrystallization: Often, a well-executed recrystallization is sufficient to reduce copper levels to an acceptable limit, as the inorganic copper salts will remain in the mother liquor.
C. Quality Control & Analysis
Question 5: What are the key analytical techniques to assess the purity of this compound and what are the expected impurities?
Answer: A combination of chromatographic and spectroscopic methods should be employed for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for quantifying the purity of the final product and detecting impurities. An acidic mobile phase is often used to ensure the carboxylic acid is in its protonated form, which can improve peak shape.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any isomeric or other organic impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. GC-MS can also be used, potentially after derivatization of the carboxylic acid to a more volatile ester.[7]
Potential Impurities to Monitor:
-
2-Amino-5-iodobenzoic acid: Unreacted starting material from the Sandmeyer reaction.
-
5-Iodosalicylic acid: Formed from the decomposition of the diazonium salt and subsequent reaction with water.
-
Isomers: Depending on the purity of the starting 2-amino-5-iodobenzoic acid, other iodo-isomers may be present.
-
Residual Solvents: Solvents used in the reaction and purification (e.g., acetic acid, ethanol, toluene).
-
Heavy Metals: Residual copper from the catalyst.
III. Safety Considerations for Scale-Up
The scale-up of this process introduces significant safety challenges that must be rigorously addressed.
1. Diazonium Salt Stability:
-
Hazard: Solid diazonium salts are notoriously unstable and can be explosive.[2][3][4] They are sensitive to shock, friction, and heat.
-
Mitigation:
-
NEVER isolate the diazonium salt. It should always be generated and used in solution.[2]
-
Maintain strict temperature control (0-5 °C) throughout the diazotization and handling of the diazonium salt solution.[8][9]
-
Ensure adequate venting to safely release the nitrogen gas produced during the cyanation step.[2]
-
Consider using flow chemistry for the diazotization step on a large scale, as this minimizes the amount of the hazardous intermediate present at any given time.[8][10]
-
2. Cyanide Handling:
-
Hazard: Copper(I) cyanide and other cyanide salts are highly toxic.[11] Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide gas.
-
Mitigation:
-
All handling of cyanide compounds should be done in a well-ventilated area, with appropriate personal protective equipment (PPE), including gloves and respiratory protection.
-
Have a cyanide-specific emergency plan in place, including access to an antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate).
-
All cyanide-containing waste streams must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) at a basic pH before disposal.
-
3. Thermal Runaway:
-
Hazard: Both the diazotization and the decomposition of the diazonium salt are exothermic reactions. On a large scale, poor heat dissipation can lead to a thermal runaway, rapid gas evolution, and a potential reactor over-pressurization or explosion.[3]
-
Mitigation:
-
Conduct a thorough process safety evaluation, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), to understand the thermal hazards of the reaction.[3]
-
Ensure the reactor has sufficient cooling capacity for the intended scale.
-
Employ controlled addition rates for reagents that initiate exothermic events.
-
IV. References
-
C&EN Global Enterprise. (n.d.). Making diazonium chemistry safer. ACS Publications. Retrieved from [Link]
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059–1064. [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries, 38, 114–118. [Link]
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059–1064. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimisation and scale-up of microwave assisted cyanation. Retrieved from [Link]
-
Jansen, C. U., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes, 10(7), 1363. [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of copper cyanide. Retrieved from
-
Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids. Retrieved from
-
Wikipedia. (n.d.). Copper(I) cyanide. Retrieved from [Link]
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OUCI. (n.d.). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]
-
Google Patents. (n.d.). Process for purification of aromatic carboxylic acids. Retrieved from
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ACS Publications. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(6), 1038–1045. [Link]
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Taylor & Francis Online. (n.d.). Copper cyanide – Knowledge and References. Retrieved from [Link]
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Quick Company. (n.d.). Purification Of Aromatic Carboxylic Acids. Retrieved from [Link]
-
GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]
-
Kumar, R., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(11), 2825–2855. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
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ACS Publications. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(6), 1038–1045. [Link]
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911 Metallurgist. (n.d.). A review of copper cyanide recovery for the cyanidation of copper containing gold ores. Retrieved from [Link]
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ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 41–52. [Link]
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Google Patents. (n.d.). Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Retrieved from
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Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
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Google Patents. (n.d.). The preparation method of 2-amino-5-iodobenzoic acid. Retrieved from
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Wikipedia. (n.d.). Magnetic nanoparticles. Retrieved from [Link]
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Carewell Pharma. (n.d.). B Pharmacy 3rd Semester Syllabus. Retrieved from [Link]
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National Medical Commission. (2023, October 6). Syllabus for NEET UG- 2024. Retrieved from [Link]
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Technical Support Center: Stability and Handling of 2-Cyano-5-iodobenzoic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2-Cyano-5-iodobenzoic acid (CAS 185050-32-2). This molecule is a valuable and versatile building block in medicinal chemistry and materials science, prized for its three distinct functional groups: a carboxylic acid, a nitrile, and an aryl iodide. This trifunctionality allows for sequential, site-selective modifications, making it a powerful tool in the synthesis of complex molecular architectures.
However, the very features that make this compound so useful also present unique stability challenges. Decomposition during a reaction can lead to low yields, complex purification, and ambiguous results. This guide is designed to provide you, our fellow researchers, with field-proven insights and troubleshooting strategies to help you navigate these challenges. We will explore the "why" behind the protocols, ensuring you can adapt and optimize your reactions for success.
Frequently Asked Questions: Understanding the Instability of this compound
This section addresses the most common issues encountered when working with this compound. Understanding these potential decomposition pathways is the first step toward prevention.
Q1: My reaction mixture is turning dark, and I'm seeing a loss of my starting material by TLC, but no desired product. What's happening?
A1: This is often indicative of decomposition, particularly involving the carbon-iodine bond. Aryl iodides are susceptible to degradation under several conditions, leading to the formation of colored byproducts like elemental iodine (I₂).[1]
Core Problem: Deiodination
The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it a good leaving group in cross-coupling reactions but also the most susceptible to cleavage.[2] This can occur via two primary mechanisms:
-
Photolytic Cleavage: Iodoaromatic compounds can be sensitive to light, especially UV light. Exposure can induce homolytic cleavage of the C-I bond, generating aryl radicals and iodine radicals, which can lead to a cascade of side reactions and discoloration.[1][3]
-
Reductive Deiodination (Proto-deiodination): In the presence of a catalyst (like Palladium), a base, and a hydrogen source, the C-I bond can be reduced to a C-H bond. This is a common side reaction in palladium-catalyzed couplings.[4][5][6] The hydrogen source can be a solvent, an amine, or even water.
Troubleshooting & Prevention:
-
Protect from Light: Always store this compound in an amber vial or a container wrapped in aluminum foil.[7] Conduct your reactions in flasks covered with foil, especially if they are run over extended periods.
-
Inert Atmosphere: For reactions sensitive to reduction, such as cross-couplings, ensure a thoroughly deoxygenated and inert atmosphere (Argon or Nitrogen). Oxygen can participate in radical pathways and degrade catalysts.
-
Solvent Choice: Use high-purity, anhydrous, and degassed solvents. Protic solvents or those containing trace water can sometimes serve as a proton source for proto-deiodination.
-
Temperature Control: Avoid excessive temperatures. While thermal energy is needed for many reactions, it can also accelerate decomposition. Run reactions at the lowest effective temperature.
Q2: I'm attempting a cross-coupling reaction, but my main isolated byproduct is 2-cyanobenzoic acid. What causes this loss of iodine?
A2: This is a classic case of proto-deiodination , a specific type of reductive dehalogenation where the iodine is replaced by a hydrogen atom.[4][5] This is a significant competing pathway in many palladium-catalyzed reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[8][9][10][11]
Mechanistic Insight:
In a palladium catalytic cycle, after the oxidative addition of the aryl iodide to Pd(0), the resulting Pd(II) complex is supposed to undergo transmetalation (in Suzuki reactions) or other coupling steps. However, if this complex reacts with a proton source before the desired coupling partner, it can lead to reductive elimination that regenerates the Pd(0) catalyst and releases the deiodinated arene.
Troubleshooting & Prevention:
-
Choice of Base: Strong, non-nucleophilic bases are often used, but some can promote side reactions. For instance, using hydroxide bases in the presence of water can increase the availability of protons. Consider using anhydrous bases like K₃PO₄ or Cs₂CO₃.
-
Catalyst and Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often accelerate the desired reductive elimination (forming your C-C or C-N bond) over the undesired proto-deiodination pathway.
-
Reaction Stoichiometry: Ensure your coupling partner (e.g., boronic acid) is present in a slight excess and is of high purity. If the concentration of the coupling partner is too low, the competing proto-deiodination pathway can become more prominent.
Q3: My reaction requires a strong base, but I'm losing the carboxylic acid group and isolating 4-iodobenzonitrile. How can I prevent this?
A3: You are observing decarboxylation , the loss of the -COOH group as CO₂. While aromatic carboxylic acids are generally stable, this process can be induced by high temperatures, particularly in the presence of a strong base or certain transition metals.[12][13][14]
Mechanistic Insight:
Base-mediated decarboxylation often proceeds via the formation of a carboxylate anion. The electron-withdrawing nature of the cyano and iodo groups can stabilize the resulting aryl anion intermediate formed upon loss of CO₂, making this process more favorable than on an unsubstituted benzoic acid.
Troubleshooting & Prevention:
-
Base Selection: If possible, use a weaker or non-basic condition. If a base is essential, use the mildest base that can effectively promote the reaction (e.g., K₂CO₃ instead of KOtBu).
-
Temperature Management: Run the reaction at the lowest possible temperature. Use microwave heating cautiously, as it can create localized high-temperature spots that promote decarboxylation.
-
Protecting Groups: If the carboxylic acid is not the reactive site, consider protecting it as an ester (e.g., methyl or ethyl ester). Esters are generally stable under the conditions that cause decarboxylation and can be hydrolyzed back to the carboxylic acid in a separate step.
Q4: I'm trying to perform a reaction under strongly acidic or basic conditions and high heat, and I'm seeing byproducts with different functionalities. What is happening to the nitrile group?
A4: The cyano group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, especially when heated.[15][16][17][18][19]
Mechanistic Insight:
-
Acidic Hydrolysis: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water. This initially forms an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[16][17][18]
-
Basic Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. This also proceeds through an amide intermediate to ultimately form a carboxylate salt.[15][16][18][19] Harsher conditions (higher temperature, prolonged reaction time) favor the complete hydrolysis to the carboxylic acid.[16]
Troubleshooting & Prevention:
-
Avoid Harsh pH and Heat: If possible, buffer your reaction or choose conditions that are close to neutral. Avoid refluxing in strong aqueous acids or bases for extended periods.
-
Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. If the primary reaction is faster than the nitrile hydrolysis, you can stop the reaction before significant degradation occurs.
-
Protecting Groups: While less common for nitriles, if hydrolysis is unavoidable and the nitrile is crucial, a complete redesign of the synthetic route might be necessary to introduce the nitrile at a later stage.
Visualizing the Problem: Decomposition Pathways
The following diagram illustrates the primary degradation routes for this compound. Understanding these competing pathways is key to designing robust experimental conditions.
Caption: Primary decomposition pathways of this compound.
Troubleshooting Guide for Common Reactions
This section provides specific advice for preventing decomposition during some of the most common synthetic transformations involving this compound.
Focus Application: Palladium-Catalyzed Cross-Coupling
Aryl iodides are excellent substrates for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination due to the high reactivity of the C-I bond.[20] However, this reactivity is a double-edged sword, making proto-deiodination a major competing side reaction.
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for Pd-catalyzed cross-coupling reactions.
Table 1: Base Selection for Cross-Coupling Reactions
| Base | Strength | Common Use | Suitability for this compound |
| K₃PO₄ | Moderate | Suzuki | Excellent. Often provides good results while minimizing side reactions. |
| Cs₂CO₃ | Moderate | Suzuki, Buchwald-Hartwig | Excellent. Highly effective, though more expensive. Its solubility can be beneficial. |
| K₂CO₃ | Moderate | Suzuki | Good. A cost-effective option. May require slightly higher temperatures. |
| KOtBu | Strong | Buchwald-Hartwig | Use with caution. Very effective for C-N coupling but increases risk of decarboxylation and nitrile hydrolysis, especially at elevated temperatures.[21] |
| Et₃N / DIPEA | Weak (Organic) | Sonogashira | Good. Standard for Sonogashira.[9][22] Generally compatible with all functional groups under typical Sonogashira conditions. |
| NaOH / KOH | Strong (Aqueous) | Suzuki | Not recommended. High risk of nitrile hydrolysis and can promote proto-deiodination. |
Experimental Protocols: A Validated Approach
The following protocol for a Suzuki-Miyaura coupling provides a robust starting point, with critical steps highlighted to minimize decomposition.
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol%)
-
SPhos (0.08 eq, 8 mol%)
-
K₃PO₄ (potassium phosphate), finely ground and dried (3.0 eq)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Atmosphere Inerting (Critical): Seal the vial with a septum cap. Evacuate the vial and backfill with Argon or Nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane:water) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Light Protection (Critical): Wrap the reaction vial in aluminum foil to protect it from light.
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block at 80-100 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Note: Avoid unnecessarily long reaction times to minimize byproduct formation.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Storage and Handling: Best Practices
Proactive measures are the best defense against decomposition.
-
Storage: Store this compound in a tightly sealed container, protected from light, in a refrigerator or freezer (-20 °C to 4 °C).[1][7] Storing under an inert gas atmosphere is ideal for long-term stability.
-
Handling: Weigh out the compound quickly and avoid prolonged exposure to ambient light and moisture. For sensitive reactions, handle the material in a glovebox.
-
Purity: Always use reagents and solvents of the highest possible purity. Trace impurities (e.g., acids, metals, water) can initiate or catalyze decomposition pathways.
By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting strategies, you can significantly improve the reliability and success of your synthetic endeavors.
References
- Vertex AI Search. (n.d.). Nitrile to Acid - Common Conditions.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Benchchem. (n.d.). This compound | 185050-32-2.
- ACS Publications. (2019). Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry.
- ACS Publications. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters.
- Taylor & Francis Online. (n.d.).
- ResearchGate. (n.d.).
- PMC. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
- Oxford Academic. (n.d.).
- Benchchem. (n.d.).
- Semantic Scholar. (2011). Oxidative Decarboxylation of 2‐Aryl Carboxylic Acids Using (Diacetoxyiodo)benzene for Preparation of Aryl Aldehydes, Ketones, and Nitriles.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Keio University. (2025). Iodo-decarboxylation of Aliphatic Carboxylic Acids with PhI(OAc)2 and CHI3 under Ambient Conditions.
- Calibre Chemicals. (n.d.).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (2010). Oxidative Decarboxylation of 2-Aryl Carboxylic Acids Using (Diacetoxyiodo)benzene for Preparation of Aryl Aldehydes, Ketones, and Nitriles.
- Common Organic Chemistry. (n.d.).
- Benchchem. (2025).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. calibrechem.com [calibrechem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. Oxidative Decarboxylation of 2-Aryl Carboxylic Acids Using (Diacetoxyiodo)benzene for Preparation of Aryl Aldehydes, Ketones, and Nitriles [organic-chemistry.org]
- 15. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
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- 22. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Poor Solubility of 2-Cyano-5-iodobenzoic Acid
Welcome to the technical support center for handling 2-Cyano-5-iodobenzoic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this compound. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to ensure successful experimental outcomes.
FAQ 1: What are the fundamental properties of this compound that influence its solubility?
To effectively troubleshoot the solubility of this compound (Molecular Weight: 273.03 g/mol ), it is crucial to first understand its molecular structure.[1] The molecule possesses three key functional groups on a benzene ring:
-
A Carboxylic Acid (-COOH): This is an acidic group that can be deprotonated to form a highly polar carboxylate salt (-COO⁻). This transformation is pH-dependent and is the most critical factor for enhancing solubility in aqueous media.
-
A Cyano Group (-C≡N): This is a polar, electron-withdrawing group.
-
An Iodine Atom (-I): This is a large, lipophilic (non-polar) halogen.
The overall solubility of the molecule is a delicate balance between the polar carboxylic acid/cyano groups and the non-polar iodinated benzene ring. The pKa of the carboxylic acid group is a key parameter. While the exact pKa for this specific molecule is not readily published, we can estimate it by observing related structures. Benzoic acid has a pKa of 4.2.[2] Electron-withdrawing groups like the cyano group typically lower the pKa (making the acid stronger). For instance, 2-cyanobenzoic acid has a pKa of approximately 3.14.[3][4] Therefore, it is reasonable to assume the pKa of this compound is also in the acidic range (likely pH 2.5-3.5).
This low pKa means the molecule will exist in its neutral, less soluble acid form in neutral or acidic solutions. To achieve significant aqueous solubility, the pH of the solution must be raised above the pKa to deprotonate the carboxylic acid and form the much more polar and soluble carboxylate salt.
FAQ 2: I'm starting my experiment. What common laboratory solvents should I try first?
For initial solubility screening, it is recommended to test a range of common organic solvents, from polar aprotic to polar protic. For many biological assays, compounds are first dissolved in a concentrated stock solution (e.g., 10-30 mM) in Dimethyl Sulfoxide (DMSO) before further dilution into aqueous assay buffers.[5][6]
The table below provides a qualitative guide to the expected solubility of this compound in various solvents, based on the properties of structurally similar compounds.[7][8][9]
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Expected Solubility | Rationale & Comments |
| DMSO | Polar Aprotic | High | Excellent starting point. Capable of dissolving a wide range of polar and nonpolar compounds.[10] |
| DMF | Polar Aprotic | High | Similar to DMSO, often a good alternative. |
| Methanol/Ethanol | Polar Protic | Moderate | The alcohol can hydrogen bond with the carboxylic acid. Solubility increases with temperature. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMSO/DMF. |
| THF | Non-polar Aprotic | Low | Generally poor for polar carboxylic acids. |
| Water (neutral) | Polar Protic | Very Low | The non-polar iodinated ring significantly reduces water solubility. Benzoic acid itself has low solubility in cold water.[8] |
| Aqueous Base (e.g., pH > 8) | Polar Protic | High | Deprotonation to the carboxylate salt dramatically increases solubility. |
FAQ 3: My compound won't dissolve in neutral organic solvents or water. How can I use pH to improve solubility?
This is the most common and effective strategy for this type of molecule. The poor solubility in neutral water is expected due to the molecule's acidic nature. By raising the pH, you convert the insoluble carboxylic acid into its highly soluble conjugate base (carboxylate salt).
Mechanism: Acid-Base Chemistry
At a pH below the molecule's pKa (~3), the carboxylic acid group is protonated (-COOH) and the molecule is neutral and poorly soluble. At a pH significantly above the pKa, the group is deprotonated to the anionic carboxylate (-COO⁻), making the molecule an ion (salt), which is much more soluble in polar solvents like water.
Step-by-Step Protocol: Preparing a Basic Stock Solution
This protocol describes how to prepare a 10 mM aqueous stock solution.
-
Weigh the Compound: Accurately weigh the required amount of this compound (M.W. = 273.03 g/mol ). For 1 mL of a 10 mM solution, you need 2.73 mg.
-
Initial Suspension: Add the solid to 80% of the final desired volume of purified water (e.g., 800 µL for a 1 mL final volume). The compound will likely not dissolve and will form a slurry.
-
pH Adjustment: While stirring, add a dilute basic solution dropwise. A 0.1 M or 1 M NaOH solution is recommended. Use a calibrated pH meter to monitor the pH.
-
Observe Dissolution: As the pH rises above ~4-5, you should observe the solid beginning to dissolve. Continue adding the base until all the solid is dissolved and the pH is stable in a suitable range for your experiment (e.g., pH 7.4 for physiological assays, or higher if tolerated).
-
Final Volume Adjustment: Once the compound is fully dissolved, add water to reach the final desired volume (e.g., 1 mL).
-
Validation (Recommended): If the final concentration is critical, it is best practice to validate it using UV-Vis spectroscopy or HPLC against a known standard.
Note on Base Selection:
-
Strong Bases (NaOH, KOH): Suitable for most applications.
-
Weaker Bases (Sodium Bicarbonate, NaHCO₃): Can also be used and will buffer the solution around pH 8.3. This is a gentler option if your downstream application is sensitive to high pH.
FAQ 4: I've tried basic solvents and pH adjustment without success, or my experiment is incompatible with high pH. What are the next steps?
If pH modification is not an option, or if you are working in non-aqueous systems, other techniques can be employed.
-
Heating: For many substituted benzoic acids, solubility in organic solvents like alcohols or acetonitrile increases significantly with temperature.[7] Prepare a saturated solution at an elevated temperature (e.g., 50-60°C) and allow it to cool to room temperature. Be cautious, as the compound may precipitate upon cooling. This is often used for recrystallization but can be adapted for preparing stock solutions if they are used immediately.
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate the dissolution process, especially for kinetically slow dissolutions.[5] This is particularly useful when trying to dissolve the compound in viscous solvents like DMSO.
-
Co-solvents: If solubility is poor in a single solvent, a mixture of solvents can be effective. For biological assays that cannot tolerate high percentages of DMSO, a co-solvent system might be necessary. The use of water can, in some cases, surprisingly increase the solubility of carboxylic acids in certain organic solvents.[11][12]
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A step-by-step decision diagram for troubleshooting solubility.
References
-
Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1968). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 33(5), 1947–1950. Available at: [Link]
-
ChemBK. 2-Cyano Benzoic Acid o-Cyano Benzoic Acid - Names and Identifiers. Available at: [Link]
-
Zhang, P., et al. (2024). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Molecular Structure. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Available at: [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
Jasmin, F., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 831–836. Available at: [Link]
-
Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033103. Available at: [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). SciTech Connect. Available at: [Link]
-
Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. AIP Publishing. Available at: [Link]
-
Wikipedia. Benzoic acid. Available at: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available at: [Link]
-
Li, M., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527–2548. Available at: [Link]
-
University of Alberta. Solubility of Organic Compounds. Available at: [Link]
-
OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Available at: [Link]
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- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 3. 2-CYANOBENZOIC ACID | 3839-22-3 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Benzoic acid - Wikipedia [en.wikipedia.org]
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- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 12. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | OSTI.GOV [osti.gov]
Technical Support Center: Managing Impurities in Commercial 2-Cyano-5-iodobenzoic Acid
Welcome to the technical support center for 2-Cyano-5-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot impurities encountered in commercial batches of this versatile reagent. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your experiments and the quality of your results.
Section 1: Understanding the Impurity Profile of this compound
The purity of this compound is paramount for its successful application in complex organic syntheses, particularly in the development of novel therapeutics. Impurities can arise from the synthetic route, degradation, or improper storage. A foundational understanding of the common synthetic pathways is crucial for anticipating potential impurities.
The most prevalent commercial synthesis involves the Sandmeyer reaction, starting from 2-aminobenzoic acid (anthranilic acid). This multi-step process, while effective, can introduce a variety of impurities.
Visualizing the Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway of this compound and sources of common impurities.
Commonly Observed Impurities in Commercial Batches
Based on the synthetic route and stability of the molecule, the following impurities are frequently encountered.
| Impurity Name | Chemical Structure | Typical Origin | Potential Impact on Downstream Reactions |
| 2-Amino-5-iodobenzoic acid | C₇H₆INO₂ | Unreacted starting material from the Sandmeyer reaction.[1] | Can lead to the formation of undesired nitrogen-containing byproducts in subsequent reactions. May interfere with catalytic cycles. |
| 2-Hydroxy-5-iodobenzoic acid | C₇H₅IO₃ | Hydrolysis of the diazonium salt intermediate during the Sandmeyer reaction.[2] | The phenolic hydroxyl group can react with electrophiles or interfere with metal-catalyzed reactions. |
| Isomeric Impurities (e.g., 2-Cyano-3-iodobenzoic acid) | C₈H₄INO₂ | Non-selective iodination of 2-aminobenzoic acid. | Can lead to regioisomeric byproducts that are difficult to separate from the desired product. |
| Residual Copper Salts | - | Incomplete removal of the copper cyanide catalyst from the Sandmeyer reaction.[3] | Can poison catalysts in subsequent cross-coupling reactions (e.g., Palladium catalysts) and may lead to irreproducible results.[4] |
| Benzoic Acid | C₇H₆O₂ | De-iodination of the product or starting materials under certain conditions. | Generally less reactive, but can affect the stoichiometry of reactions and complicate purification. |
Section 2: Analytical Methods for Impurity Detection and Quantification
A robust analytical strategy is the cornerstone of effective impurity management. The following methods are recommended for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for separating and quantifying impurities in this compound.[5]
Recommended HPLC Protocol:
-
Column: A reversed-phase C18 column is generally effective for separating benzoic acid derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The acidic modifier helps to ensure sharp peaks for the carboxylic acid.
-
Detection: UV detection at a wavelength where both the main component and potential impurities have significant absorbance (e.g., 254 nm).
-
Quantification: Impurity levels can be quantified using an external standard method with certified reference materials or by area normalization, assuming similar response factors for structurally related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents.[6] Derivatization may be necessary to increase the volatility of the benzoic acid and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation of unknown impurities and for confirming the identity of the main component.[7] Quantitative NMR (qNMR) can also be used for accurate purity assessment without the need for reference standards of the impurities.
Section 3: Purification Strategies for this compound
When the purity of a commercial batch of this compound does not meet the requirements of your application, the following purification methods can be employed.
Recrystallization
Recrystallization is a highly effective and commonly used method for purifying substituted benzoic acids.[3][8]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Suitable solvents include acetic acid, methanol, or a mixture of ethanol and water.
-
Dissolution: In a fume hood, dissolve the impure compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizing the Recrystallization Workflow
Caption: A typical workflow for the purification of this compound via recrystallization.
Section 4: Troubleshooting Guide
This section addresses specific issues that may arise during experiments using this compound.
| Problem Encountered | Potential Cause Related to Impurities | Recommended Action |
| Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) | Residual Copper Salts: Copper can act as a poison for palladium catalysts, leading to decreased catalytic activity.[4] | 1. Analyze the starting material for residual copper using techniques like ICP-MS. 2. Purify the this compound by recrystallization to remove metal impurities. 3. Consider adding a ligand that can chelate copper without interfering with the palladium catalyst. |
| Formation of Unexpected Byproducts | Presence of Isomeric Impurities: If the starting material contains regioisomers, these will also react, leading to a mixture of isomeric products. | 1. Use high-resolution HPLC or GC-MS to check for isomeric impurities in the starting material. 2. If isomers are present, purify the starting material before use. |
| Inconsistent Reaction Rates or Stalled Reactions | Presence of 2-Amino-5-iodobenzoic Acid: The amino group can coordinate to the metal center of a catalyst, altering its electronic properties and reactivity.[9] | 1. Analyze the starting material for the presence of the amino-substituted impurity using HPLC or NMR. 2. Purify the this compound to remove this impurity. |
| Difficulty in Product Purification | Presence of Structurally Similar Impurities (e.g., 2-Hydroxy-5-iodobenzoic Acid): These impurities can have similar solubility and chromatographic behavior to the desired product, making separation challenging. | 1. Optimize the purification method. For chromatography, try a different stationary phase or mobile phase to improve separation. 2. For recrystallization, screen a wider range of solvents. |
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store commercial this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and strong oxidizing agents.[10] Proper storage is crucial to prevent degradation.
Q2: My batch of this compound has a slight discoloration. Does this indicate the presence of impurities?
A: Discoloration can be an indication of impurities, possibly arising from the synthesis process or degradation over time.[8] It is recommended to analyze the material by HPLC to determine the purity and identify any significant impurities before use.
Q3: Can I use this compound directly from the supplier without further purification?
A: For many applications, the purity of commercial this compound is sufficient. However, for sensitive reactions, such as those involving catalysis or the synthesis of pharmaceutical ingredients, it is highly recommended to perform a purity analysis and, if necessary, purify the material before use.[11]
Q4: How do I dispose of waste containing this compound and its impurities?
A: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.[12] Consult your institution's environmental health and safety office for specific guidelines.
References
- Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.
- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
- Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
-
ResearchGate. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
Jomo Kenyatta University of Agriculture and Technology. (2025, August 8). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Retrieved from [Link]
-
ACS Publications. (n.d.). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved from [Link]
-
ResearchGate. (2024, February 1). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from [Link]
-
MDPI. (2026, January 16). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Retrieved from [Link]
-
IJRPR. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
-
RSC Publishing. (2020, September 28). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]
-
Scientific Research Publishing. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
-
RSC Publishing. (2024, September 24). Iodine/DMSO-catalyzed oxidative deprotection of N-tosylhydrazone for benzoic acid synthesis. Retrieved from [Link]
-
IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Journal of Molecular Pharmacy & Organic Process Research. (2025). The Role of Catalysis in Green and Sustainable Organic Chemistry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Benzoic acid - Safety Data Sheet. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. Retrieved from [Link]
-
European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]
-
Elemental Microanalysis. (2024, November 13). 2-IODOBENZOIC ACID. Retrieved from [Link]
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- 2. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. biomedres.us [biomedres.us]
- 6. biotech-spain.com [biotech-spain.com]
- 7. ijnrd.org [ijnrd.org]
- 8. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 12. echemi.com [echemi.com]
influence of reaction temperature on 2-Cyano-5-iodobenzoic acid reactivity
Welcome to the technical support center for 2-Cyano-5-iodobenzoic acid (CAS 185050-32-2). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the influence of reaction temperature on the reactivity of this versatile building block.
Introduction: The Critical Role of Temperature
This compound is a polysubstituted aromatic compound featuring three distinct functional groups: a nitrile (-CN), an iodide (-I), and a carboxylic acid (-COOH). The interplay between these groups, governed significantly by reaction temperature, dictates its reactivity and the success of synthetic transformations. The electron-withdrawing nature of the cyano and carboxyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the carbon-iodine bond's relative weakness makes it an excellent leaving group in cross-coupling reactions.[1] Temperature is a critical parameter that must be carefully controlled to maximize yield, minimize side reactions, and ensure the desired regioselectivity.
Section 1: Troubleshooting Common Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Q1: I am seeing low yields in my Suzuki-Miyaura coupling reaction with this compound at room temperature. What is happening?
A1: Insufficient Thermal Energy for Catalytic Cycle Progression.
While some Suzuki reactions can proceed at room temperature, the coupling of this compound often requires elevated temperatures to achieve efficient conversion.[2][3] The key steps in the catalytic cycle, namely oxidative addition and reductive elimination, have activation energy barriers that may not be sufficiently overcome at ambient temperatures.
Causality & Troubleshooting:
-
Oxidative Addition: The initial step, where the palladium catalyst inserts into the carbon-iodine bond, is often the rate-limiting step. While the C-I bond is reactive, the overall kinetics can be sluggish at room temperature.
-
Ligand Dissociation/Association: Temperature influences the equilibrium of ligand association and dissociation from the palladium center, which is crucial for catalyst activity.
-
Solubility: The starting material and intermediates may have limited solubility at lower temperatures, leading to a heterogeneous reaction mixture and reduced reaction rates.
Recommended Actions:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments (e.g., from room temperature to 50 °C, then 70 °C). Monitor the reaction progress by TLC or LC-MS at each stage. Many Suzuki couplings show significantly improved yields at temperatures between 70-100 °C.[2]
-
Solvent Choice: Ensure your solvent can accommodate the desired temperature range. Toluene or DMF are common choices for higher-temperature Suzuki reactions.
-
Catalyst and Ligand System: If increasing temperature does not resolve the issue, consider a more active catalyst system. For instance, using more electron-rich and bulky phosphine ligands can facilitate the oxidative addition step even at lower temperatures.
Q2: During a high-temperature Sonogashira coupling (e.g., >100 °C), I am observing significant byproduct formation and a dark reaction mixture. What are the likely side reactions?
A2: Thermal Decomposition and Undesired Side Reactions.
High temperatures in Sonogashira couplings can lead to several undesirable pathways, compromising the yield and purity of your desired product.
Causality & Troubleshooting:
-
Decarboxylation: The carboxylic acid group on the benzene ring can be susceptible to decarboxylation at high temperatures, especially in the presence of a base.[1][4] This side reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring.[4]
-
Glaser Coupling: The copper co-catalyst, essential for the Sonogashira reaction, can also promote the homocoupling of the terminal alkyne (Glaser coupling), especially at elevated temperatures.[5]
-
Catalyst Decomposition: The palladium catalyst itself can decompose at very high temperatures, leading to the formation of palladium black and a loss of catalytic activity.
-
Solvent Degradation: Solvents like DMF can decompose at high temperatures, especially in the presence of a base, leading to the formation of impurities that can complicate purification.
Recommended Actions:
-
Optimize Temperature: The ideal temperature for a Sonogashira coupling is a balance between achieving a reasonable reaction rate and minimizing side reactions. For aryl iodides, the reaction can often be carried out under mild conditions, sometimes even at room temperature.[5] A typical starting point would be in the range of 50-80 °C.
-
Copper-Free Conditions: If Glaser coupling is a significant issue, consider a copper-free Sonogashira protocol. These methods often require a different ligand system and may need slightly higher temperatures than the copper-co-catalyzed versions but can provide a cleaner reaction profile.
-
Choice of Base: A milder base, such as triethylamine or diisopropylethylamine, is often preferred over stronger bases to minimize base-induced side reactions.
Q3: In a nucleophilic aromatic substitution (SNAr) reaction to displace the iodide, the reaction is very slow at room temperature. Can I simply increase the temperature?
A3: Yes, but with caution. Temperature significantly influences SNAr rates, but can also promote unwanted reactions.
The SNAr mechanism involves the formation of a Meisenheimer complex, and the rate of this reaction is highly dependent on temperature.[6] Increasing the temperature will generally accelerate the reaction. However, this compound has multiple reactive sites.
Causality & Troubleshooting:
-
Reaction Rate vs. Temperature: The rate of SNAr reactions is typically enhanced at higher temperatures as it provides the necessary activation energy for the nucleophilic attack and formation of the intermediate complex.[6]
-
Potential for Side Reactions:
-
Decarboxylation: As mentioned previously, high temperatures can lead to the loss of the carboxylic acid group.[4]
-
Reaction with the Cyano Group: While generally less reactive than the C-I bond towards nucleophiles, the cyano group can undergo hydrolysis or other nucleophilic additions at elevated temperatures, especially under strongly basic or acidic conditions.
-
Recommended Actions:
-
Controlled Heating: Increase the temperature stepwise (e.g., to 50 °C, then 80 °C) while monitoring the reaction closely for the formation of byproducts.
-
Solvent Selection: Use a polar aprotic solvent like DMSO or DMF, which can help to stabilize the charged Meisenheimer intermediate and may allow for lower reaction temperatures.[7]
-
Base Selection: The choice of base is crucial. A non-nucleophilic base should be used if the intention is only to deprotonate a nucleophile. If the base itself is nucleophilic, it could compete in the substitution reaction.
Section 2: Frequently Asked Questions (FAQs)
What is the optimal temperature range for Suzuki coupling with this compound?
While the optimal temperature is substrate-dependent, a general starting range for Suzuki couplings with aryl iodides is 70-100 °C.[2] Reactions can sometimes be performed at room temperature, but this often leads to significantly longer reaction times.[2] It is always recommended to perform a temperature optimization study for your specific reaction.
How does temperature affect the stability of this compound?
While stable under normal storage conditions, this compound can undergo decarboxylation at elevated temperatures.[1][4] The presence of both a cyano and a carboxyl group, which are electron-withdrawing, can facilitate this process upon heating.[1][4]
Can Sonogashira couplings with this compound be performed at room temperature?
Yes, Sonogashira reactions involving aryl iodides are often efficient at room temperature, which is a key advantage of this reaction.[5][8] This is because the carbon-iodine bond is the most reactive among the aryl halides for this type of coupling.[5] Performing the reaction at room temperature can help to minimize side reactions like Glaser coupling.[5]
Section 3: Experimental Protocols & Data
Table 1: Temperature Effects on Suzuki Coupling Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Room Temp (~25 °C) | 24 | 15 | Incomplete conversion |
| 2 | 50 °C | 12 | 45 | Significant improvement |
| 3 | 80 °C | 6 | 88 | Near-complete conversion |
| 4 | 110 °C | 6 | 85 | Slight increase in byproducts |
This data is illustrative and specific results will vary based on the coupling partners, catalyst, ligand, base, and solvent used.
Protocol: General Procedure for Temperature Optimization in a Suzuki Coupling
-
To a reaction vessel, add this compound (1 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2 eq.).
-
Add the chosen solvent (e.g., Toluene/H₂O mixture).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or LC-MS.
-
If the reaction is slow or stalls, increase the temperature by 20-30 °C and continue monitoring.
-
Once the reaction is complete, cool to room temperature and proceed with the workup and purification.
Section 4: Visualizing Reaction Pathways
Diagram 1: Key Temperature-Dependent Pathways
Caption: Decision tree for temperature optimization.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
-
Wikipedia, Nucleophilic aromatic substitution, [Link]
-
LNEYA Industrial Chillers Manufacturer, What are the conditions for the decarboxylation reaction? How to control the temperature of heating?, [Link]
-
ResearchGate, The effect of various temperatures on the Suzuki coupling reaction a, [Link]
-
Wikipedia, Sonogashira coupling, [Link]
-
ACS Publications, The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews, [Link]
-
PubMed, Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions, [Link]
-
National Institutes of Health (NIH), Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC, [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lneya.com [lneya.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in Reactions Using 2-Cyano-5-iodobenzoic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning in reactions involving 2-Cyano-5-iodobenzoic acid. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges in your experiments.
Introduction: The Challenge of this compound in Catalysis
This compound is a valuable building block in medicinal chemistry and materials science due to its trifunctional nature. The presence of a carboxylic acid, a cyano group, and an iodo group on the same aromatic ring allows for a variety of subsequent chemical transformations. However, the very functional groups that make this molecule so useful can also be the source of significant challenges in metal-catalyzed cross-coupling reactions, most notably catalyst poisoning.
This guide will focus primarily on palladium, nickel, and copper-catalyzed reactions, which are commonly employed for transformations involving aryl iodides. We will explore the mechanisms of catalyst deactivation and provide actionable troubleshooting strategies to ensure the success of your reactions.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding catalyst poisoning when using this compound.
Q1: My cross-coupling reaction with this compound is sluggish or has completely stalled. What are the likely causes?
A1: A stalled reaction is a classic symptom of catalyst poisoning. The primary culprits are the functional groups on your starting material and potential impurities.
-
Cyanide Poisoning: The cyano (-CN) group is a well-documented poison for palladium catalysts.[1][2][3][4] It can bind strongly to the metal center and deactivate various intermediates in the catalytic cycle, leading to the formation of inactive palladium-cyanide complexes.[1][2]
-
Iodide Inhibition: While aryl iodides are highly reactive in cross-coupling, the iodide anion (I⁻) released during the reaction can form inactive, bridged palladium dimers.[5][6] However, the effect of iodide can be complex and is sometimes reported to be beneficial.[7]
-
Nitrogen-Containing Impurities: The synthesis of this compound can sometimes start from 2-aminobenzoic acid derivatives via a Sandmeyer reaction.[8][9] Residual amino compounds are known to coordinate with and poison palladium catalysts.[10][11]
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides and homocoupling of your coupling partner (e.g., boronic acids in Suzuki coupling).[12][13][14]
Q2: I observe a color change in my reaction mixture to black or dark brown shortly after adding the catalyst. What does this indicate?
A2: The formation of palladium black (finely divided palladium metal) is a strong indicator of catalyst decomposition and loss of catalytic activity.[6] This can be triggered by several factors, including:
-
High reaction temperatures: Can lead to catalyst agglomeration.
-
Presence of impurities: Can accelerate catalyst decomposition.
-
Inadequate ligand protection: If the ligand dissociates from the metal center, the unprotected palladium can precipitate.
Q3: Can the carboxylic acid group on this compound interfere with the reaction?
A3: Yes, the carboxylic acid group can participate in acid-base reactions with the basic components of your reaction mixture (e.g., the base in a Suzuki or Heck coupling). This can affect the pH of the reaction and the solubility of your reagents. It is crucial to select a base that is compatible with the carboxylic acid functionality or to protect the carboxylic acid as an ester prior to the coupling reaction.
Q4: Are nickel and copper catalysts also susceptible to poisoning by the cyano and iodo groups?
A4: Yes, both nickel and copper catalysts can be poisoned, although the specific mechanisms and sensitivities may differ from palladium.
-
Nickel Catalysts: Nickel-catalyzed cross-coupling reactions are also sensitive to poisoning by various species.[15][16][17][18][19] Halide ions can influence the catalytic cycle of nickel complexes.[19]
-
Copper Catalysts: Copper catalysts are known to be deactivated by sulfur and halide compounds.[20][21][22][23] Cyanide can also coordinate to copper centers.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving problems related to catalyst poisoning in your reactions with this compound.
Visualizing the Problem: Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways through which a palladium catalyst can be deactivated when using this compound.
Caption: Potential pathways for palladium catalyst deactivation.
Troubleshooting Workflow
If you are experiencing low yields or a stalled reaction, follow this systematic troubleshooting workflow.
Caption: A step-by-step troubleshooting workflow for your reaction.
Detailed Troubleshooting Steps
Step 1: Reagent Purity and Quality Control
-
This compound:
-
Purity Check: Verify the purity of your starting material using techniques like NMR or LC-MS. Impurities from the synthesis, such as residual 2-aminobenzoic acid derivatives, can act as catalyst poisons.
-
Purification: If impurities are suspected, recrystallize the this compound before use.
-
-
Coupling Partner:
-
Boronic Acids (Suzuki Coupling): Boronic acids can degrade over time, leading to the formation of boroxines and other inactive species. Use freshly purchased or purified boronic acids. Consider using more stable alternatives like boronate esters (e.g., pinacol esters) or trifluoroborate salts.[24]
-
-
Solvents and Other Reagents:
-
Anhydrous and Degassed Solvents: For most cross-coupling reactions, it is critical to use anhydrous and thoroughly degassed solvents to prevent catalyst oxidation and side reactions.[14]
-
Step 2: Maintaining an Inert Atmosphere
-
Degassing: Properly degas your solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for sensitive reactions.
Step 3: Optimizing the Catalytic System
| Parameter | Recommended Action | Rationale |
| Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). | Compensates for catalyst deactivation. |
| Ligand Selection | For electron-deficient aryl halides, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos).[24] | These ligands promote the oxidative addition step and can stabilize the catalyst. |
| Pre-catalyst | Use a well-defined palladium pre-catalyst. | Pre-catalysts can offer better reproducibility and higher activity compared to generating the active catalyst in situ.[24] |
Step 4: Modifying Reaction Conditions
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you observe the formation of palladium black, try lowering the reaction temperature.
-
Base Selection: The choice of base is crucial. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. The base's strength and solubility can significantly impact the reaction outcome.[24]
Step 5: Protecting Group Strategy
-
Esterification: If the carboxylic acid is suspected to interfere with the reaction, consider protecting it as an ester (e.g., a methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for your experiments and includes best practices to minimize catalyst poisoning.
-
Reagent Preparation:
-
Ensure this compound is pure and dry.
-
Use a fresh bottle of the boronic acid or purify it before use.
-
Use anhydrous, degassed solvents.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).
-
Add the degassed solvent system (e.g., dioxane/water, 4:1) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Catalyst Regeneration (for Heterogeneous Catalysts)
While homogeneous catalysts are generally not recovered, if you are using a heterogeneous palladium catalyst (e.g., Pd on carbon) that has been poisoned, a regeneration procedure may be attempted. Note that the success of regeneration is highly dependent on the nature of the poison.
-
Filtration and Washing:
-
Filter the catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with the reaction solvent, followed by a solvent in which the poison is soluble.
-
-
Thermal Treatment:
-
Dry the catalyst under vacuum.
-
Heat the catalyst under a stream of inert gas or in a vacuum oven at a moderate temperature (e.g., 100-200 °C) to desorb weakly bound poisons.
-
-
Chemical Treatment (Use with Caution):
-
For more strongly bound poisons, a mild chemical wash may be effective. However, this can also damage the catalyst. A dilute solution of a suitable ligand or a mild reducing agent could be considered. This requires careful optimization.
-
References
- Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828–4845.
- Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society, 130(14), 4828-45.
- BenchChem. (2025).
- Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts.
- U.S. Patent No. 3,959,382. (1976).
- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- Springer Nature Research Communities. (2020). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex.
- BenchChem. (2025). How to avoid low yields in cross-coupling reactions of 3-chloropyridazines.
- BenchChem. (2025). This compound | 185050-32-2.
- Wikipedia. (n.d.). 2-Iodobenzoic acid.
- Reddit. (2021).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Center for Biotechnology Information. (2015).
- National Center for Biotechnology Information. (2021).
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- ResearchGate. (n.d.).
- DCL Inc. (n.d.).
- RSC Publishing. (n.d.).
- National Center for Biotechnology Information. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Deactivation of Copper Metal Catalysts for Methanol Decomposition, Methanol Steam Reforming and Methanol Synthesis.
- YouTube. (2023).
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.). Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism.
- National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)
- RSC Publishing. (n.d.). Nickel-catalyzed cross coupling of non-activated alkyl halides: a mechanistic perspective.
- PubMed. (2018).
- YouTube. (2023). Elucidating Electron Transfer Events in Nickel Complexes with Dr. Craig Day.
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with 7-Chlorohept-1-yne.
- Google Patents. (n.d.). A synthetic method of 2-chloro-5-iodobenzoic acid.
- ChemicalBook. (n.d.). 2-Chloro-5-iodobenzoic acid synthesis.
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nickel-catalyzed cross coupling of non-activated alkyl halides: a mechanistic perspective - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. orgsyn.org [orgsyn.org]
- 18. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Monofluoroalkyl Halides for Late-Stage Monofluoroalkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Cyano-5-iodobenzoic Acid and Other Halobenzoic Acids
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Halobenzoic Acids in Synthesis
Halogenated benzoic acids are foundational building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The specific halogen substituent on the aromatic ring is not merely an incidental feature; it is a strategic control element that dictates the molecule's reactivity and synthetic potential. Among these, 2-cyano-5-iodobenzoic acid stands out as a highly versatile intermediate. Its utility stems from the unique interplay between the electron-withdrawing cyano and carboxylic acid groups and the highly reactive carbon-iodine bond.
This guide provides an in-depth comparison of the reactivity of this compound against its halogen counterparts: 2-cyano-5-fluorobenzoic acid, 2-cyano-5-chlorobenzoic acid, and 2-cyano-5-bromobenzoic acid. We will explore the theoretical underpinnings of their reactivity and provide experimental context for their application in cornerstone synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The Theoretical Framework: Understanding Reactivity Drivers
The reactivity of a halobenzoic acid is governed by a combination of electronic effects and the intrinsic properties of the carbon-halogen (C-X) bond.
Electronic Landscape of the Aromatic Ring
The benzene ring in 2-cyano-5-halobenzoic acids is influenced by three distinct substituents:
-
Cyano Group (-CN) and Carboxylic Acid Group (-COOH): Both groups are strongly electron-withdrawing through a combination of inductive (-I) and resonance (-R) effects.[1][2] They pull electron density from the aromatic ring, deactivating it towards electrophilic attack but activating it for nucleophilic aromatic substitution.[3][4][5]
-
Halogen Group (-X): Halogens exert a dual electronic influence. They are electronegative and withdraw electron density through the sigma bond (inductive effect, -I), which deactivates the ring.[1][2] Conversely, they can donate electron density into the pi system through resonance (+R). For chlorine, bromine, and iodine, the inductive effect dominates, making them net deactivators.
This electronic environment makes the ring electron-poor, which is a crucial factor in facilitating reactions like nucleophilic aromatic substitution.
The Decisive Factor: Carbon-Halogen Bond Strength
For many of the most powerful modern synthetic reactions, the cleavage of the C-X bond is the rate-determining step. The strength of this bond is inversely proportional to the size of the halogen atom. The weaker the bond, the more readily it breaks, and the more reactive the compound is in transformations like cross-coupling.
The average bond energies clearly illustrate this trend:
| Bond | Average Bond Energy (kJ/mol) |
| C-F | ~485 |
| C-Cl | ~327 |
| C-Br | ~285 |
| C-I | ~213 |
| (Data sourced from multiple references)[6][7][8] |
This hierarchy establishes This compound as the most reactive substrate for reactions involving oxidative addition, a key step in many catalytic cycles.[3][9]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for constructing carbon-carbon and carbon-heteroatom bonds. In this arena, the identity of the halogen is paramount, with the general reactivity trend being: I > Br > Cl >> F .[9][10]
Suzuki-Miyaura Coupling: The Gold Standard for C-C Bond Formation
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species.[11][12] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][9][11] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step, making the weaker C-I bond of this compound highly advantageous for rapid and efficient reaction.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Halogen | Relative Reactivity | Typical Conditions | Expected Yield |
| This compound | I | Very High | Pd(PPh₃)₄, Na₂CO₃, 80 °C, 1-2h | >95% |
| 2-Cyano-5-bromobenzoic acid | Br | High | Pd(PPh₃)₄, Na₂CO₃, 90 °C, 4-8h | 85-95% |
| 2-Cyano-5-chlorobenzoic acid | Cl | Moderate | Specialized catalysts (e.g., Buchwald ligands), higher temp, >12h | 60-80% |
| 2-Cyano-5-fluorobenzoic acid | F | Very Low | Generally unreactive under standard conditions | <5% |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reagent Setup: In a nitrogen-flushed round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃) (2.5 eq).[13]
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[14][15] Similar to the Suzuki coupling, the catalytic cycle begins with oxidative addition, making aryl iodides the most reactive substrates.[16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): A Complete Reversal of Reactivity
In stark contrast to cross-coupling, the reactivity order for SNAr is: F > Cl > Br > I . [17] This reaction proceeds via an addition-elimination mechanism. [5]The rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. [5][17]The presence of strong electron-withdrawing groups (like -CN and -COOH) ortho or para to the halogen is essential to stabilize this intermediate.
The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The C-F bond is broken in the second, faster elimination step, so its high bond strength does not impede the reaction rate.
Caption: Relative reactivity of 2-cyano-5-halobenzoic acids in SNAr.
Comparative Performance in SNAr Reactions
| Substrate | Halogen | Relative Reactivity | Rationale |
| 2-Cyano-5-fluorobenzoic acid | F | Very High | Highest C-X bond polarization facilitates nucleophilic attack. |
| 2-Cyano-5-chlorobenzoic acid | Cl | High | Good balance of polarization and leaving group ability. |
| 2-Cyano-5-bromobenzoic acid | Br | Moderate | Lower polarization compared to C-Cl. |
| This compound | I | Low | Least polarization of the C-X bond. |
Summary and Synthetic Strategy
The choice between this compound and its halogen analogs is entirely dependent on the desired transformation. The following table provides a clear guide for substrate selection.
| Reaction Type | Most Reactive Substrate | Least Reactive Substrate | Key Rationale |
| Suzuki-Miyaura Coupling | 2-Cyano-5-iodo benzoic acid | 2-Cyano-5-fluoro benzoic acid | Rate depends on C-X bond cleavage (C-I is weakest). |
| Heck Reaction | 2-Cyano-5-iodo benzoic acid | 2-Cyano-5-fluoro benzoic acid | Rate depends on C-X bond cleavage (C-I is weakest). |
| Buchwald-Hartwig Amination | 2-Cyano-5-iodo benzoic acid | 2-Cyano-5-fluoro benzoic acid | Rate depends on C-X bond cleavage (C-I is weakest). |
| SNAr | 2-Cyano-5-fluoro benzoic acid | 2-Cyano-5-iodo benzoic acid | Rate depends on nucleophilic attack (C-F is most polarized). |
This compound is an exceptionally reactive and versatile substrate for palladium-catalyzed cross-coupling reactions, offering faster reaction times and milder conditions compared to its chloro and bromo analogs. Its utility makes it a preferred building block for the rapid synthesis of complex biaryl and substituted aromatic systems. Conversely, for nucleophilic aromatic substitution, its fluoro- and chloro- counterparts are superior choices. A thorough understanding of these reactivity principles allows the modern synthetic chemist to strategically select the optimal starting material, saving time, resources, and ultimately accelerating the drug discovery and development process.
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A Senior Application Scientist's Guide to the Analytical Quantification of 2-Cyano-5-iodobenzoic Acid
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2-Cyano-5-iodobenzoic acid (CIBA), a critical building block in modern pharmaceutical synthesis.[1][2] As researchers, drug development professionals, and quality control scientists, the ability to precisely measure this compound is paramount for ensuring reaction efficiency, final product purity, and stability. This document moves beyond mere protocols to explain the causal relationships behind methodological choices, grounding every recommendation in scientific first principles and field-proven expertise.
Foundational Knowledge: Physicochemical Profile of this compound
An intelligent analytical strategy begins with a thorough understanding of the analyte's chemical and physical properties. These characteristics dictate its behavior in various analytical systems and are fundamental to method selection and optimization.
| Property | Value / Description | Significance for Analytical Method Development |
| Molecular Formula | C₈H₄INO₂[3] | Confirms the elemental composition and is essential for mass spectrometry. |
| Molecular Weight | 273.03 g/mol [1][3] | Used for preparing standard solutions of known molarity and for mass-to-charge ratio calculations in MS. |
| Predicted pKa | ~2.79[4] | The acidic nature is critical for HPLC mobile phase development and selecting appropriate titration conditions. |
| Appearance | Crystalline solid. | Influences sample preparation, requiring dissolution in an appropriate solvent. |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and hot acetic acid.[5] | Guides the choice of solvents for sample preparation, HPLC mobile phases, and UV-Vis analysis. |
| UV Absorbance | Expected to absorb in the UV range, similar to related structures.[6][7][8] | Enables direct quantification using UV-Vis spectrophotometry and HPLC with UV detection. |
Comparative Analysis of Core Quantification Techniques
The selection of an analytical method is a trade-off between specificity, sensitivity, speed, and cost. Here, we compare four primary techniques applicable to this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase (typically packed in a column) and a liquid mobile phase that is pumped through it at high pressure. For CIBA, Reverse-Phase (RP) HPLC is the most suitable mode.
Expertise & Causality: RP-HPLC is the premier choice due to its high resolving power and sensitivity, making it ideal for separating CIBA from starting materials, intermediates, and degradation products.[6] The compound's low volatility and thermal lability make it unsuitable for direct GC analysis, positioning HPLC as the superior chromatographic technique. The key to a successful RP-HPLC method for an acidic compound like CIBA lies in controlling its ionization state. With a pKa of ~2.79, the mobile phase pH must be maintained below this value (typically pH 2-3).[4] This ensures the carboxylic acid group remains protonated (-COOH) and the molecule is neutral. This un-ionized state enhances its retention on the nonpolar C18 stationary phase and, critically, prevents the peak tailing that occurs from undesirable ionic interactions with residual silanols on the column packing.[9]
Advantages:
-
High Specificity: Can resolve the analyte from closely related impurities.
-
High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ).
-
Robustness: Well-established and reliable technology.
-
Versatility: Applicable for purity testing, stability assays, and reaction monitoring.
Limitations:
-
Higher initial instrument cost.
-
Requires skilled personnel for method development and troubleshooting.
-
Generates solvent waste.
Gas Chromatography-Mass Spectrometry (GC-MS): A Conditional Approach
Principle of Operation: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized and detected based on their mass-to-charge ratio by a mass spectrometer.
Expertise & Causality: Direct injection of CIBA into a GC is not feasible. The carboxylic acid functional group makes the molecule highly polar and non-volatile, and it would likely decompose at the high temperatures of the GC inlet. Therefore, a chemical derivatization step is mandatory. This process converts the polar -COOH group into a non-polar, more volatile ester (e.g., via methylation) or silyl ester (via silylation). This is not merely an extra step; it is a chemical modification designed to fundamentally alter the molecule's properties to make it compatible with the gas phase separation. While GC-MS provides excellent specificity due to mass detection, the requirement for derivatization adds complexity, time, and potential for analytical error.
Advantages:
-
Exceptional Specificity: Mass spectral data provides definitive identification.
-
High Sensitivity: Can detect trace levels of the derivatized analyte.
Limitations:
-
Derivatization Required: Adds time, cost, and potential for incomplete reactions or side products.
-
Not suitable for thermally labile compounds.
-
Less straightforward than HPLC for this analyte.
UV-Vis Spectrophotometry: For Rapid Purity Assessment
Principle of Operation: This technique measures the absorbance of UV-Visible light by the analyte in a solution. According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the absorbing species.
Expertise & Causality: The aromatic ring and conjugated system in CIBA allow it to absorb UV light, making this a viable quantification method.[8] Its primary strength is speed and simplicity. However, it is a non-specific technique. Any impurity that also absorbs light at the chosen analysis wavelength (λmax) will contribute to the signal, leading to an overestimation of the CIBA concentration. Therefore, UV-Vis is best employed as a rapid method for determining the concentration of a known pure substance or for high-throughput screening where absolute specificity is not the primary concern.
Advantages:
-
Fast and Simple: Minimal sample preparation and rapid analysis time.
-
Low Cost: Instrumentation is relatively inexpensive.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Low Specificity: Prone to interference from other UV-absorbing compounds.
-
Less sensitive compared to chromatographic methods.
-
Only suitable for relatively simple sample matrices.
Acid-Base Titration: A Classic Assay of Bulk Material
Principle of Operation: This is a classic wet chemistry technique where a solution of the acidic analyte is neutralized by the dropwise addition of a standardized basic solution (e.g., sodium hydroxide) of known concentration. An indicator or pH meter is used to determine the equivalence point.
Expertise & Causality: As a carboxylic acid, CIBA can be readily assayed by titration. This method measures the total acidic content of the sample. It is a highly precise and accurate method for determining the overall purity of a bulk drug substance, which is why it remains a staple in pharmacopeial assays. However, like UV-Vis, it is non-specific. It cannot distinguish between this compound and any other acidic impurities that may be present. It provides a measure of "total acidity," which is then calculated as a percentage purity of the target compound.
Advantages:
-
High Precision and Accuracy: Considered a primary analytical method.
-
Low Cost: Requires basic laboratory glassware and reagents.
-
Based on a well-understood stoichiometric chemical reaction.
Limitations:
-
Non-specific: Quantifies all acidic components in the sample.
-
Labor-intensive and requires larger sample amounts.
-
Not suitable for trace analysis or analysis in complex matrices.
Detailed Experimental Protocols & Workflows
The following sections provide self-validating, step-by-step protocols for the most common and recommended analytical methods.
Protocol: Quantification by Reverse-Phase HPLC
This protocol is designed to provide excellent resolution and accurate quantification of this compound.
A. Instrumentation and Reagents
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Reagents: Acetonitrile (HPLC grade), Milli-Q water, Phosphoric acid (analytical grade).[6]
-
Standard: this compound reference standard (purity ≥ 99%).
B. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of 50:50 (v/v) Acetonitrile:Water. Add 0.1% phosphoric acid to the aqueous portion before mixing to adjust the pH to ~2.5. Filter and degas the final mixture.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in 25 mL of acetonitrile in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]
-
Sample Preparation: Accurately weigh the sample, dissolve it in acetonitrile, and dilute with the mobile phase to bring the expected concentration into the middle of the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.
C. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm (This is a typical wavelength for cyanobenzoic acids; should be confirmed by running a UV scan of the standard).[6]
-
Run Time: 10 minutes.
D. Data Analysis
-
Inject the calibration standards and the sample(s).
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the sample by interpolating its peak area on the calibration curve.
Typical HPLC Performance Data
| Parameter | Expected Value | Rationale |
| Limit of Detection (LOD) | ~0.1 µg/mL | Based on typical performance for similar chromophoric compounds.[6] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | Ensures precise measurement at low concentrations.[6] |
| Linearity Range | 0.5 - 100 µg/mL (r² > 0.999) | Demonstrates a direct proportional response across a practical concentration range.[6] |
| Precision (%RSD) | < 2% | Indicates high reproducibility of the method.[6] |
| Accuracy (Recovery) | 98 - 102% | Confirms the method's ability to measure the true value. |
HPLC Analysis Workflow
Caption: Workflow for CIBA quantification by RP-HPLC.
Protocol: GC-MS Analysis with Derivatization
This protocol is for instances where mass spectral identification is required and HPLC is unavailable.
A. Instrumentation and Reagents
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5 or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Pyridine, Ethyl Acetate.
-
Standard: this compound reference standard.
B. Derivatization and Sample Preparation
-
Standard/Sample: Accurately weigh ~1 mg of standard or sample into a 2 mL autosampler vial.
-
Dissolution: Add 200 µL of pyridine.
-
Derivatization: Add 100 µL of BSTFA. Cap the vial tightly and heat at 70°C for 30 minutes.
-
Dilution: After cooling, dilute with 700 µL of ethyl acetate. The sample is now ready for injection.
C. GC-MS Conditions
-
Carrier Gas: Helium at 1.2 mL/min.[9]
-
Injector Temperature: 250°C.[9]
-
Oven Program: Start at 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).
-
MS Mode: Electron Ionization (EI), scanning from m/z 50-500.
GC-MS Analysis Workflow
Caption: Workflow for CIBA quantification by GC-MS.
Method Selection Guide
This table provides a summary to guide your choice of analytical technique based on the specific requirements of your task.
| Feature | HPLC | GC-MS (with Derivatization) | UV-Vis Spectrophotometry | Acid-Base Titration |
| Specificity | High | Very High | Low | None |
| Sensitivity | High | Very High | Moderate | Low |
| Primary Use Case | Purity, Stability, Assay | Impurity ID, Trace Analysis | Quick Conc. Check | Bulk Purity Assay |
| Sample Prep | Moderate | Complex | Simple | Simple |
| Expertise | High | High | Low | Moderate |
| Cost / Sample | Moderate | High | Low | Very Low |
Conclusion and Authoritative Recommendations
For the comprehensive and accurate quantification of this compound in nearly all research and development settings, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the unequivocally superior method. Its combination of specificity, sensitivity, and robustness makes it the ideal choice for regulatory compliance, quality control, and reaction monitoring.
While other methods have their place, they should be viewed as complementary tools for specific applications:
-
GC-MS should be reserved for specialized investigations requiring definitive structural confirmation of impurities, accepting the trade-off of a complex derivatization workflow.
-
UV-Vis Spectrophotometry serves as an excellent, rapid tool for at-line monitoring of reaction progress or for a quick concentration check of a known pure material.
-
Acid-Base Titration remains a valuable, cost-effective method for determining the overall purity of the bulk, raw material, providing a strong orthogonal dataset to chromatographic methods.
By selecting the appropriate analytical tool based on a clear understanding of both the analyte's properties and the specific question being asked, researchers can ensure the generation of high-quality, reliable, and defensible data.
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Introduction: The Architectural Significance of 2-Cyano-5-iodobenzoic Acid
An In-Depth Guide to the X-ray Crystal Structures of 2-Cyano-5-iodobenzoic Acid Derivatives: A Comparative Analysis for Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the design of molecular scaffolds that offer predictable and robust intermolecular interactions is paramount. This compound is a quintessential example of such a scaffold. As a polysubstituted benzoic acid derivative, its architecture is rich with functional groups—a carboxylic acid, a cyano group, and an iodine atom—each playing a distinct and influential role in directing solid-state assembly.[1] The carboxylic acid is a powerful hydrogen bond donor and acceptor, the cyano group is a competent acceptor, and the iodine atom is a highly effective halogen bond donor.[1] This trifecta of functionalities makes its derivatives invaluable building blocks for constructing complex, tailored supramolecular structures, a cornerstone of modern drug design and crystal engineering.[2]
This guide provides a comparative analysis of the X-ray crystal structures of this compound derivatives. Moving beyond a simple catalog of structures, we will dissect the causality behind experimental choices, explore the hierarchy of intermolecular forces at play, and present a framework for how this understanding can be leveraged to design novel solids with desired physicochemical properties.
Part 1: The Experimental Workflow—From Molecule to Crystal Structure
The journey from a synthesized molecule to a fully elucidated 3D crystal structure is a multi-step process that demands precision. Each step is critical for obtaining high-quality single crystals, which are the prerequisite for a successful X-ray diffraction experiment.
Synthesis and Purification
The synthesis of this compound and its derivatives typically employs established organic chemistry reactions. Common strategies include the Sandmeyer reaction, which can convert an aromatic amino group into either a cyano or iodo group via a diazonium salt intermediate, or direct electrophilic iodination of a 2-cyanobenzoic acid precursor.[1][3]
Protocol: A Generalized Approach to Purification and Crystallization
-
Purification: Following synthesis, the crude product must be rigorously purified. Techniques such as column chromatography or recrystallization are employed to remove impurities, which can inhibit or disrupt the ordered process of crystal growth. Purity is typically verified by NMR and HPLC.[1]
-
Solvent Selection: The choice of solvent is the most critical variable in crystallization. A systematic screening of solvents with varying polarities is conducted. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Crystallization Method (Slow Evaporation):
-
A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., chloroform/cyclohexane, ethanol/water) in a clean vial.[4]
-
The vial is covered with a cap containing small perforations or with parafilm pierced by a needle. This is to allow the solvent to evaporate slowly over several days to weeks.
-
The vial is placed in a vibration-free environment at a constant temperature. Rapid temperature fluctuations or physical disturbances can lead to the formation of polycrystalline powder instead of single crystals.
-
-
Crystal Harvesting: Once well-formed, single crystals of sufficient size and quality are carefully harvested from the mother liquor for X-ray analysis.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. The workflow involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Caption: Workflow from synthesis to crystallographic database deposition.
Part 2: A Comparative Analysis of Intermolecular Interactions
The solid-state structure, and by extension the material's properties, is dictated by a delicate balance of non-covalent interactions.[5][6] For derivatives of this compound, the packing is primarily governed by a competition and cooperation between hydrogen bonds and halogen bonds.
Key Supramolecular Synthons
A supramolecular synthon is a robust structural unit formed by specific intermolecular interactions.[2] In this class of compounds, two synthons are preeminent:
-
The Carboxylic Acid Dimer: Carboxylic acids frequently form a highly stable, centrosymmetric dimer via a pair of O-H···O hydrogen bonds. This is known as the R22(8) ring motif and is one of the most reliable interactions in crystal engineering.
-
The C−I···N Halogen Bond: The iodine atom possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can interact favorably with a Lewis base, such as the nitrogen atom of a cyano group. This C−I···N halogen bond is strong, linear, and highly directional.[1]
Caption: Primary supramolecular synthons in the discussed crystal structures.
Hypothetical Comparison of Derivative Crystal Packing
To illustrate how subtle molecular changes can influence crystal packing, we present a comparative table of hypothetical derivatives. This table showcases the key crystallographic data points and observed interactions that a researcher would analyze.
| Derivative Structure | CSD Code (Hypothetical) | Space Group | Primary Supramolecular Synthon | Secondary Interactions |
| Parent Acid | 100001 | P-1 | Carboxylic acid dimer R22(8) | C-I···O halogen bond, π-π stacking |
| Methyl Ester | 100002 | P21/c | C-I···N halogen bonded chain | C-H···O interactions |
| Amide Derivative | 100003 | C2/c | N-H···O hydrogen bonded chain | C-I···O halogen bond, N-H···N H-bond |
| 4-Fluoro Derivative | 100004 | P212121 | Carboxylic acid catemer (chain) | C-I···N halogen bond, C-H···F |
Analysis of Hypothetical Data:
-
Parent Acid vs. Methyl Ester: The esterification of the carboxylic acid removes the strong hydrogen bond donor (O-H). This fundamentally alters the packing strategy. The dominant interaction shifts from the hydrogen-bonded dimer to a chain formed by C-I···N halogen bonds, demonstrating the competitive nature of these forces.
-
Amide Derivative: The introduction of an amide group provides additional hydrogen bond donors (N-H). This can lead to more complex 2D or 3D networks where both hydrogen and halogen bonds play crucial roles in defining the architecture.
-
4-Fluoro Derivative: The addition of another substituent can introduce weaker interactions (e.g., C-H···F) and sterically influence the preferred arrangement. In this hypothetical case, it disrupts the formation of the stable dimer, leading to a less common "catemer" chain of hydrogen-bonded acids.
Part 3: Advanced Tools for In-Depth Interaction Analysis
Visual inspection of crystal structures is foundational, but computational tools provide quantitative insights into the nature and strength of intermolecular interactions.
-
Hirshfeld Surface Analysis: This technique partitions the crystal space into regions belonging to each molecule.[7] By mapping properties like the distance to the nearest nucleus inside or outside the surface, one can generate a unique 2D "fingerprint plot" that quantifies the types of intermolecular contacts and their relative prevalence. This allows for a direct visual and numerical comparison of the interaction landscapes between different derivatives.
-
Energy Framework Analysis: Using quantum mechanical calculations, it is possible to compute the interaction energies between pairs of molecules within the crystal lattice.[5][6] This method can distinguish between electrostatic, dispersion, and other energy components, providing a clear hierarchy of the forces that contribute to crystal stability. For example, it could quantitatively confirm that the hydrogen bond dimer is a more significant stabilizing interaction than a weaker π-π stack in the parent acid.
Conclusion: From Structure to Function
The X-ray crystal structures of this compound derivatives reveal a fascinating interplay of directional and competing non-covalent forces. The predictable and robust nature of the carboxylic acid hydrogen bond and the C-I···N halogen bond makes this scaffold a powerful tool for crystal engineering. By strategically modifying the core molecule—for example, through esterification, amidation, or substitution on the aromatic ring—researchers can systematically tune the dominant intermolecular interactions.
This control over the solid-state architecture is critical for drug development professionals. The crystalline form of an active pharmaceutical ingredient (polymorphism) directly impacts its solubility, stability, and bioavailability.[6] A thorough understanding of the supramolecular chemistry of this and related scaffolds, supported by high-quality crystallographic data and advanced analytical tools, is therefore essential for the rational design of pharmaceutical solids with optimized performance and reliability. The Cambridge Structural Database (CSD) remains an indispensable resource for this work, providing the vast dataset needed to derive structure-property relationships.[8][9]
References
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Desiraju, G. R. (1997). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (16), 1475-1482. Retrieved from [Link]
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Thanthiriwatte, K. S., & Sherrill, C. D. (2012). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 136(6), 064508. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
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Gushchin, A. L., & Nizovtsev, A. S. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(8), 949. Retrieved from [Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. CrystEngComm, 11(1), 19-32. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
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ResearchGate. (2022). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 2: X-ray crystal analysis of the compound 5a X-ray data.... Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). By Field. Retrieved from [Link]
- Google Patents. (2008). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
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Journal of Applied Pharmaceutical Science. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Retrieved from [Link]
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PubChem. (n.d.). 2-Cyanobenzoic acid. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (2005). 2-Iodoxybenzoic acid organosulfonates: preparation, X-ray structure and reactivity of new, powerful hypervalent iodine(v) oxidants. Retrieved from [Link]
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Molecules. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Retrieved from [Link]
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Cyano-5-iodobenzoic Acid
In the landscape of modern drug discovery and agrochemical development, the strategic design and synthesis of novel bioactive compounds are paramount. The inherent versatility of a starting material can significantly dictate the efficiency of generating diverse chemical entities with a wide array of biological functions. 2-Cyano-5-iodobenzoic acid has emerged as a particularly valuable building block, offering multiple reactive sites for chemical modification. This guide provides a comprehensive comparison of the biological activities of distinct classes of compounds synthesized from this scaffold, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Advantage of this compound in Synthesis
This compound is a trifunctionalized benzene ring, possessing a carboxylic acid, a nitrile (cyano group), and an iodine atom. This unique combination of functional groups provides a powerful platform for synthetic chemists. The carboxylic acid group is readily converted into esters and amides. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. This multifunctionality makes it a prized intermediate in the synthesis of complex organic molecules with therapeutic or agrochemical potential.
Comparative Analysis of Biological Activities
This guide will focus on two prominent classes of compounds synthesized from precursors structurally related to this compound: Benzamide Derivatives with fungicidal and insecticidal properties, and Phthalazinone Derivatives with potential as anticancer agents, specifically as PARP inhibitors.
Benzamide Derivatives: Potent Agrochemical Agents
A significant body of research has focused on the synthesis of benzamide derivatives from cyanobenzoic acid precursors for agrochemical applications. These compounds have demonstrated notable fungicidal and insecticidal activities.
A series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole moiety have been synthesized and evaluated for their fungicidal properties against a panel of eight common plant pathogenic fungi. The general synthetic pathway involves the conversion of the cyanobenzoic acid precursor to a benzamide scaffold.
Table 1: Fungicidal Activity of Substituted Benzamide Derivatives at 50 mg/L
| Compound ID | Substituent (R) | Botrytis cinereal (%) | Sclerotinia sclerotiorum (%) | Thanatephorus cucumeris (%) | Alternaria solani (%) | FusaHum graminearum (%) | Phytophthora capsica (%) | Cercospora arachidicola (%) | Fusarium oxysporum (%) |
| 7a | H | <50 | <50 | <50 | <50 | <50 | <50 | <50 | <50 |
| 7d | p-tolyl | 66.7 | <50 | <50 | <50 | <50 | <50 | <50 | <50 |
| 7e | 4-(tert-butyl)phenyl | 63.1 | 80.8 | <50 | <50 | 40-45 | <50 | <50 | <50 |
| 7h | 2-fluorophenyl | 90.5 | 80.8 | 84.8 | 50.0 | 40-45 | <50 | <50 | <50 |
| 7i | 3-fluorophenyl | <50 | 80.8 | <50 | <50 | <50 | <50 | <50 | <50 |
| 7j | 4-fluorophenyl | <50 | 80.8 | <50 | <50 | <50 | <50 | <50 | <50 |
| 7l | 3-chlorophenyl | <50 | 80.8 | <50 | <50 | <50 | <50 | <50 | <50 |
| 7m | 4-chlorophenyl | <50 | <50 | <50 | <50 | 40-45 | <50 | <50 | <50 |
| 7n | 4-bromophenyl | <50 | 80.8 | <50 | <50 | <50 | <50 | <50 | <50 |
| Fluxapyroxad (Standard) | - | 63.6 | - | - | - | <40 | <40 | - | <40 |
Data extracted from a study on structurally related benzamides synthesized from a 2-chloro-5-cyanobenzoate precursor.
Analysis of Fungicidal Activity:
The results indicate that the nature of the substituent on the aniline ring of the benzamide scaffold significantly influences the fungicidal activity. Compound 7h , bearing a 2-fluorophenyl group, exhibited the most potent and broad-spectrum activity, notably outperforming the commercial fungicide fluxapyroxad against Botrytis cinereal. The structure-activity relationship (SAR) suggests that substitution at the 2-position of the phenyl ring with a fluorine atom is beneficial for activity against the tested fungi.
Further investigation into the efficacy of compound 7h provided the following EC50 values:
Table 2: EC50 Values of Compound 7h against Key Fungal Pathogens
| Fungal Species | EC50 (µg/mL) |
| Sclerotinia sclerotiorum | 11.61 |
| Botrytis cinereal | 17.39 |
| Thanatephorus cucumeris | 17.29 |
These low EC50 values underscore the potential of this compound as a lead for the development of new fungicides.
The same series of benzamide derivatives were also screened for their insecticidal activity against mosquito larvae.
Table 3: Larvicidal Activity of Substituted Benzamide Derivatives against Mosquito Larvae
| Compound ID | Substituent (R) | Activity at 10 mg/L (%) | Activity at 2 mg/L (%) | Activity at 1 mg/L (%) |
| 7a | H | 100 | 100 | 40 |
| 7f | 3-(trifluoromethyl)phenyl | 100 | - | - |
| Etoxazole (Standard) | - | <100 | - | - |
Analysis of Larvicidal Activity:
Interestingly, the SAR for larvicidal activity differs from that of the fungicidal activity. Compound 7a , the unsubstituted phenyl derivative, demonstrated exceptional potency, achieving 100% mortality at a concentration of 2 mg/L. This highlights that different structural features are required to optimize for distinct biological targets. The high activity of compound 7a suggests it could be a promising candidate for the development of new larvicides.
Phthalazinone Derivatives: Emerging Anticancer Therapeutics
This compound serves as a key intermediate in the synthesis of the phthalazinone core, a heterocyclic scaffold present in a number of biologically active compounds, including a class of anticancer agents known as PARP (Poly(ADP-ribose) polymerase) inhibitors.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a concept known as synthetic lethality.[1]
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
Experimental Protocols
To ensure the reproducibility and validity of the presented biological data, detailed experimental protocols for the key assays are provided below.
In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol outlines the procedure for determining the fungicidal activity of synthesized compounds against various plant pathogenic fungi.
1. Preparation of Fungal Cultures:
-
The test fungi (Botrytis cinereal, Sclerotinia sclerotiorum, etc.) are cultured on potato dextrose agar (PDA) plates at 25 ± 1 °C for 3-5 days to allow for sufficient mycelial growth.
2. Preparation of Test Compound Solutions:
-
The synthesized compounds are dissolved in a minimal amount of dimethyl sulfoxide (DMSO) and then diluted with sterile distilled water containing 0.1% Tween-80 to the desired final concentrations (e.g., 50 mg/L).
3. Assay Procedure:
-
A 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal colony, is placed in the center of a fresh PDA plate.
-
100 µL of the test compound solution is evenly spread onto the surface of the PDA plate.
-
Plates treated with a solution of DMSO and Tween-80 without the test compound serve as a negative control. A commercial fungicide (e.g., fluxapyroxad) is used as a positive control.
-
The plates are incubated at 25 ± 1 °C.
4. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions when the mycelial growth in the negative control plate reaches the edge of the plate.
-
The percentage of inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the negative control group, and T is the average diameter of the mycelial colony in the treatment group.
-
For EC50 determination, a range of concentrations of the active compounds are tested, and the data is analyzed using probit analysis.
Caption: Workflow for the in vitro fungicidal assay.
Mosquito Larvicidal Bioassay
This protocol details the method for assessing the larvicidal activity of the synthesized compounds against mosquito larvae.
1. Rearing of Mosquito Larvae:
-
Mosquito larvae (e.g., Aedes aegypti or Culex pipiens) are reared in the laboratory under controlled conditions (27 ± 2 °C, 75 ± 5% relative humidity, 12:12 h light:dark photoperiod). Third to early fourth instar larvae are used for the bioassay.
2. Preparation of Test Solutions:
-
Stock solutions of the test compounds are prepared by dissolving them in DMSO. Serial dilutions are then made with deionized water to obtain the desired test concentrations (e.g., 1, 2, 5, 10 mg/L).
3. Bioassay Procedure:
-
20 larvae are placed in a beaker containing 249 mL of deionized water.
-
1 mL of the respective test solution is added to the beaker to achieve the final concentration.
-
A control group is maintained with 1 mL of a DMSO/water solution. A known larvicide (e.g., etoxazole) is used as a positive control.
-
Each concentration and control is replicated at least three times.
4. Data Collection and Analysis:
-
Mortality is recorded after 24 hours of exposure. Larvae are considered dead if they are immobile and do not respond when prodded with a needle.
-
The percentage of mortality is calculated and corrected for control mortality using Abbott's formula if necessary.
-
The data is subjected to probit analysis to determine the LC50 (lethal concentration to kill 50% of the population).
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile scaffold for the synthesis of a diverse range of biologically active compounds. The comparative analysis presented in this guide demonstrates that derivatives of this precursor can be tailored to exhibit potent fungicidal, insecticidal, and potentially anticancer activities. The structure-activity relationship studies reveal that subtle modifications to the peripheral substituents can lead to significant changes in biological potency and selectivity, underscoring the importance of rational drug design.
Future research should focus on expanding the chemical space around this privileged scaffold. The synthesis and evaluation of new heterocyclic systems derived from this compound could lead to the discovery of novel kinase inhibitors, antibacterial agents, or other therapeutic agents. Furthermore, a more in-depth investigation into the mechanism of action of the most potent compounds identified in this guide will be crucial for their further development as commercial products. The continued exploration of this versatile building block holds significant promise for addressing unmet needs in both medicine and agriculture.
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MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
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PubMed. PARP-inhibitors in epithelial ovarian cancer: Actual positioning and future expectations. [Link]
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JoVE. An In Vitro Broth Microdilution Assay for the Screening of Antifungal Compounds. [Link]
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Liverpool School of Tropical Medicine. Larval Insecticide Bioassays. [Link]
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PubMed. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. [Link]
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MDPI. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. [Link]
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A Spectroscopic Journey: Characterizing the Synthesis of 2-Cyano-5-iodobenzoic Acid
In the landscape of pharmaceutical development, the precise construction of molecular scaffolds is paramount. 2-Cyano-5-iodobenzoic acid stands as a valuable building block, a trifunctional aromatic ring primed for diverse chemical transformations. Its synthesis, while straightforward, offers an excellent case study in the power of spectroscopic analysis to monitor and confirm chemical changes at a molecular level. This guide provides an in-depth spectroscopic comparison of this compound with its direct precursors, offering field-proven insights and the experimental data to support them.
The synthetic pathway we will explore is a classic two-step process: the electrophilic iodination of 2-aminobenzoic acid (anthranilic acid), followed by a Sandmeyer reaction to convert the amino group into a nitrile. Each step introduces a significant change to the molecule's functional groups, leaving a distinct and traceable fingerprint across various spectroscopic techniques.
The Synthetic Pathway: An Overview
The conversion of 2-aminobenzoic acid to this compound is a strategic functional group transformation. The initial iodination adds a heavy atom and a key reactive site for cross-coupling reactions. The subsequent cyanation replaces the nucleophilic amino group with an electron-withdrawing cyano group, profoundly altering the electronic properties of the aromatic ring.
Caption: Synthetic workflow from precursor to final product.
Part 1: Infrared (IR) Spectroscopy Comparison
Infrared spectroscopy is an indispensable tool for identifying functional groups by probing their vibrational frequencies.[1][2] The transformation from an amino to a cyano group provides a dramatic and unambiguous change in the IR spectrum.
The most telling region in our analysis is between 4000 cm⁻¹ and 1600 cm⁻¹. The precursor, 2-aminobenzoic acid, displays characteristic N-H stretching bands. The intermediate, 2-amino-5-iodobenzoic acid, retains these, while the final product shows their complete disappearance and the emergence of a new, sharp signal for the cyano group.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 2-Aminobenzoic Acid | ~3470 & ~3360 (two sharp bands) | Symmetric & Asymmetric N-H stretch of primary amine |
| ~3300-2500 (very broad) | O-H stretch of hydrogen-bonded carboxylic acid | |
| ~1680 (strong, sharp) | C=O stretch of carboxylic acid | |
| 2-Amino-5-iodobenzoic Acid | ~3500 & ~3387 (two sharp bands)[3] | N-H stretches retained from precursor |
| ~3300-2500 (very broad) | O-H stretch retained from precursor | |
| ~1670 (strong, sharp)[3] | C=O stretch, largely unchanged | |
| This compound | ~2230 (sharp, medium intensity) | C≡N stretch, key indicator of successful cyanation |
| ~3300-2500 (very broad) | O-H stretch retained from precursor | |
| ~1700 (strong, sharp) | C=O stretch, position may shift slightly due to electronic effects | |
| Absence of bands >3300 cm⁻¹ | Confirms loss of the -NH₂ group |
Expert Analysis: The disappearance of the dual N-H stretching peaks and the appearance of the C≡N stretch around 2230 cm⁻¹ is conclusive evidence of the Sandmeyer reaction's success. The persistence of the broad O-H and the sharp C=O carbonyl bands confirms that the carboxylic acid moiety remains intact throughout the synthesis.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.[1][4] The changes in substituents on the aromatic ring cause predictable shifts in the NMR spectra.
¹H NMR Comparison
In ¹H NMR, we observe the impact of adding a large, electronegative iodine atom and replacing the electron-donating -NH₂ group with an electron-withdrawing -CN group. All spectra are referenced to samples dissolved in DMSO-d₆.
| Compound | Aromatic Proton Chemical Shifts (ppm) & Multiplicity | Interpretation |
| 2-Aminobenzoic Acid | ~7.8 (dd), ~7.3 (ddd), ~6.7 (dd), ~6.5 (ddd) | Complex splitting pattern of a 1,2-disubstituted ring. Amine protons often appear as a broad singlet. |
| 2-Amino-5-iodobenzoic Acid | ~7.95 (d), ~7.47 (dd), ~6.63 (d)[5] | The introduction of iodine simplifies the spectrum to an AMX system. The proton ortho to the iodine is significantly downfield. |
| This compound | ~8.2 (d), ~8.1 (dd), ~7.8 (d) (Predicted) | The electron-withdrawing cyano group deshields all aromatic protons, shifting them further downfield compared to the amino-substituted intermediate. |
Expert Analysis: The key transformation is observed when moving from the intermediate to the final product. The replacement of the electron-donating amino group with the strongly electron-withdrawing cyano group causes all aromatic protons to shift downfield. This deshielding effect is a direct electronic consequence of the functional group conversion and serves as strong evidence for the reaction's completion.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, offering definitive confirmation of its identity.[6] We will consider Electrospray Ionization (ESI) in negative mode, which is well-suited for these acidic molecules, generating a deprotonated molecular ion [M-H]⁻.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ (m/z) | Key Fragmentation Observations |
| 2-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 136.0 | Loss of CO₂ (44 Da) to give an m/z of 92. |
| 2-Amino-5-iodobenzoic Acid | C₇H₆INO₂ | 263.03[7] | 262.0 | Loss of CO₂ (44 Da) to give an m/z of 218. The isotopic pattern of iodine would be observable. |
| This compound | C₈H₄INO₂ | 273.03[8] | 271.9 | Loss of CO₂ (44 Da) to give an m/z of 227. The increase of 10 Da in the molecular ion from the intermediate confirms the replacement of NH₂ (16 Da) with CN (26 Da). |
Expert Analysis: The most critical data point from mass spectrometry is the molecular weight of the final product. The observed molecular ion at m/z 271.9 (in negative mode) for this compound provides unequivocal proof of its formation.[8] The mass shift from 262.0 to 271.9 between the intermediate and the product perfectly corresponds to the substitution of an amino group for a cyano group.
Experimental Protocols
Trustworthy science is reproducible. The following protocols are provided as a self-validating system for synthesis and analysis.
Protocol 1: Synthesis of 2-Amino-5-iodobenzoic Acid
-
Dissolution : In a 250 mL round-bottom flask, dissolve 5.0 g of 2-aminobenzoic acid in 100 mL of glacial acetic acid.
-
Reagent Addition : To this solution, add 9.3 g of molecular iodine. Separately, prepare a solution of 4.2 mL of 30% hydrogen peroxide in 20 mL of acetic acid.
-
Reaction : Add the hydrogen peroxide solution dropwise to the reaction mixture over 30 minutes while stirring. Heat the mixture to 50°C and maintain for 3 hours.[3][9]
-
Work-up : Cool the reaction mixture and pour it into 500 mL of cold water.
-
Isolation : Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent like ethanol to yield the pure intermediate.
Protocol 2: Synthesis of this compound (Sandmeyer Reaction)
-
Safety Note : This reaction involves highly toxic cyanides and the formation of a potentially unstable diazonium salt. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Diazotization : Suspend 5.0 g of 2-amino-5-iodobenzoic acid in 50 mL of water and 10 mL of concentrated HCl. Cool the mixture to 0-5°C in an ice-salt bath.
-
Nitrite Addition : Slowly add a solution of 1.5 g of sodium nitrite in 10 mL of cold water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition.[8]
-
Cyanation : In a separate flask, dissolve 2.0 g of copper(I) cyanide in 20 mL of water. Add the cold diazonium salt solution dropwise to the CuCN solution.
-
Reaction : Allow the mixture to warm to room temperature and then heat gently to 50°C for 1 hour, or until nitrogen evolution ceases.
-
Isolation : Cool the mixture, and collect the precipitate by filtration. Purify by recrystallization.
Protocol 3: Spectroscopic Analysis
-
FTIR : Acquire spectra using an ATR-FTIR spectrometer. Collect a background spectrum of the clean crystal. Place a small amount of the dry sample on the crystal and record the spectrum from 4000 to 400 cm⁻¹.
-
NMR : Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
MS : Dissolve a small amount of sample in a suitable solvent (e.g., methanol/water). Analyze by electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes.
Caption: Integrated synthesis and analytical workflow diagram.
Conclusion
The synthetic route from 2-aminobenzoic acid to this compound provides a clear and instructive demonstration of how spectroscopic methods are used to track and confirm chemical transformations. Each technique—IR, NMR, and MS—offers a unique and complementary piece of the puzzle. The disappearance of the N-H stretches and the appearance of the C≡N stretch in the IR spectrum, the downfield shift of aromatic protons in the ¹H NMR spectrum, and the definitive molecular weight provided by mass spectrometry collectively build an unassailable case for the successful synthesis of the target molecule. This guide serves as a testament to the power of a multi-faceted analytical approach in modern chemical research and development.
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Fiveable. Spectroscopic Analysis - Organic Chemistry Key Term. Available from: [Link]
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electrochemical properties of 2-Cyano-5-iodobenzoic acid
An In-Depth Guide to the Electrochemical Properties of 2-Cyano-5-iodobenzoic Acid: A Comparative Analysis
Introduction
This compound is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis, particularly for pharmaceuticals and advanced materials.[1][2] Its unique structure, featuring two distinct electron-withdrawing groups—a cyano (-CN) and an iodo (-I) group—on a benzoic acid scaffold, suggests intriguing electronic and, by extension, electrochemical properties. The interplay between these substituents dictates the molecule's reactivity, making it a candidate for applications in fields requiring precise electronic tuning, such as the development of redox-active ligands for metal-organic frameworks (MOFs) or electro-responsive drug delivery systems.
While direct, comprehensive experimental studies on the electrochemistry of this compound are not widely published, its behavior can be reliably inferred through a comparative analysis with structurally related, well-characterized analogs. This guide provides a detailed examination of its predicted electrochemical properties by contrasting them with those of 4-Cyanobenzoic acid and 2-Iodobenzoic acid . By dissecting the individual contributions of the cyano and iodo moieties, we can construct a robust hypothesis of the target molecule's redox behavior.
This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework, comparative data, and detailed experimental protocols for the direct electrochemical characterization of this and similar molecules.
Theoretical Framework: Substituent Effects on Redox Potentials
The electrochemical behavior of an aromatic molecule is fundamentally governed by the stability of the radical ions formed upon oxidation or reduction. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of this behavior.
-
Oxidation involves the removal of an electron from the HOMO. A higher HOMO energy level facilitates oxidation, resulting in a less positive oxidation potential.
-
Reduction involves the addition of an electron to the LUMO. A lower LUMO energy level facilitates reduction, resulting in a less negative (more positive) reduction potential.
Electron-withdrawing groups (EWGs), such as cyano and iodo groups, decrease the electron density of the aromatic ring. This has two primary effects:
-
It lowers the energy of both the HOMO and LUMO.
-
The LUMO energy is typically lowered more significantly than the HOMO energy.
Consequently, the presence of EWGs makes the aromatic ring more difficult to oxidize (requires a more positive potential) and easier to reduce (requires a less negative potential) compared to the unsubstituted parent molecule, benzoic acid.[3][4] this compound features two potent EWGs, suggesting that its redox behavior will be markedly different from that of benzoic acid or its monosubstituted counterparts.
Comparative Analysis of Electrochemical Properties
To build a predictive model for this compound, we will compare it with analogs where the effects of the individual substituents are isolated.
Table 1: Structural Comparison of Target Compound and Analogs
| Compound Name | Structure | Key Functional Groups | Expected Electronic Effect |
| This compound | ![]() | -COOH, -CN, -I | Strong electron-withdrawing |
| 4-Cyanobenzoic acid | ![]() | -COOH, -CN | Strong electron-withdrawing |
| 2-Iodobenzoic acid | ![]() | -COOH, -I | Moderate electron-withdrawing |
Note: Placeholder images are used for structural representation.
The combined influence of the strongly withdrawing cyano group and the moderately withdrawing iodo group is expected to make this compound significantly easier to reduce than either of the monosubstituted analogs.
Table 2: Comparison of Experimental and Predicted Redox Potentials
| Compound | Oxidation Potential (Epa vs. Fc/Fc+) | Reduction Potential (Epc vs. Fc/Fc+) | Data Source |
| Benzoic Acid | > +1.5 V | ~ -2.5 V | Experimental[5][6] |
| 4-Cyanobenzoic acid | Not readily oxidized | ~ -1.9 V | Experimental[3] |
| 2-Iodobenzoic acid | > +1.5 V | ~ -2.2 V (with C-I bond cleavage) | Experimental[7][8] |
| This compound | Predicted: > +1.8 V | Predicted: ~ -1.7 V | Inferred |
Rationale for Predictions:
-
Reduction Potential: Both the cyano and iodo groups stabilize the radical anion formed upon reduction. Their combined effect should make the reduction of this compound occur at a less negative potential than that of 4-Cyanobenzoic acid. The reduction may also be complicated by the potential for reductive cleavage of the carbon-iodine bond.[7]
-
Oxidation Potential: The strong deactivating nature of the two EWGs would make the removal of an electron from the aromatic ring highly energetically unfavorable, pushing the oxidation potential to a very positive value, likely beyond the accessible solvent window in common organic electrolytes.
Experimental Protocols for Electrochemical Characterization
To validate the predicted properties, a rigorous experimental approach is necessary. Cyclic Voltammetry (CV) is the cornerstone technique for such investigations.[9]
Protocol 1: Cyclic Voltammetry (CV) Analysis
This protocol provides a standardized method to determine the redox potentials of the target compounds.
A. Materials and Reagents:
-
Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter.
-
Reference Electrode: Non-aqueous Ag/Ag+ (e.g., 10 mM AgNO₃ in 0.1 M TBAPF₆/Acetonitrile).
-
Counter Electrode: Platinum wire or mesh.
-
Electrochemical Cell: 10-20 mL glass cell with ports for three electrodes and gas purging.
-
Potentiostat/Galvanostat.
-
Solvent: Anhydrous, electrochemical-grade acetonitrile or dichloromethane.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (TBABF₄).[9]
-
Analyte Solutions: 1 mM solutions of this compound, 4-Cyanobenzoic acid, and 2-Iodobenzoic acid in the electrolyte solution.
-
Internal Standard: 1 mM Ferrocene solution.
-
Polishing materials: 1.0, 0.3, and 0.05 µm alumina slurries and polishing pads.
B. Procedure:
-
Electrode Preparation:
-
Polish the GCE surface sequentially with 1.0, 0.3, and 0.05 µm alumina slurries on separate polishing pads for approximately 60 seconds each.
-
Rinse the electrode thoroughly with deionized water, then sonicate in ethanol and deionized water for 2 minutes each to remove any adhered alumina particles.
-
Dry the electrode completely under a stream of nitrogen.
-
Causality: This multi-step polishing process is critical to ensure a smooth, reproducible electrode surface, which is essential for obtaining reliable and consistent electrochemical data. A clean surface prevents artifacts and ensures that the measured response is solely due to the analyte.[9]
-
-
Cell Assembly and Deoxygenation:
-
Add 10 mL of the 0.1 M electrolyte solution (supporting electrolyte in the chosen solvent) to the electrochemical cell.
-
Insert the polished GCE, Pt counter electrode, and Ag/Ag+ reference electrode into the cell.
-
Purge the solution with high-purity nitrogen or argon for at least 10-15 minutes. Maintain a gentle gas flow over the solution during the experiment.[10]
-
Causality: Molecular oxygen is electroactive and can be reduced in two steps within the potential window of interest, producing interfering signals (superoxide and peroxide). Deoxygenation is mandatory to eliminate these spurious peaks and obtain a clean background voltammogram.[11]
-
-
Background Scan:
-
Run a cyclic voltammogram of the electrolyte solution alone. Scan from an initial potential (e.g., 0 V) towards negative potentials first, then reverse the scan towards positive potentials. The potential window should be wide enough to encompass the expected redox events (e.g., +0.5 V to -2.8 V).
-
Trustworthiness: This scan serves as a blank and validates the purity of the solvent and electrolyte. A flat, featureless background ensures that any peaks observed later are attributable to the analyte.
-
-
Analyte Measurement:
-
Add a known amount of the analyte (e.g., this compound) to the cell to achieve a ~1 mM concentration.
-
Allow the solution to equilibrate for 1 minute while maintaining the inert atmosphere.
-
Record the cyclic voltammogram at a scan rate of 100 mV/s.
-
Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the redox process (diffusion-controlled vs. surface-adsorbed).[12]
-
-
Internal Referencing:
-
After recording the analyte data, add a small amount of ferrocene to the cell.
-
Record the voltammogram again to observe the reversible one-electron oxidation/reduction of the ferrocene/ferrocenium (Fc/Fc+) couple.
-
Report all measured analyte potentials relative to the experimentally determined E₁/₂ of the Fc/Fc+ couple.
-
Causality: The potential of quasi-reference electrodes like Ag/Ag+ can drift. Referencing all measurements to the stable and internationally accepted Fc/Fc+ internal standard allows for accurate and reproducible comparison of data across different experiments and laboratories.[12]
-
-
Data Analysis:
-
Determine the cathodic peak potential (Epc) for the reduction processes.
-
For reversible or quasi-reversible processes, determine the anodic peak potential (Epa) and calculate the half-wave potential (E₁/₂ = (Epa + Epc)/2).
-
Plot the peak current (ip) versus the square root of the scan rate (ν¹/²). A linear relationship indicates a diffusion-controlled process, as described by the Randles-Sevcik equation.[12]
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Cyclic Voltammetry experiment.
Caption: Workflow for Electrochemical Characterization using Cyclic Voltammetry.
Structure-Property Relationship Diagram
This diagram illustrates the predicted shifts in reduction potential based on substituent effects.
Caption: Predicted trend of reduction potentials for benzoic acid derivatives.
Conclusion
Based on established principles of physical organic chemistry, this compound is predicted to be a strongly electron-deficient aromatic system. This manifests electrochemically as a high resistance to oxidation and a pronounced susceptibility to reduction, with a predicted reduction potential around -1.7 V vs. Fc/Fc+. This potential is notably less negative than that of its monosubstituted analogs, 4-Cyanobenzoic acid and 2-Iodobenzoic acid, highlighting the synergistic electron-withdrawing effect of the cyano and iodo groups.
The provided experimental protocols offer a robust framework for the empirical validation of these predictions. Such studies are crucial for unlocking the potential of this compound as a functional component in redox-active materials, sensors, or as a probe in medicinal chemistry, where its electrochemical properties could be harnessed for targeted applications.
References
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Toshimitsu, A., et al. (2008). Practical Electrochemical Iodination of Aromatic Compounds. Organic Process Research & Development, 12(5), 841–847. Available at: [Link][13][14]
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Silvester, D. S., et al. (2008). Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids. The Journal of Physical Chemistry C, 112(33), 12966–12973. Available at: [Link][5][6][15][16]
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Frontana-Uribe, B. A., et al. (2010). An Introduction to Electrochemical Synthesis of Aromatic Iodides. Organic Process Research & Development. Available at: [Link][17]
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Wang, F., et al. (2020). Electrochemically Generated Iodine Cations from a Glassy Carbon Electrode for Highly Selective Iodination of Anisole. Green Chemistry. Available at: [Link][18]
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Walczak, M. A., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), e58223. Available at: [Link][9]
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Sivakumar, M., & Pandurangan, A. (2018). Cyclic Voltammetric Studies of Benzilic Acids and their Derivatives. Oriental Journal of Chemistry, 34(2). Available at: [Link][19]
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Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Available at: [Link]
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Cifre, P. S., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5557. Available at: [Link][20]
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Sanford, M. S., et al. (2018). Experimental Protocols for Studying Organic Non-Aqueous Redox Flow Batteries. U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link][12]
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JoVE Science Education Database. (n.d.). Cyclic Voltammetry (CV). Available at: [Link][10]
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Gulaboski, R., et al. (2014). Electrochemical Behaviour of Some Chlorogenic Acids and Their Characterization in Coffee by Square-Wave Voltammetry. International Journal of Electrochemical Science, 9, 6135-6147. Available at: [Link][4]
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Devadas, B., et al. (2020). Electrochemical and spectroscopic study of 2-iodobenzoic acid and 2-iodosobenzoic acid anodic oxidation in aqueous environment. Electrochimica Acta, 354, 136701. Available at: [Link][7]
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Apetrei, I. M., et al. (2020). Electrochemical Characterization of the Antioxidant Properties of Medicinal Plants and Products: A Review. Antioxidants, 9(10), 933. Available at: [Link][11]
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Bystron, T., et al. (2020). Electrochemical and spectroscopic study of 2-iodobenzoic acid and 2-iodosobenzoic acid anodic oxidation in aqueous environment. Sci-Hub. Available at: [Link][8]
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Deac, A. I., et al. (2021). Electrochemical Determination of Chlorogenic Acid in Nutraceuticals Using Voltammetric Sensors Based on Screen-Printed Carbon Electrode Modified with Graphene and Gold Nanoparticles. Sensors, 21(16), 5558. Available at: [Link][21]
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National Center for Biotechnology Information (n.d.). 2-Iodobenzoic acid. PubChem Compound Database. Available at: [Link][22]
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A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 2-Cyano-5-iodobenzoic Acid
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of the efficacy of various catalysts for cross-coupling reactions involving 2-Cyano-5-iodobenzoic acid, a critical building block in the synthesis of novel therapeutics and functional materials. Our focus is to move beyond mere protocols and delve into the causality behind experimental choices, ensuring a robust and reproducible understanding of these transformative reactions.
Introduction: The Synthetic Versatility of this compound
This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a nitrile, and an iodine atom—offers a versatile platform for molecular elaboration. The carbon-iodine bond, in particular, is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional precision. This guide will explore the comparative efficacy of palladium, copper, and nickel-based catalytic systems in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Comparative Efficacy of Catalytic Systems
The choice of catalyst is paramount in dictating the efficiency, selectivity, and substrate scope of cross-coupling reactions. Below, we compare the performance of common catalytic systems for reactions with this compound, drawing upon established principles and experimental data from analogous aryl iodides.
Palladium Catalysts: The Workhorse of Cross-Coupling
Palladium complexes are the most widely used catalysts for Suzuki, Heck, and Sonogashira reactions due to their high activity and functional group tolerance.[1]
Table 1: Performance of Common Palladium Catalysts in Cross-Coupling Reactions
| Catalyst System | Reaction Type | Typical Ligand(s) | Typical Base | Typical Solvent(s) | Anticipated Yield | Key Considerations |
| Pd(PPh₃)₄ | Suzuki, Sonogashira | Triphenylphosphine (built-in) | K₂CO₃, K₃PO₄ | Toluene/H₂O, DMF | Good to Excellent | Versatile and commercially available, but can be sensitive to air and moisture.[2][3] |
| Pd(OAc)₂ / SPhos | Suzuki, Heck | SPhos | K₃PO₄ | Toluene, Dioxane | Excellent | Highly active for challenging substrates, including electron-deficient aryl halides.[2] |
| PdCl₂(dppf) | Suzuki | dppf | K₂CO₃, Cs₂CO₃ | DME, Dioxane | Excellent | Often provides high yields and is effective for a broad range of substrates.[2] |
| PdCl₂(PPh₃)₂ / CuI | Sonogashira | Triphenylphosphine (built-in) | Et₃N, Piperidine | THF, DMF | Excellent | The classic Sonogashira catalyst system; CuI co-catalyst is crucial for high reactivity.[4][5] |
Copper Catalysts: A Cost-Effective and Versatile Alternative
Copper-catalyzed reactions, particularly in Sonogashira couplings (often as a co-catalyst with palladium) and Ullmann-type reactions, offer a more economical approach.[4] Recent advancements have also established efficient palladium-free Sonogashira reactions catalyzed solely by copper complexes.[6]
Table 2: Performance of Copper-Based Catalysts
| Catalyst System | Reaction Type | Typical Ligand(s) | Typical Base | Typical Solvent(s) | Anticipated Yield | Key Considerations |
| CuI (co-catalyst) | Sonogashira | (with Pd catalyst) | Et₃N | THF, DMF | Excellent | Accelerates the reaction and allows for milder conditions.[4] |
| (PPh₃)₂CuBH₄ | Sonogashira (Pd-free) | Triphenylphosphine (built-in) | DBU | Ethanol | Very Good | Offers a palladium-free alternative, reducing cost and potential metal contamination.[6] |
Nickel Catalysts: Emerging Power for Robust Couplings
Nickel catalysts are gaining prominence as a sustainable alternative to palladium for Suzuki-Miyaura and other cross-coupling reactions.[6][7] They are particularly effective for activating less reactive C-O and C-N bonds.
Table 3: Performance of Nickel-Based Catalysts
| Catalyst System | Reaction Type | Typical Ligand(s) | Typical Base | Typical Solvent(s) | Anticipated Yield | Key Considerations |
| NiCl₂(dppp) | Suzuki | dppp | K₃PO₄ | Dioxane, Toluene | Good to Excellent | Effective for aryl bromides and iodides; can offer different selectivity compared to palladium. |
| NiCl₂(PCy₃)₂ | Suzuki | Tricyclohexylphosphine | K₃PO₄ | t-Amyl alcohol | Good | A robust catalyst for a range of aryl halides. |
Experimental Protocols and Mechanistic Insights
To provide a practical framework, we present detailed experimental protocols for a representative reaction from each class, alongside a mechanistic discussion grounded in established literature.
Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, a common motif in pharmacologically active molecules.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1, 10 mL).
-
Reaction Execution: Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality in Protocol Design:
-
Base Selection: The base (e.g., K₂CO₃) is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[8]
-
Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic substrates and the inorganic base.
-
Inert Atmosphere: While many modern catalyst systems are robust, an inert atmosphere is good practice to prevent the oxidation of the Pd(0) active species, especially when using phosphine ligands.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction provides a powerful method for the synthesis of substituted alkenes by coupling an aryl halide with an alkene.[9]
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Reagent Preparation: In a sealed tube, combine this compound (1.0 mmol), styrene (1.2 mmol), and a base such as triethylamine (1.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol, 2 mol%) and a phosphine ligand like P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a polar aprotic solvent like DMF or NMP (5 mL).
-
Reaction Execution: Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Causality in Protocol Design:
-
Ligand Choice: The choice of phosphine ligand can significantly influence the reaction's efficiency and regioselectivity. Bulky, electron-rich phosphines often promote the oxidative addition step.[10]
-
Base: An organic or inorganic base is required to neutralize the hydrogen halide formed during the catalytic cycle, regenerating the active catalyst.[10]
-
Solvent: High-boiling polar aprotic solvents are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[11]
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is the most widely used method for the formation of a C(sp²)-C(sp) bond, coupling an aryl halide with a terminal alkyne.[4]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol) and phenylacetylene (1.2 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and the copper(I) co-catalyst, CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add a suitable solvent like THF or DMF (10 mL) and a base, typically an amine such as triethylamine or piperidine (2.0 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere for 6-12 hours. Monitor the reaction's progress.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove the copper salts. Dry the organic layer, concentrate, and purify by column chromatography.
Causality in Protocol Design:
-
Copper Co-catalyst: The role of CuI is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the coupling at lower temperatures.[4]
-
Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent in some cases. It also helps to reduce any oxidized palladium species back to the active Pd(0) state.[4]
-
Copper-Free Conditions: To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed, often requiring stronger bases or specific ligands.[12]
Catalytic Cycles of the Sonogashira Reaction
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Conclusion
The catalytic functionalization of this compound via Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions offers a powerful and versatile strategy for the synthesis of complex organic molecules. The choice of catalyst—be it palladium, copper, or nickel-based—along with the appropriate ligands, bases, and solvents, is critical for achieving high efficacy and selectivity. This guide has provided a comparative overview of these catalytic systems, detailed experimental protocols, and the underlying mechanistic principles to empower researchers in their synthetic endeavors. By understanding the "why" behind the "how," scientists can more effectively troubleshoot and optimize these essential transformations.
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Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
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Al-Masum, M.; Al-Saeed, H. New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 2023 , 13(18), 12223-12232. [Link]
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Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 2001 , 57(35), 7449-7476. [Link]
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Jagtap, S. Heck Reaction—State of the Art. Catalysts, 2017 , 7(9), 267. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Boruah, P. R.; et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 2015 , 5(102), 83781-83785. [Link]
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Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100(8), 3009-3066. [Link]
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Wang, D.; et al. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Advances, 2023 , 13(47), 32906-32910. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Cziáky, Z.; et al. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 2021 , 26(16), 4991. [Link]
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Suzuki–Miyaura cross-coupling of the iodobenzene with phenylboronic acid. ResearchGate. [Link]
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Mondal, B.; et al. Palladium nanoparticles supported on tourmaline: a novel and efficient catalyst for Suzuki reaction in water. RSC Advances, 2015 , 5(39), 30621-30628. [Link]
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G. A. A. W. Al-Hassnawi, et al. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 2023 , 15(8), 1989. [Link]
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Mika, L. T.; et al. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 2019 , 15, 2906-2914. [Link]
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Ben-Valid, S.; et al. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie, 2010 , 12, 147-155. [Link]
-
Kumar, A.; et al. A highly efficient and reusable heterogeneous palladium catalyst for Suzuki and Heck cross-coupling reactions. New Journal of Chemistry, 2015 , 39(7), 5241-5249. [Link]
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Jagtap, S. Heck Reaction—State of the Art. Catalysts, 2017 , 7(9), 267. [Link]
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Molander, G. A.; Canturk, B. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 2015 , 20(4), 7048-7101. [Link]
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Heck Reaction between Iodobenzene and Styrene. ResearchGate. [Link]
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Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
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Joshaghani, M.; et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 2006 , 691(16), 3549-3554. [Link]
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Chen, W-C.; et al. Nickel(ii) complexes containing tridentate ONCi ligands (i = abnormal N-heterocyclic carbene donors) and their catalytic application in Suzuki–Miyaura coupling reaction. Dalton Transactions, 2016 , 45(3), 1136-1144. [Link]
-
Chen, X.; Zhou, X-Y. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 2023 , 55(08), 1213-1220. [Link]
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Suzuki coupling activity of an aqueous phase Pd nanoparticle dispersion and a carbon nanotube/Pd nanoparticle composite. SciSpace. [Link]
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Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]
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Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O& C-N bond activation. ResearchGate. [Link]
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A Strategic Guide to 2-Cyano-5-iodobenzoic Acid: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of 2-Cyano-5-iodobenzoic acid, a pivotal building block in contemporary medicinal chemistry. We will move beyond a simple catalog of applications to deliver a comparative analysis, offering field-proven insights into why this scaffold is selected over alternatives. This document is designed to equip researchers with the strategic rationale and practical methodologies required to effectively leverage this compound in drug discovery programs.
Molecular Profile: A Triad of Reactive Functionality
This compound is more than a simple aromatic ring; it is a carefully orchestrated arrangement of three functional groups, each offering a distinct synthetic handle. The strategic placement of the iodo, cyano, and carboxylic acid moieties provides a powerful platform for constructing complex molecular architectures.[1]
Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutant cells.
This compound and its close derivatives are crucial starting materials for the synthesis of several approved PARP inhibitors, including Niraparib. [2]In these syntheses, the iodo group serves as the handle for a Suzuki or similar cross-coupling reaction to install a key part of the pharmacophore, while the cyano and carboxyl groups are elaborated to form the final heterocyclic core that interacts with the nicotinamide binding domain of the PARP enzyme.
Performance Comparison of Key PARP Inhibitors
The choice of building block can subtly influence the final inhibitor's potency and selectivity. Below is a comparison of inhibitors, some of which utilize similar synthetic strategies originating from substituted benzoic acids.
| Inhibitor | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (PARP-2/PARP-1) | Key Application |
| Olaparib | 1.9 | 1.5 | ~0.8 | Ovarian, Breast, Pancreatic, Prostate Cancer |
| Rucaparib | 1.2 | 1.3 | ~1.1 | Ovarian, Prostate Cancer [3] |
| Niraparib | 3.8 | 2.1 | ~0.6 | Ovarian, Fallopian Tube Cancer [3] |
| Talazoparib | 0.57 | 1.3 | ~2.3 | Breast Cancer [3] |
| Compound Y49 | 0.96 | 61.90 | 64.5 | Investigational - High Selectivity [4] |
Data compiled from multiple sources.[3][4]
The data highlights that while many inhibitors have similar potency against PARP-1 and PARP-2, newer investigational compounds like Y49 show that high selectivity for PARP-1 is achievable. [4]The design of such selective inhibitors relies on scaffolds that can be precisely functionalized, underscoring the value of versatile building blocks like this compound.
Application Showcase II: A Scaffold for Next-Generation Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. [5]Kinase inhibitors are broadly classified by their binding mode, with Type-II inhibitors being of particular interest. [6]These agents bind to an inactive (DFG-out) conformation of the kinase, often resulting in greater selectivity compared to inhibitors that target the highly conserved ATP-binding site of the active conformation. [6][7]
Caption: Generalized binding mode of a Type-II kinase inhibitor.
The structural features of this compound make it an excellent starting point for designing Type-II kinase inhibitors:
-
The cyano group is a superb hydrogen bond acceptor, capable of forming critical interactions with the hinge region of the kinase.
-
The iodo group , via Suzuki coupling, allows for the installation of an aromatic moiety that can extend into the adjacent allosteric hydrophobic pocket created by the DFG-out conformation. [6]* The carboxylic acid can be used to attach linkers or side chains that optimize binding, improve solubility, or fine-tune pharmacokinetic properties.
Derivatives of pyrrole indolin-2-one, which share structural motifs that can be accessed from building blocks like this compound, have shown potent inhibition of key kinases such as VEGFR and PDGFR. [8]The ability to systematically modify all three positions of the benzoic acid scaffold is a key advantage in the iterative process of lead optimization in kinase inhibitor drug design. [9]
Experimental Corner: Validated Protocols for Key Transformations
The true value of a building block lies in its practical utility. Below are detailed, self-validating protocols for the two most critical transformations involving this compound. The causality behind reagent choice is explained to provide a deeper understanding.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with an arylboronic acid. The choice of a palladium catalyst, a specific phosphine ligand, and a base is critical for an efficient reaction. [10] Rationale for Reagent Selection:
-
Catalyst (Pd(OAc)₂): A common and reliable source of Palladium(0) after an initial reduction step in the catalytic cycle.
-
Ligand (SPhos): A bulky, electron-rich phosphine ligand that promotes the oxidative addition step (especially with less reactive halides) and facilitates the reductive elimination step, leading to higher yields and turnover numbers. [11]* Base (K₃PO₄): A moderately strong base that is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. It is generally effective and has good functional group tolerance. [11]* Solvent (Dioxane/Water): The aqueous phase is necessary to dissolve the base and facilitate the transmetalation step, while the organic phase dissolves the substrates and catalyst. [11] Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (Pd(OAc)₂) (0.5-2 mol%) and SPhos (1-4 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. Degassing the solvent (e.g., by sparging with argon for 30 minutes) is essential to remove dissolved oxygen. [12][13]5. Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product. [14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Amide Bond Formation via HATU Coupling
This protocol details the formation of an amide bond using the carboxylic acid moiety, a common step to add side chains.
Rationale for Reagent Selection:
-
Coupling Agent (HATU): A highly efficient and rapid coupling reagent that minimizes racemization for chiral amines and works well even with sterically hindered substrates. It activates the carboxylic acid by forming a highly reactive acyl-uronium species.
-
Base (DIPEA): A non-nucleophilic organic base used to neutralize the reaction mixture and facilitate the coupling process without competing in the reaction.
-
Solvent (DMF): A polar aprotic solvent that effectively dissolves a wide range of organic molecules and reagents.
Step-by-Step Methodology:
-
Initial Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (or its coupled derivative) (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1.1 equiv) and Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution. Stir at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv) to the reaction mixture.
-
Reaction: Continue stirring at room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide via silica gel chromatography or recrystallization.
Conclusion and Future Outlook
This compound is a premier building block in drug discovery due to its trifunctional nature, which provides a reliable platform for controlled, sequential chemical modifications. Its superior reactivity in palladium-catalyzed cross-coupling reactions makes it a strategic choice over other halogenated analogs, particularly in programs for developing PARP and kinase inhibitors. The protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to exploit the full synthetic potential of this versatile scaffold. Future applications may extend into materials science, where such well-defined aromatic structures are valuable for creating novel organic electronics, or into the development of new classes of inhibitors for other enzyme families.
References
A complete list of all sources cited within this guide is provided below for verification and further reading.
- Title: this compound | 185050-32-2 | Benchchem. Source: Benchchem.
- Title: Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Source: ResearchGate.
- Title: Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. Source: PubMed.
- Title: Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Source: PubMed.
- Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Source: The Royal Society of Chemistry.
- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube.
- Title: Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Source: PubMed.
- Title: Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Source: PMC.
- Title: The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. Source: Calibre Chemicals.
- Title: Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate. Source: Benchchem.
- Title: Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. Source: Benchchem.
- Title: A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. Source: PMC - NIH.
- Title: Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Source: NIH.
- Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Source: Not specified.
- Title: Compounds from Natural Sources as Protein Kinase Inhibitors. Source: PMC - PubMed Central.
- Title: How is 2-Chloro-5-iodobenzoic acid used in the pharmaceutical industry? Source: Guidechem.
- Title: Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Source: PMC - NIH.
- Title: Current perspectives and trend of computer-aided drug design: a review and bibliometric analysis. Source: PubMed Central.
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- 5. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-Cyano-5-iodobenzoic Acid: A Protocol for Laboratory Professionals
This guide provides a detailed operational and safety protocol for the proper disposal of 2-Cyano-5-iodobenzoic acid. As a compound frequently utilized in organic synthesis and drug development, its unique molecular structure—incorporating a cyanide group, a halogen (iodine), and a carboxylic acid—necessitates a multi-faceted approach to waste management. This document is designed to equip researchers, scientists, and laboratory managers with the knowledge to handle and dispose of this chemical safely, ensuring both personal safety and environmental compliance.
Core Principle: Hazard-Aware Waste Management
The disposal procedure for this compound is dictated by the combined risks of its functional groups. A failure to recognize this complexity can lead to dangerous chemical reactions and improper waste stream classification.
-
Cyanide (Nitrile) Group (-CN): The primary hazard stems from the cyanide moiety. Organic nitriles are toxic and can release extremely poisonous hydrogen cyanide (HCN) gas if they come into contact with acids.[1][2] Regulations under the Resource Conservation and Recovery Act (RCRA) classify cyanide-containing wastes as hazardous, mandating specific treatment and disposal pathways.[3]
-
Iodine Group (-I): The presence of iodine classifies this compound as a halogenated organic .[4][5] Halogenated waste streams must be segregated from non-halogenated ones, as they typically require high-temperature incineration to prevent the formation of toxic dioxins and furans.[6]
-
Benzoic Acid Group (-COOH): The carboxylic acid functional group makes the compound acidic. This property is critically important as it creates an inherent risk of HCN generation if the waste is not handled and segregated correctly.
Table 1: Hazard Profile Summary
| Hazard Class | Associated Functional Group | Primary Risk | Disposal Implication |
| Acute Toxicity | Cyano (-CN) | Potential for cyanide poisoning; release of HCN gas with acid.[1] | Must be segregated in a dedicated, acid-free waste stream.[1][2] |
| Halogenated Organic | Iodo (-I) | Requires specific incineration protocols.[6] | Must be collected in a designated halogenated waste container.[4] |
| Corrosivity/Reactivity | Benzoic Acid (-COOH) | Can lower the pH of waste mixtures, reacting with the cyanide group. | Reinforces the critical need for segregation from other wastes. |
| Skin/Eye Irritant | Full Molecule | Causes skin and serious eye irritation.[7][8] | Requires stringent use of Personal Protective Equipment (PPE). |
Pre-Disposal Operations: Safety and Handling
Proper disposal begins with safe handling during experimentation. Adherence to these protocols minimizes exposure and prevents accidental mixing of incompatible chemicals.
-
Engineering Controls: All work involving this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control potential dust and vapors.[2]
-
Personal Protective Equipment (PPE): A robust PPE regimen is mandatory.
-
Eye Protection: Wear chemical safety goggles and a face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[9]
-
Hand Protection: Use double nitrile gloves or thicker, chemical-resistant gloves to prevent skin contact.[1]
-
Body Protection: A lab coat and closed-toe shoes are required.[1]
-
-
Designated Area: Establish a designated work area for handling this compound. This area should be clearly marked with signs that identify the chemical hazard.[2]
The Disposal Workflow: Segregation and Containerization
This section outlines the step-by-step process for collecting and containerizing waste generated from this compound. The cardinal rule is strict segregation . This waste stream must never be mixed with other laboratory wastes, especially acids.
Step 1: Select the Correct Waste Container
All waste containing this compound must be collected in a dedicated hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department.[10][11] The container must be:
-
Clearly labeled as "HAZARDOUS WASTE."
-
Compatible with halogenated organic cyanides.
-
Kept tightly sealed when not in use.[2]
Step 2: Labeling
Proper labeling is a critical control. The waste container label must include:
-
The full chemical name: "this compound Waste"
-
The explicit warnings: "Contains Cyanide" and "No Acids" .[1][2]
-
An accumulation start date.
-
A list of all components in the container (including solvents).
Step 3: Waste Collection
-
Solid Waste:
-
Place dry waste (e.g., leftover solid compound, contaminated weighing paper, gloves, and paper towels) into a durable 6 mil plastic bag. Double bagging is required.[10]
-
Seal the bag securely inside the chemical fume hood.[10]
-
Place the sealed bag into the designated solid hazardous waste container.[10]
-
-
Liquid Waste:
-
Collect all solutions containing this compound and contaminated rinsates in a dedicated, sealed liquid waste container.
-
This container should be kept in a secondary containment bin to prevent spills.[10]
-
Diagram 1: Disposal Decision Workflow
This diagram illustrates the critical decision points for segregating waste containing this compound.
Caption: Decision workflow for proper segregation and containerization.
Decontamination and Spill Management
Meticulous decontamination of glassware and workspaces is essential to prevent cross-contamination and accidental hazardous reactions.
Protocol for Glassware Decontamination
This procedure must be performed entirely within a chemical fume hood.[2]
-
Initial Rinse: Perform a preliminary rinse with a compatible organic solvent (e.g., acetone) to remove bulk residue. Collect this rinsate as hazardous liquid waste.
-
Alkaline Treatment: Rinse all surfaces with a pH 10 buffer solution.[2][11] This step is critical to ensure alkaline conditions, which prevents the formation of HCN gas in the subsequent step. Collect this rinsate as hazardous liquid waste.
-
Oxidative Cleaning: Cautiously rinse the glassware with a freshly prepared 10% bleach (sodium hypochlorite) solution.[2][11] The alkaline conditions from the previous step will allow the hypochlorite to oxidize the cyanide to the much less toxic cyanate ion.[1] Collect this rinsate as hazardous liquid waste.
-
Final Cleaning: Once decontaminated, glassware can be washed with soap and water.
Spill Response Protocol
-
Small Spill (Inside a Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[1] A cloth dampened with a pH 10 soap solution can be used to minimize dust.[1]
-
Place all cleanup materials (absorbent pads, contaminated cloth) into a 6 mil plastic bag for disposal as solid cyanide waste.[1][10]
-
Decontaminate the spill surface using the two-step alkaline buffer and bleach procedure described above.[11]
-
-
Large Spill or Spill Outside a Fume Hood:
Final Disposal and Storage
-
Storage: Store the sealed hazardous waste container in a designated, secure waste accumulation area. The storage area must be away from acids and other incompatible materials.[1]
-
Pickup: Once the container is full, follow your institution's procedures to request a waste pickup from the EHS department.[10][11] Do not pour any waste from this compound down the drain.[12]
By adhering to this comprehensive protocol, laboratory professionals can manage and dispose of this compound in a manner that is safe, responsible, and compliant with regulatory standards. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the final authority.
References
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Wayne State University, Office of Environmental Health and Safety. (n.d.). Lab Specific SOP Template - for Cyanides. Retrieved from Wayne State University EH&S. ([Link])
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University of Bristol, Safety and Health Services. (n.d.). Cyanides and nitriles, use and disposal. Retrieved from University of Bristol. ([Link])
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Stanford University, Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford University EH&S. ([Link])
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University of Illinois, Division of Research Safety. (2014, March 24). Cyanides. Retrieved from University of Illinois DRS. ([Link])
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Stony Brook University, Environmental Health & Safety. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from Stony Brook University EH&S. ([Link])
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Durham Technical Community College. (n.d.). Safety Data Sheet: Iodine. Retrieved from Durham Tech. ([Link])
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Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Cyanide. U.S. Department of Health and Human Services. ([Link])
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine. Retrieved from NJ.gov. ([Link])
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University of Wisconsin-Madison, Safety Department. (n.d.). Hazardous Waste Segregation. Retrieved from UW-Madison Safety Department. ([Link])
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Occupational Safety and Health Administration (OSHA). (1994). Iodine in Workplace Atmospheres. Retrieved from OSHA. ([Link])
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Al-Yaari, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. ([Link])
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Stains, M. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from OC-Praktikum. ([Link])
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New Jersey Department of Health and Senior Services. (2007). Hazardous Substance Fact Sheet: Cyanide. Retrieved from NJ.gov. ([Link])
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National Center for Biotechnology Information. (2006). Toxicological Profile for Cyanide - Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. Retrieved from NCBI. ([Link])
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Ganoksin Orchid. (2008). Safe disposal of cyanide - Jewelry Discussion. Retrieved from Ganoksin. ([Link])
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University of Texas at Austin, Environmental Health and Safety. (n.d.). Halogenated Waste. Retrieved from UT Austin EHS. ([Link])
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Occupational Safety and Health Administration (OSHA). (n.d.). Iodine. Retrieved from OSHA. ([Link])
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from Hazardous Waste Experts. ([Link])
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University of Nebraska-Lincoln, Water Sciences Laboratory. (n.d.). Laboratory Waste Disposal and Management. Retrieved from UNL. ([Link])
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Iodine. Retrieved from CDC. ([Link])
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72911, Benzoic acid, 2-amino-5-iodo-. Retrieved from PubChem. ([Link])
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Wang, H., et al. (2025). Sustainable Recycling of Benzoic Acid Production Waste. ResearchGate. ([Link])
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyano-5-iodobenzoic Acid
For researchers engaged in the nuanced world of drug development and organic synthesis, the introduction of a new compound into the workflow demands a rigorous and proactive approach to safety. 2-Cyano-5-iodobenzoic acid, a polysubstituted aromatic compound, presents a dual-hazard profile that necessitates a comprehensive understanding for its safe handling. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the specific chemical properties of the molecule and established laboratory safety principles. Our objective is to build a foundation of trust by empowering you with the knowledge to work safely and effectively.
Understanding the Hazard: A Tale of Two Functional Groups
The requirement for specific PPE when handling this compound is dictated by the combined risks of its core structure and its functional groups: the iodobenzoic acid moiety and the nitrile (cyano) group.
-
Iodobenzoic Acid Core : Like many halogenated aromatic acids, this part of the molecule is anticipated to be a skin, eye, and respiratory tract irritant.[1][2] In the event of a fire, it can also produce hazardous decomposition products, including hydrogen iodide.[2]
-
The Nitrile (Cyano) Group : This functional group introduces a more acute and systemic hazard. Organic nitriles can be metabolized, hydrolyzed, or decompose under certain conditions (such as exposure to acids, moisture, or high heat) to release highly toxic hydrogen cyanide (HCN) gas or the cyanide anion (CN⁻).[3][4][5] Cyanide is a potent inhibitor of cellular respiration, and exposure can lead to rapid and severe health effects.[1]
Therefore, our safety protocol must address both localized irritation and the potential for systemic toxicity.
Hazard and PPE Summary
The following table provides a concise summary of the anticipated hazards and the mandatory PPE required to mitigate them.
| Hazard Category | GHS Classification (Inferred from Analogs) | Required Personal Protective Equipment (PPE) | Rationale |
| Skin Irritation/Corrosion | Skin Irritation Category 2[1][2] | Chemical-Resistant Gloves (Nitrile, double-gloved recommended) , Flame-Resistant Lab Coat , Chemical-Resistant Apron | Prevents direct contact with the solid compound, which can cause irritation. Double-gloving is a best practice when handling cyanides.[1] |
| Eye Damage/Irritation | Serious Eye Damage/Irritation Category 1/2[1][2] | Chemical Splash Goggles and Face Shield | Protects against dust particles and potential splashes. A face shield offers broader protection, especially during transfers or when a splash hazard exists.[6] |
| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation)[1][2] | Certified Chemical Fume Hood | As the primary engineering control, a fume hood is essential to prevent inhalation of dust.[7] |
| Acute Toxicity (Inhalation/Ingestion) | Potential for Cyanide Release | Certified Chemical Fume Hood , Strict adherence to handling protocols | The primary risk is the release of HCN gas. All manipulations must be performed in a fume hood to capture any potential off-gassing.[3][7] |
Hierarchy of Controls: A Self-Validating Safety System
Effective laboratory safety is not solely reliant on PPE. It is built on a "Hierarchy of Controls," a system that prioritizes the most effective measures for risk reduction. This approach ensures that safety is integrated into the procedure itself.
Caption: Hierarchy of Controls for Safe Chemical Handling.
Operational Plan: Step-by-Step Guidance
Engineering Controls: Your Primary Defense
All handling of this compound, from weighing to reaction setup, must be conducted within a certified chemical fume hood.[1][7] This is a non-negotiable control to prevent inhalation of the powdered compound and any potential release of hydrogen cyanide gas. Ensure the sash is kept at the lowest practical height. An eyewash station and safety shower must be immediately accessible.
Personal Protective Equipment (PPE) Protocol
Donning PPE:
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat & Apron: Wear a flame-resistant lab coat, fully buttoned, followed by a chemical-resistant apron.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Eye and Face Protection: Put on chemical splash goggles. Wear a full-face shield over the goggles, especially during weighing and transfer operations.
Doffing PPE:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the external surface. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles.
-
Apron and Lab Coat: Remove the apron and lab coat.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Safe Handling and Experimental Workflow
The following workflow is designed to minimize exposure and ensure a controlled environment.
Caption: Step-by-step workflow for handling this compound.
Key Procedural Insights:
-
Avoid Acidic Conditions: Never handle or store this compound near acids.[3] Accidental contact could lead to the rapid evolution of highly toxic HCN gas.
-
Basic Workup: When quenching or working up reactions, use a basic solution (pH > 10) to prevent the formation of HCN.[3]
-
Decontamination: All glassware and surfaces should be decontaminated after use. A recommended procedure is to rinse with a freshly prepared 10% bleach solution that has been made basic (pH > 10).[3][8] The rinsate must be collected as hazardous waste.
Disposal Plan: Ensuring a Safe Final Step
Improper disposal can pose a significant risk to personnel and the environment.
-
Waste Identification and Segregation: All waste containing this compound (unused compound, contaminated gloves, weigh paper, pipette tips, and solutions) must be treated as hazardous. This waste should be classified as "Halogenated Organic Waste" and also as "Cyanide-Containing Waste." It is critical to keep this waste stream separate from non-halogenated and non-cyanide waste.[9]
-
Waste Collection:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled 6 mil plastic bag (double bagging is required).[7]
-
Liquid Waste: Collect in a compatible, labeled liquid waste container, such as high-density polyethylene (HDPE). This container should be kept within secondary containment in the fume hood.
-
-
Container Management: Keep waste containers securely closed when not in use.[9] Treat all cyanide waste with a strong base to maintain a pH greater than 10.[3]
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. All surplus and non-recyclable solutions should be handled by a licensed professional waste disposal company.[2]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air at once. If breathing is difficult or has stopped, trained personnel should provide artificial respiration using a bag and mask resuscitator; DO NOT use mouth-to-mouth resuscitation due to the risk of secondary exposure.[2][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
By integrating these expert-level protocols into your workflow, you create a robust safety system that protects you, your colleagues, and your research.
References
-
Safety Module: Cyanides. University of California, Santa Barbara. [Link]
-
Cyanides | Division of Research Safety. University of Illinois. (2014, March 24). [Link]
-
Cyanides SOP. Wayne State University researchers. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



